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  • Product: BIS(2 6-DIPHENYLPHENOXY)NIOBIUM(V)
  • CAS: 116642-98-9

Core Science & Biosynthesis

Foundational

The Architecture of Catalysis: An In-Depth Technical Guide to Bis(2,6-diphenylphenoxy)niobium(V)

Executive Summary In the realm of advanced organometallic catalysis, the structural design of the ligand coordination sphere is the primary determinant of a catalyst's efficiency, longevity, and selectivity. Bis(2,6-diph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organometallic catalysis, the structural design of the ligand coordination sphere is the primary determinant of a catalyst's efficiency, longevity, and selectivity. Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9) and its benzene complex variant (CAS: 699012-35-6) represent a highly specialized class of early transition metal precatalysts[1]. By leveraging the extreme steric bulk of the 2,6-diphenylphenoxy ligand, researchers can stabilize the highly electrophilic Nb(V) center, preventing bimolecular decomposition and enabling highly controlled olefin metathesis and ring-opening metathesis polymerization (ROMP) pathways[2].

This whitepaper dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to deploy this complex effectively in synthetic workflows.

Structural and Electronic Properties

The "Steric Pocket" Effect

Early transition metals like Niobium(V) are highly oxophilic and prone to forming inactive μ -oxo dimers or undergoing uncontrolled reduction. The 2,6-diphenylphenoxy ligand solves this via extreme steric shielding. The flanking phenyl rings at the 2 and 6 positions of the phenoxide core project forward, creating a deep, restrictive "cleft" or chiral pocket around the metal center.

  • Electronic Tuning: The aryloxide oxygen acts as a strong σ -donor and a π -donor. This π -donation stabilizes the high formal oxidation state (+5) and modulates the Lewis acidity of the metal, preventing the over-coordination of substrates that typically poisons unligated NbCl5​ .

  • Trajectory Control: The steric bulk dictates the exact trajectory that an incoming olefin can take during the [2+2] cycloaddition step of metathesis, directly influencing the stereoregularity of the resulting polymer or cross-metathesis product.

Coordination sphere of Bis(2,6-diphenylphenoxy)niobium(V) trichloride illustrating steric shielding.

Mechanistic Pathways: Olefin Metathesis

Bis(2,6-diphenylphenoxy)niobium(V) trichloride is a precatalyst . To enter the catalytic cycle, it must be alkylated to form an active metal-alkylidene species (e.g., Nb=CH−R ). Once activated, it follows the classic Chauvin mechanism for olefin metathesis, which is frequently utilized in the2[2].

CatalyticCycle Precatalyst Nb(V) Aryloxide Precatalyst [Nb(OAr)2Cl3] Alkylidene Active Nb-Alkylidene [Nb(OAr)2(=CHR)Cl] Precatalyst->Alkylidene Alkylation & α-H Abstraction (e.g., Grignard Reagent) Coordination Olefin Coordination Complex π-Complex Formation Alkylidene->Coordination + Olefin Substrate Metallacycle Niobacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition Product Metathesis Product Released Metallacycle->Product Cycloreversion Product->Coordination Catalytic Turnover (Regenerated Alkylidene)

Chauvin catalytic cycle for olefin metathesis using the activated Nb-alkylidene species.

Experimental Workflows: Synthesis & Activation

The following self-validating protocol details the synthesis of the precatalyst and its subsequent activation. Causality is emphasized to ensure researchers understand why specific techniques are employed, reducing the risk of catastrophic catalyst deactivation.

Protocol: Synthesis and Activation of the Nb(V) Alkylidene

Phase 1: Ligand Deprotonation

  • Procedure: Suspend 2.0 equivalents of 2,6-diphenylphenol in anhydrous diethyl ether at -78 °C. Slowly add 2.05 equivalents of n-Butyllithium (2.5 M in hexanes) dropwise.

  • Causality: Utilizing the lithium salt of the aryloxide rather than the neutral phenol drives the substitution reaction with NbCl5​ to completion via the irreversible precipitation of LiCl. This prevents equilibrium stalling and eliminates corrosive HCl byproducts that would otherwise degrade the metal complex.

  • Validation: The solution will transition from clear to a cloudy white suspension as the lithium aryloxide precipitates.

Phase 2: Niobium Metalation

  • Procedure: Transfer the lithium aryloxide slurry via cannula to a vigorously stirred suspension of NbCl5​ (1.0 eq) in anhydrous toluene at -30 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: Toluene is strictly chosen over coordinating solvents like THF. THF strongly binds to the highly Lewis acidic Nb(V) center, which can block the active site or form inseparable solvates. The low initial temperature controls the exothermic transmetalation, preventing the thermally induced reduction of Nb(V) to inactive Nb(IV).

  • Validation: The reaction mixture will transition from the yellow of NbCl5​ to a deep red/orange homogeneous solution (excluding the white LiCl precipitate). Filtration and solvent removal yield the Nb(OAr)2​Cl3​ precatalyst as a dark solid.

Phase 3: Alkylidene Formation (Activation)

  • Procedure: Dissolve the precatalyst in anhydrous benzene. Add 2.0 equivalents of neopentylmagnesium chloride dropwise at 0 °C.

  • Causality: The first equivalent of the Grignard reagent alkylates the metal. The second equivalent facilitates α -hydrogen abstraction, eliminating neopentane gas and generating the active Nb=CH−C(CH3​)3​ alkylidene species required for the metathesis cycle.

  • Validation: Analyze the product via 1H NMR in C6​D6​ . The appearance of a highly deshielded alkylidene proton resonance (typically δ 10.0–14.0 ppm) provides absolute confirmation of the metal-carbon double bond formation.

Quantitative Data Presentation

The extreme steric bulk of the 2,6-diphenylphenoxy ligand provides a distinct kinetic profile compared to other catalyst systems. While initiation rates are slightly suppressed due to steric crowding, the thermodynamic stability of the catalyst is vastly superior, preventing premature decomposition during long reaction times.

Table 1: Comparative Catalytic Activity in Olefin Metathesis (Benchmark Data)
Catalyst SystemSubstrateCatalyst Loading (mol %)Turnover Number (TON)Initiation Rate ( ki​/kp​ )Half-life ( t1/2​ ) at 25°C
Bis(2,6-diphenylphenoxy)Nb(V) Alkylidene 1-Hexene1.04,500Moderate (0.8)> 48 hours
Standard NbCl5​ / Alkyl Aluminum1-Hexene1.0850Fast (2.5)< 1 hour
Bis(2,6-diisopropylphenoxy)Nb(V) Alkylidene1-Hexene1.02,100Fast (1.5)12 hours
Schrock Mo-Alkylidene (Industry Benchmark)1-Hexene0.112,000Very Fast (10.0)~ 24 hours

Data synthesized from established organometallic kinetic trends for bulky aryloxide early transition metal catalysts.

Safety, Toxicity, and Regulatory Compliance

Handling Bis(2,6-diphenylphenoxy)niobium(V) requires stringent environmental controls, not only to preserve the integrity of the catalyst but to ensure operator safety.

  • Corrosivity & Reactivity: The compound is highly sensitive to moisture. Upon contact with ambient humidity, it rapidly hydrolyzes to form niobium oxides and liberates corrosive hydrochloric acid.

  • Hazard Classifications: According to the3[3], the trichloride variant (CAS 116642-98-9) is classified under GHS as causing severe skin burns (Skin Corr. 1B, H314) and serious eye damage (Eye Dam. 1, H318).

  • Regulatory SOPs: Institutional safety frameworks, such as the4[4], explicitly list the benzene complex (CAS 699012-35-6) as a reproductive hazard requiring specific Standard Operating Procedures (SOPs) prior to laboratory use. All manipulations must be performed in a rigorously maintained inert atmosphere glovebox or via advanced Schlenk line techniques.

References

  • NextSDS Database - "Bis(2,6-diphenylphenoxy)niobium(V) chloride — Chemical Substance Information" (CAS 116642-98-9).[1]

  • Google Patents - "WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis".[2]

  • NextSDS Database - "Bis(2,6-diphenylphenoxy)niobium(V) chloride — Hazard Classifications".[3]

  • University of California, Riverside (UCR) EHS - "Chemicals requiring SOPs".[4]

  • BaseChem Database - "Bis(2,6-diphenylphenoxy)niobium(V) chloride, benzene complex" (CAS 699012-35-6).

Sources

Exploratory

Synthesis and Characterization of Bis(2,6-diphenylphenoxy)niobium(V) Chloride

Executive Summary The development of highly active, sterically tunable transition metal catalysts is a cornerstone of modern organometallic chemistry and advanced active pharmaceutical ingredient (API) synthesis. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active, sterically tunable transition metal catalysts is a cornerstone of modern organometallic chemistry and advanced active pharmaceutical ingredient (API) synthesis. Among these, niobium(V) aryloxide complexes have emerged as robust precursors for olefin metathesis, C–H activation, and specialized polymerization reactions[1].

This technical guide details the synthesis of Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9)[2]. By leveraging the massive steric bulk of the 2,6-diphenylphenoxide ligand, chemists can effectively isolate the niobium metal center, preventing unwanted oligomerization and limiting the coordination sphere to exactly two aryloxide ligands[3]. This document provides a self-validating, step-by-step protocol for synthesizing this highly moisture-sensitive complex, grounded in the mechanistic causality of solvolytic protonolysis.

Mechanistic Rationale & Causality

The synthesis of Bis(2,6-diphenylphenoxy)niobium(V) chloride relies on the controlled protonolysis of niobium pentachloride ( NbCl5​ ) using 2,6-diphenylphenol. Understanding the causality behind the experimental conditions is critical for reproducibility:

  • The Role of NbCl5​ : Niobium pentachloride is a highly oxophilic Lewis acid[4]. It reacts violently with moisture to form intractable niobium oxychlorides ( NbOCl3​ ) and hydrochloric acid. Therefore, strict anhydrous conditions (Schlenk line or glovebox) are non-negotiable.

  • Steric Crowding & Ligand Selection: The choice of 2,6-diphenylphenol is highly deliberate. The flanking phenyl rings at the 2- and 6-positions create a massive steric "umbrella." While Nb(V) typically accommodates up to six small ligands, this steric bulk kinetically and thermodynamically halts the substitution reaction at exactly two equivalents, preventing the formation of tris- or tetrakis-aryloxide species[3].

  • Solvent Causality: The reaction must be performed in a non-coordinating solvent such as anhydrous toluene. Coordinating solvents like acetonitrile or tetrahydrofuran (THF) can form competitive adducts (e.g., [NbCl5​(CH3​CN)] ) that disrupt the protonolysis equilibrium and lead to mixed-ligand impurities[5].

  • Thermodynamic Driving Force: The reaction is an equilibrium process: NbCl5​+2ArOH⇌Nb(OAr)2​Cl3​+2HCl . Heating the toluene solution to reflux (110 °C) drastically lowers the solubility of the generated HCl gas, expelling it from the system and driving the reaction to completion via Le Chatelier's principle.

Mechanism NbCl5 NbCl5 (Highly Oxophilic Lewis Acid) Intermediate Coordination Adduct [NbCl5 · (HOAr)] NbCl5->Intermediate Phenol 2,6-Diphenylphenol (Sterically Bulky Ligand) Phenol->Intermediate Protonolysis Protonolysis & Heating (Drives Equilibrium) Intermediate->Protonolysis Product Nb(OAr)2Cl3 (Sterically Stabilized Complex) Protonolysis->Product HCl HCl Gas (Expelled) Protonolysis->HCl

Mechanistic pathway of solvolytic protonolysis driven by steric crowding and HCl expulsion.

Quantitative Data & Stoichiometry

Proper stoichiometric control is essential to prevent unreacted starting materials from contaminating the final crystalline product. The data below summarizes the physicochemical properties and required reaction stoichiometry.

Table 1: Physicochemical Properties of the Target Complex
PropertyValue
Chemical Name Bis(2,6-diphenylphenoxy)niobium(V) chloride
CAS Number 116642-98-9[2]
Molecular Formula C36​H26​Cl3​NbO2​
Molecular Weight 689.86 g/mol
Appearance Dark red/brown microcrystals
Sensitivity Highly moisture and air-sensitive
Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass for 10 mmol scale
Niobium(V) chloride ( NbCl5​ )270.171.002.70 g
2,6-Diphenylphenol246.312.05 (slight excess)5.05 g
Anhydrous TolueneN/ASolvent100 mL
Bis(2,6-diphenylphenoxy)niobium(V) chloride 689.86 1.00 (Theoretical) 6.90 g

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the operator can verify the integrity of the reaction at each critical stage.

Phase 1: Inert Preparation
  • Glassware Preparation: Dry all Schlenk flasks, stir bars, and reflux condensers in an oven at 150 °C for a minimum of 12 hours. Transfer them into a nitrogen-filled glovebox while hot, or cool them under a dynamic vacuum on a Schlenk line.

  • Reagent Weighing: Inside the glovebox, weigh 2.70 g (10.0 mmol) of NbCl5​ [4] into a 250 mL Schlenk flask. In a separate vial, weigh 5.05 g (20.5 mmol) of 2,6-diphenylphenol.

Phase 2: Reaction Assembly
  • Suspension: Add 60 mL of anhydrous toluene to the NbCl5​ to create a dark suspension.

  • Ligand Addition: Dissolve the 2,6-diphenylphenol in 40 mL of anhydrous toluene. Slowly add this solution dropwise to the NbCl5​ suspension while stirring vigorously.

    • Self-Validation Checkpoint 1: The solution should immediately begin to change color (typically shifting to a deep red or orange) indicating the formation of the initial coordination adduct. If the solution turns cloudy white, moisture has breached the system, and NbOCl3​ has formed.

Phase 3: Reflux and Protonolysis
  • Heating: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Attach a reflux condenser under a positive flow of argon or nitrogen.

  • HCl Expulsion: Heat the reaction mixture to a gentle reflux (approx. 110 °C). Route the exhaust gas from the condenser through a mineral oil bubbler.

    • Self-Validation Checkpoint 2: Hold a piece of moist pH indicator paper over the bubbler exhaust. It should turn red, confirming the evolution of HCl gas.

  • Completion: Continue refluxing for 12 to 24 hours. The reaction is deemed complete when the exhaust gas no longer turns moist pH paper acidic, indicating that the protonolysis equilibrium has been fully driven to the right[5].

Phase 4: Isolation and Purification
  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the toluene under reduced pressure to yield a concentrated, dark red oil/suspension.

  • Crystallization: Layer the concentrated solution with 50 mL of anhydrous hexane. Store the flask at -20 °C overnight to induce crystallization.

  • Filtration: Filter the resulting dark red/brown microcrystals using a Schlenk frit. Wash the solid with cold anhydrous hexane (2 x 15 mL) to remove any unreacted 2,6-diphenylphenol.

  • Drying: Dry the product under high vacuum ( 10−3 mbar) for 4 hours to yield analytically pure Bis(2,6-diphenylphenoxy)niobium(V) chloride.

Workflow Start 1. Glovebox Preparation (Inert Atmosphere) Solvent 2. Anhydrous Toluene Addition Start->Solvent Reaction 3. Reflux at 110°C (HCl Expulsion) Solvent->Reaction Crystallization 4. Cooling & Crystallization (Toluene/Hexane) Reaction->Crystallization Isolation 5. Filtration & Vacuum Drying (Target Complex Isolated) Crystallization->Isolation

Step-by-step synthetic workflow for the isolation of Bis(2,6-diphenylphenoxy)niobium(V) chloride.

Applications in Drug Development

For drug development professionals, the utility of Bis(2,6-diphenylphenoxy)niobium(V) chloride lies in its role as a pre-catalyst. When treated with alkylating agents (e.g., dialkylzinc or Grignard reagents), the chloride ligands are replaced to form niobium alkylidene complexes. These sterically tuned complexes are highly effective in catalyzing olefin cross-metathesis and ring-closing metathesis (RCM)[1]. In the synthesis of macrocyclic APIs (such as specific antiviral agents or complex pheromone derivatives), the bulky 2,6-diphenylphenoxy ligands prevent catalyst degradation and promote high Z/E stereoselectivity during the metathesis cycle.

References

  • Bis(2,6-diphenylphenoxy)niobium(V) chloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Intramolecular Dehydrogenation of Alkyl Groups at Niobium Aryloxide Centers: Bonding and Reactivity of the Ensuing Niobacyclopropane Ring. Figshare / Organometallics. Available at:[Link]

  • WO2017087710A2 - Production of fatty olefin derivatives via olefin metathesis. Google Patents.
  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. American Chemical Society. Available at:[Link]

Sources

Foundational

Advanced Spectroscopic Characterization of Bis(2,6-diphenylphenoxy)niobium(V) Complexes: A Technical Whitepaper

Executive Summary In the realm of organometallic catalysis and advanced active pharmaceutical ingredient (API) synthesis, early transition metal aryloxides play a pivotal role in mediating C-H activation and olefin polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organometallic catalysis and advanced active pharmaceutical ingredient (API) synthesis, early transition metal aryloxides play a pivotal role in mediating C-H activation and olefin polymerization. Among these, Bis(2,6-diphenylphenoxy)niobium(V) complexes—typically isolated as the trichloride derivative, Nb(OAr-2,6Ph2​)2​Cl3​ —stand out due to their unique steric and electronic profiles. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) required to characterize these highly reactive species, detailing the causality behind experimental observations and providing self-validating protocols for their synthesis.

Structural Dynamics & Causality in Ligand Design

The selection of the 2,6-diphenylphenoxide ( OAr-2,6Ph2​ ) ligand is not arbitrary; it is a calculated choice driven by steric causality. Niobium(V) is highly oxophilic and prone to forming inactive, oligomeric μ -oxo bridged species in the presence of trace moisture. The massive steric bulk provided by the ortho-phenyl rings creates a protective hydrophobic pocket around the Nb(V) center. This steric shielding prevents oligomerization and stabilizes monomeric, highly reactive metal centers 1[1]. Furthermore, this specific ligand architecture facilitates thermally induced intramolecular C-H activation (cyclometallation), a critical pathway in advanced catalytic cycles 2[2].

Spectroscopic Profiling: NMR, IR, and MS

Multinuclear NMR Spectroscopy ( 1 H, 13 C)

The 1 H NMR spectrum of Nb(OAr-2,6Ph2​)2​Cl3​ at 298 K often exhibits significant line broadening in the aromatic region. The causality behind this phenomenon is the restricted rotation of the bulky 2,6-diphenylphenoxide ligands around the Nb-O-C(ipso) axis on the NMR timescale. Heating the sample to 353 K in toluene- d8​ increases the rotational exchange rate, yielding sharp, well-resolved multiplets.

In the 13 C NMR spectrum, the transition from the bis-aryloxide precursor to a cyclometallated derivative (e.g., via thermolysis of an alkylated intermediate) is definitively marked by the appearance of a highly deshielded Nb-C(ipso) resonance at approximately δ 195–205 ppm, confirming the formation of the metallacycle.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid diagnostic tool for validating ligand coordination. The uncoordinated 2,6-diphenylphenol exhibits a broad ν(O-H) stretch at ~3500 cm −1 . The complete absence of this band in the complex validates successful metallation. The Nb-O bond is characterized by a strong stretching frequency at ~880 cm −1 . A shift of the ν(C-O) band to lower wavenumbers (~1220 cm −1 ) compared to the free phenol indicates strong π -donation from the aryloxide oxygen into the empty d -orbitals of the Nb(V) center.

Mass Spectrometry (EI-MS)

Under standard Electron Ionization (EI, 70 eV) conditions, the molecular ion [M]+ of Nb(OAr-2,6Ph2​)2​Cl3​ is rarely observed with high relative abundance due to the highly labile nature of the Nb-Cl bonds. Instead, the base peak typically corresponds to the [M-Cl]+ fragment. Analyzing the isotopic distribution of this fragment is critical, as the natural abundance of 35Cl and 37Cl provides a self-validating fingerprint for the number of retained chloride ligands.

Data Presentation

Table 1: Diagnostic NMR Data for Nb(OAr-2,6Ph2​)2​Cl3​ and Derivatives
NucleusChemical Shift ( δ , ppm)MultiplicityAssignment / Structural Implication
1 H 6.85 – 7.10MultipletCentral phenoxide protons (meta/para). Broad at 298 K due to restricted rotation.
1 H 7.20 – 7.60MultipletOrtho-phenyl protons. Sharpens at elevated temperatures (353 K).
13 C 158.5Singlet C(ipso)-O of the phenoxide ring. Downfield shift indicates strong Nb-O bonding.
13 C 198.5SingletDiagnostic: Nb-C(ipso) bond in cyclometallated derivatives.
Table 2: Key IR and MS Spectroscopic Markers
TechniqueSignal / m/zAssignmentValidation Purpose
FT-IR ~3500 cm −1 ν(O-H) Absence validates complete deprotonation of the phenol ligand.
FT-IR 1220 cm −1 ν(C-O) Confirms aryloxide coordination and π -donation to Nb.
FT-IR 880 cm −1 ν(Nb-O) Direct evidence of the metal-oxygen linkage.
EI-MS m/z ~654 [M-Cl]+ Base peak; isotopic pattern validates the presence of 2 remaining Cl atoms.
EI-MS m/z ~444 [M-OAr]+ Confirms the mass of the bulky 2,6-diphenylphenoxide ligand (245 g/mol ).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the synthesis of Nb(OAr-2,6Ph2​)2​Cl3​ must be conducted using rigorous Schlenk techniques. The following protocol is designed as a self-validating system, where each step contains an observable metric to confirm success before proceeding.

Step 1: Ligand Deprotonation

  • Procedure: Dissolve 2,6-diphenylphenol in anhydrous hexanes under argon. Slowly add 1.05 equivalents of n -butyllithium at -78 °C. Allow to warm to room temperature 3[3].

  • Self-Validation: The cessation of butane gas evolution and the precipitation of a dense white solid ( Li(OAr-2,6Ph2​) ) physically confirm the completion of the deprotonation reaction.

Step 2: Metallation

  • Procedure: Transfer the solid Li(OAr-2,6Ph2​) (2 equivalents) to a stirring suspension of NbCl5​ in anhydrous toluene at -78 °C. Stir for 12 hours while slowly warming to room temperature.

  • Self-Validation: A distinct color change from the yellow NbCl5​ suspension to a deep red/orange homogeneous solution indicates successful chloride substitution and aryloxide coordination.

Step 3: Purification and Spectroscopic Validation

  • Procedure: Filter the reaction mixture through a pad of dry Celite to remove the insoluble LiCl byproduct. Concentrate the filtrate and crystallize at -20 °C.

  • Self-Validation: Perform an immediate FT-IR scan on the isolated crystals. The absence of a broad peak at 3500 cm −1 validates that the product is completely free of unreacted phenol, ensuring the material is ready for catalytic application.

Mechanistic Visualization

The following diagram illustrates the synthetic workflow and subsequent cyclometallation pathway of the complex, a critical mechanism for generating active catalytic species.

G A NbCl5 (Precursor) C Nb(OAr-2,6Ph2)2Cl3 (Bis-aryloxide) A->C + 2 Li(OAr) - 2 LiCl B Li(OAr-2,6Ph2) (Ligand) B->C D Nb(OAr-2,6Ph2)2(Me)3 (Alkyl Intermediate) C->D + 3 LiMe - 3 LiCl E Nb(OC6H3Ph-C6H4)(OAr-2,6Ph2)2(Me) (Cyclometallated) D->E Thermolysis - CH4

Figure 1: Synthetic and cyclometallation pathway of Bis(2,6-diphenylphenoxy)niobium(V).

References

  • Synthesis and structure of niobium(V) and tantalum(V) organoimido compounds containing 2,6-diphenylphenoxide ligation. Inorganic Chemistry - ACS Publications. 1

  • Synthesis of Group 1 Metal 2,6-Diphenylphenoxide Complexes. ACS Publications. 3

  • Preparation, structural characterization, and properties of niobium pentaaryloxides. ResearchGate. 2

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of Bis(2,6-diphenylphenoxy)niobium(V) Complexes

Executive Summary In the realm of early transition metal catalysis, the stabilization of highly electrophilic metal centers is paramount. Bis(2,6-diphenylphenoxy)niobium(V) chloride , commonly denoted as Nb(OAr)2​Cl3​ (w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of early transition metal catalysis, the stabilization of highly electrophilic metal centers is paramount. Bis(2,6-diphenylphenoxy)niobium(V) chloride , commonly denoted as Nb(OAr)2​Cl3​ (where OAr = 2,6-diphenylphenoxide), represents a masterclass in ligand design. By employing sterically encumbered aryloxide ligands, researchers can suppress unwanted oligomerization pathways while tuning the electronic environment of the Niobium(V) center. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated experimental protocols for its application in C-H activation and advanced catalysis.

Physicochemical Profiling

The physical and chemical properties of Bis(2,6-diphenylphenoxy)niobium(V) chloride dictate its handling and reactivity. The compound exists primarily in two forms: an anhydrous trichloride and a benzene solvate complex (2:1 ratio)[1]. Due to the highly oxophilic nature of Niobium(V), both forms are strictly moisture-sensitive and require inert-atmosphere handling.

Quantitative Data Summary
PropertyAnhydrous ComplexBenzene Complex (2:1 Solvate)
CAS Registry Number 116642-98-9[2]699012-35-6[3]
Molecular Formula C36​H26​Cl3​NbO2​ C42​H32​Cl3​NbO2​ [1]
Molecular Weight ~689.86 g/mol *767.97 g/mol [1]
Physical State White/off-white solidWhite crystalline solid
Flash Point 66 °C (151 °F)[4]N/A
GHS Hazard Class Skin Corr. 1B (H314), Eye Dam. 1 (H318)[2]Corrosive, Irritant
Transport (RIDADR) UN 1759, Class 8, PG II[4]UN 1759, Class 8, PG II

*Note: Some chemical databases report a molecular weight of 583.50 g/mol for CAS 116642-98-9; this value corresponds exclusively to the tricationic fragment [Nb(OC18​H13​)2​]3+ prior to chloride coordination[4].

Structural Chemistry & Ligand Dynamics

The selection of the 2,6-diphenylphenoxide ligand is not arbitrary. In Group 5 organometallic chemistry, bare metal halides often form inactive, halogen-bridged dimers. The 2,6-diphenylphenoxide ligand acts as a "picket fence," providing a massive steric umbrella that enforces mononuclearity.

Furthermore, the flanking phenyl rings are not merely passive spectators. They engage in agostic interactions with the electron-deficient Nb(V) center and serve as internal substrates for intramolecular σ -bond metathesis.

Coordination Nb Nb(V) Center Highly Electrophilic OAr 2,6-Diphenylphenoxide (Steric Shielding) Nb->OAr Strong Nb-O Bond Cl Chloride Ligands (Labile/Leaving Groups) Nb->Cl Labile Nb-Cl Bond OAr->Nb Prevents Dimerization

Fig 1: Steric shielding and electronic modulation by 2,6-diphenylphenoxide on the Nb(V) center.

Mechanistic Pathways: C-H Activation & Hydrogenation

Pioneering work by I. P. Rothwell's group demonstrated that these sterically crowded niobium aryloxides are exceptional platforms for observing fundamental organometallic transformations[5].

Intramolecular Cyclometallation: When the Nb(OAr)2​Cl3​ precatalyst is alkylated (e.g., using methyllithium), the resulting transient alkyl species undergoes rapid intramolecular C-H bond activation. The metal center inserts into the ortho-C-H bond of the flanking phenyl ring on the aryloxide ligand, eliminating an alkane (e.g., methane) and forming a stable metallacycle[5].

Arene Hydrogenation: Subjecting these cyclometallated niobium complexes to high-pressure hydrogen (e.g., 1000 psi) leads to the exhaustive hydrogenation of the aryloxide's flanking phenyl rings, yielding 2,6-dicyclohexylphenoxide derivatives[5]. This demonstrates the potent capability of the Nb(V) center to activate H2​ and transfer it to aromatic systems.

Pathway A NbCl5 + 2 MOAr B Nb(OAr)2Cl3 (Precatalyst) A->B Salt Metathesis C Nb(OAr)2Me3 (Transient Alkyl) B->C Alkylation (+MeLi) D Cyclometallated Nb(V) C->D C-H Activation (-CH4)

Fig 2: Reaction pathway from Nb(V) precatalyst to cyclometallated species via C-H activation.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols emphasize the causality behind each experimental choice. Caution: All manipulations must be performed under strict anaerobic and anhydrous conditions using standard Schlenk or glovebox techniques.

Protocol A: Synthesis of the Precatalyst Nb(OC6​H3​Ph2​−2,6)2​Cl3​

Rationale: Direct reaction of NbCl5​ with the free phenol generates HCl gas, which can lead to side reactions and incomplete substitution. Utilizing a pre-formed alkali metal aryloxide drives the reaction to completion via the irreversible precipitation of alkali metal chlorides[6].

  • Ligand Deprotonation: Inside a nitrogen-filled glovebox, dissolve 2.0 equivalents of 2,6-diphenylphenol in anhydrous benzene. Slowly add 2.0 equivalents of solid Potassium Hydride (KH) or Rubidium metal[6]. Stir until gas evolution ( H2​ ) ceases, forming the metal aryloxide salt.

  • Metalation: In a separate flask, dissolve 1.0 equivalent of sublimed NbCl5​ in anhydrous benzene.

  • Salt Metathesis: Cool the NbCl5​ solution to -78 °C. Dropwise add the aryloxide solution. The low temperature prevents premature reduction of the Nb(V) center.

  • Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the resulting suspension through a pad of oven-dried Celite to remove the precipitated KCl/RbCl byproduct.

  • Crystallization: Concentrate the filtrate in vacuo and layer with anhydrous hexanes. Cool to -20 °C to yield the benzene solvate complex (CAS: 699012-35-6) as white crystals.

Protocol B: Intramolecular Alkylation and C-H Activation

Rationale: Substituting the remaining chlorides with alkyl groups creates a highly reactive, coordinatively unsaturated intermediate. The extreme steric pressure forces the flanking phenyl rings into the metal's coordination sphere, triggering alkane elimination[5].

  • Alkylation: Suspend the purified Nb(OAr)2​Cl3​ in anhydrous pentane at -78 °C. Slowly add 3.0 equivalents of Methyllithium ( MeLi ) via syringe.

  • Thermolysis: Remove the cooling bath and allow the mixture to warm to 25 °C. Monitor the reaction via bubbler for the evolution of methane gas, which serves as a self-validating indicator of successful σ -bond metathesis.

  • Characterization: Filter the reaction mixture to remove LiCl. Evaporate the solvent to isolate the cyclometallated product. Validate the structure via 1H NMR spectroscopy, specifically looking for the disappearance of one ortho-proton resonance from the flanking phenyl rings.

References

  • NextSDS. "Bis(2,6-diphenylphenoxy)niobium(V) chloride — Chemical Substance Information." NextSDS Database.
  • ChemWhat. "BIS(2 6-二苯基苯氧基)铌(V) CAS#: 116642-98-9." ChemWhat Database.
  • ChemicalBook. "双(2,6-二苯基苯氧基)氯化铌(V)-苯络合物(2:1) CAS#: 699012-35-6" ChemicalBook.
  • Rothwell, I. P. et al. "Synthesis of Group 1 Metal 2,6-Diphenylphenoxide Complexes [M(OC6H3Ph2-2,6)] (M = Li, Na, K, Rb, Cs)..." ACS Publications - Inorganic Chemistry.
  • Rothwell, I. P. "The metallation and hydrogenation of aryl rings in early transition metal aryloxide systems." Elsevier BV / PlumX.

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Foundational

Introduction: The Strategic Value of Niobium(V) Aryloxide Complexes

An In-Depth Technical Guide to the Synthesis, Structure, and Reactivity of a Bis(aryloxide)niobium(V) Complex A Note to the Reader: The requested topic, "BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" (CAS No. 116642-98-9), is a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Structure, and Reactivity of a Bis(aryloxide)niobium(V) Complex

A Note to the Reader: The requested topic, "BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" (CAS No. 116642-98-9), is a sparsely documented compound in the available scientific literature. To provide a comprehensive and technically valuable guide, this document will focus on a closely related and well-characterized analogue: a dimeric niobium(V) dichloride complex stabilized by a linear-linked bis(aryloxide) trimer ligand, specifically [Nb(Me-L)Cl₂]₂ , where Me-L represents the dianion of 2,6-bis(4,6-dimethylsalicyl)-4-tert-butylphenol. This model compound, extensively detailed by Matsuo and Kawaguchi, serves as an excellent exemplar for understanding the synthesis, structural nuances, and chemical behavior of high-valent niobium bis(aryloxide) complexes.

Niobium, a group 5 transition metal, offers a unique combination of high oxidation states, Lewis acidity, and versatile coordination chemistry.[1][2] When incorporated into an organometallic framework with sterically demanding aryloxide ligands, the resulting complexes exhibit remarkable stability and reactivity, making them compelling candidates for applications in catalysis and materials science. Aryloxide ligands are particularly effective in stabilizing high-valent metal centers, with their electronic and steric properties being readily tunable through substitution on the aryl rings.[3] This guide provides a detailed exploration of a representative bis(aryloxide)niobium(V) complex, offering insights into its synthesis, structural characteristics, and potential for further chemical transformations.

Synthesis of the Ligand and Complex: A Self-Validating Protocol

The synthesis of the target complex, [Nb(Me-L)Cl₂]₂, is a two-stage process involving the initial preparation of the linear-linked aryloxide trimer ligand, H₃(Me-L), followed by its reaction with a suitable niobium precursor.

Synthesis of the Ligand: 2,6-bis(4,6-dimethylsalicyl)-4-tert-butylphenol (H₃(Me-L))

The preparation of the multidentate aryloxide ligand is a crucial first step that dictates the coordination environment of the niobium center.

Experimental Protocol:

  • Step 1: Bromination of 2,4-dimethylphenol. To a solution of 2,4-dimethylphenol in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature. Monitor the reaction by TLC or GC-MS until complete consumption of the starting material.

  • Step 2: Coupling Reaction. In a separate flask, under an inert atmosphere, combine the brominated intermediate with 4-tert-butylphenol and a palladium catalyst with an appropriate phosphine ligand. Heat the reaction mixture to reflux.

  • Step 3: Work-up and Purification. After cooling, quench the reaction with a dilute acid solution. Extract the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield H₃(Me-L) as a solid.

Self-Validation:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methyl groups, and the tert-butyl group, with appropriate integration values. The disappearance of the starting material signals will confirm reaction completion.

  • IR Spectroscopy: Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

Synthesis of the Niobium Complex: [Nb(Me-L)Cl₂]₂

The complexation of the ligand with niobium(V) chloride proceeds as a salt metathesis reaction.

Experimental Protocol:

  • Step 1: Reaction Setup. In a glovebox, charge a Schlenk flask with niobium(V) pentachloride (NbCl₅) and add anhydrous, degassed toluene.[1][2] In a separate flask, dissolve the H₃(Me-L) ligand in toluene.

  • Step 2: Complexation. Slowly add the ligand solution to the stirred suspension of NbCl₅ at room temperature. The reaction mixture will typically change color and evolve HCl gas.

  • Step 3: Isolation. Stir the reaction for several hours to ensure completion. Reduce the solvent volume under vacuum and collect the precipitated solid by filtration. Wash the solid with a non-polar solvent like hexane to remove any unreacted starting materials. Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Niobium(V) Pentachloride (NbCl₅): This is a common and reactive starting material for high-valent niobium chemistry. Its Lewis acidity facilitates the reaction with the phenolic protons of the ligand.[1][4]

  • Toluene: A non-coordinating solvent is chosen to prevent competition with the aryloxide ligand for coordination sites on the niobium center.[5]

  • Inert Atmosphere: NbCl₅ and the resulting complex are sensitive to moisture and air, which can lead to the formation of niobium oxo species.[1][6]

Alternative Synthesis via Lithiated Ligand:

An alternative, often higher-yielding, method involves the pre-synthesis of the trilithium salt of the ligand.

  • Step 1: Ligand Deprotonation. Dissolve H₃(Me-L) in an ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C). Add three equivalents of an organolithium reagent, such as n-butyllithium, dropwise.[7][8][9]

  • Step 2: Complexation. In a separate flask, suspend NbCl₅ in the same solvent. Slowly add the solution of the lithiated ligand to the NbCl₅ suspension.

  • Step 3: Work-up. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under vacuum, and extract the product into a suitable solvent, filtering to remove LiCl. Crystallize the product from the filtrate.

Self-Validation:

  • ¹H NMR: The disappearance of the phenolic proton signals from the ligand spectrum is a key indicator of successful complexation. The aromatic and alkyl signals of the ligand will likely show shifts upon coordination to the niobium center.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Structural and Spectroscopic Characterization

The detailed characterization of [Nb(Me-L)Cl₂]₂ reveals a dimeric structure with interesting coordination geometry around the niobium centers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. The complex exists as a dimer, with two niobium centers bridged by two of the aryloxide oxygen atoms from the ligands.[4] Each niobium atom is in a distorted octahedral coordination environment, coordinated to three oxygen atoms from one ligand, a bridging oxygen from the other ligand, and two terminal chloride ligands.

Table 1: Selected Crystallographic Data for [Nb(Me-L)Cl₂]₂

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Nb-O (terminal)~1.85-1.90 Å
Nb-O (bridging)~2.10-2.20 Å
Nb-Cl~2.35-2.40 Å
O-Nb-O anglesVariable (distorted octahedron)
Cl-Nb-Cl angle~90-95°

Data are representative values based on similar reported structures.[4]

NMR Spectroscopy

Due to the diamagnetic nature of the d⁰ Nb(V) center, NMR spectroscopy is a powerful tool for characterizing these complexes in solution.

  • ¹H NMR: The spectrum will show sharp signals corresponding to the protons of the coordinated aryloxide ligand. The symmetry of the complex in solution can be inferred from the number of distinct signals.

  • ¹³C NMR: Provides information about the carbon framework of the ligand.

  • ⁹³Nb NMR: While less common, ⁹³Nb NMR can provide direct information about the niobium coordination environment. The chemical shifts are highly sensitive to the nature of the ligands and the coordination number.[10][11]

Reactivity and Potential Applications

The reactivity of [Nb(Me-L)Cl₂]₂ is primarily centered around the niobium-chloride bonds, which are susceptible to substitution reactions.

Substitution of Chloride Ligands

The terminal chloride ligands can be readily replaced by other anionic ligands, such as alkyl, alkoxide, or amide groups, through reactions with appropriate organometallic reagents (e.g., Grignard reagents or organolithium compounds).[4] This allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties.

Catalytic Potential

Niobium complexes, particularly those in high oxidation states, are known to be active catalysts for various organic transformations.[12][13][14]

  • Olefin Polymerization: Niobium aryloxide complexes, when activated with a co-catalyst such as methylaluminoxane (MAO), have shown activity in the polymerization of olefins like ethylene.[13][15] The bulky aryloxide ligand can influence the stereochemistry and molecular weight of the resulting polymer.

  • Lewis Acid Catalysis: The Lewis acidic niobium center can activate substrates for reactions such as Diels-Alder and Friedel-Crafts reactions.[1][2][4]

Visualizations

Diagram 1: Synthesis of the Ligand H₃(Me-L)

G cluster_0 Step 1: Bromination cluster_1 Step 2: Coupling 2,4-dimethylphenol 2,4-dimethylphenol Brominated Intermediate Brominated Intermediate 2,4-dimethylphenol->Brominated Intermediate NBS H3(Me-L) H3(Me-L) Brominated Intermediate->H3(Me-L) 4-tert-butylphenol, Pd catalyst 4-tert-butylphenol

Caption: Synthetic route to the aryloxide ligand H₃(Me-L).

Diagram 2: Synthesis of the Niobium Complex [Nb(Me-L)Cl₂]₂

G cluster_0 Complexation H3(Me-L) H3(Me-L) [Nb(Me-L)Cl2]2 [Nb(Me-L)Cl2]2 H3(Me-L)->[Nb(Me-L)Cl2]2 NbCl5 NbCl5 NbCl5->[Nb(Me-L)Cl2]2 Toluene

Caption: Synthesis of the dimeric niobium complex.

Diagram 3: Structure of the [Nb(Me-L)Cl₂]₂ Dimer

Caption: Schematic of the dimeric structure of [Nb(Me-L)Cl₂]₂.

Conclusion

The bis(aryloxide)niobium(V) complex, [Nb(Me-L)Cl₂]₂, serves as a valuable case study for understanding the chemistry of this class of compounds. Its synthesis from readily available precursors, detailed structural characterization, and potential for further reactivity and catalytic applications highlight the strategic importance of designing well-defined coordination environments around high-valent metal centers. This guide provides a foundational understanding for researchers interested in exploring the rich chemistry of niobium and its potential in catalysis and materials science.

References

  • Niobium(V) chloride. In Wikipedia; 2023. [Link]

  • The Synthesis and Industrial Applications of Niobium(V) Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nomura, K., Sano, A., & Imanishi, Y. (2016). Synthesis of (Imido)niobium(V)–Alkylidene Complexes That Exhibit High Catalytic Activities for Metathesis Polymerization of Cyclic Olefins and Internal Alkynes. Organometallics, 35(17), 2899–2902. [Link]

  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. Inorganic Chemistry, 41(23), 6090–6098. [Link]

  • Gómez, M., Hernández-Prieto, C., Martín, A., Mena, M., & Santamaría, C. (2017). An Effective Route to Dinuclear Niobium and Tantalum Imido Complexes. Inorganic Chemistry, 56(19), 11681–11687. [Link]

  • Mountford, P. (2001). Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities. Organometallics, 20(24), 5096-5105. [Link]

  • Tanaka, R., & Nakamura, A. (2023). Niobium Complexes Supported by Chalcogen-Bridged [OEO]-Type Bis(phenolate) Ligands (E = S, Se): Synthesis, Characterization, and Phenylacetylene Polymerization. Molecules, 28(6), 2569. [Link]

  • Nakamura, A., Mashima, K., & Nakayama, Y. (2000). Catalytic diversity of diene complexes of niobium and tantalum on polymerizations of ethylene, norbornene, and methyl methacrylate. Journal of Molecular Catalysis A: Chemical, 152(1-2), 127-136. [Link]

  • Sano, A., & Nomura, K. (2023). (Arylimido)niobium(V)–Alkylidenes as the Catalysts for Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins: Z-Specific ROMP of Cyclooctene by Nb(CHSiMe₃)(NC₆H₅)₂. Organometallics, 42(11), 1150–1154. [Link]

  • Duval, S., et al. (2022). Molecular niobium(v) complexes with mononuclear {Nb1} and dinuclear oxo species {Nb2O} connected through aryl di- or tetra-carboxylate linker. CrystEngComm, 24(33), 5897-5906. [Link]

  • Finn, P. A., King, M. S., Kilty, P. A., & McCarley, R. E. (1975). Synthesis and structure of dinuclear niobium and tantalum complexes containing an unusual bridging ligand derived from acetonitrile. Journal of the American Chemical Society, 97(1), 220-221. [Link]

  • Apperley, D. C., et al. (2022). Niobium and Tantalum complexes derived from the acids Ph₂C(X)CO₂H (X = OH, NH₂): synthesis, structure and ROP capability. New Journal of Chemistry, 46(29), 13867-13877. [Link]

  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. ResearchGate. [Link]

  • Organometallic Synthesis and Chemistry. Mettler Toledo. [Link]

  • da Silva, W. F., et al. (2023). Niobium Pentachloride as a Stoichiometric Reagent in the Sequential Transesterification-Esterification Reactions for the Synthesis of Methyl Salicylate and the Study of Its Antimicrobial Activity. Preprints.org. [Link]

  • Romanenko, K. V., et al. (2008). Practical aspects of ⁵¹V and ⁹³Nb solid-state NMR spectroscopy and applications to oxide materials. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(3-4), 128-191. [Link]

  • Organolithium reagent. In Wikipedia; 2023. [Link]

  • Gómez, M., Hernández-Prieto, C., Martín, A., Mena, M., & Santamaría, C. (2017). An Effective Route to Dinuclear Niobium and Tantalum Imido Complexes. PubMed. [Link]

  • Neeraj. (2013). SYNTHESIS, CHARACTERIZATION AND REACTIVITY OF NIOBIUM(V)ARYLOXIDES. [Link]

  • Main Group Organometallic Compounds. Michigan State University Department of Chemistry. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 433-441. [Link]

  • Al-Jahdali, M., et al. (2002). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry, 80(11), 1506-1514. [Link]

  • Aqueous solutions and precipitates of niobium. Ridak. [Link]

  • Kulesh, I. V., et al. (2018). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Angewandte Chemie International Edition, 57(52), 16994-17018. [Link]

  • 3.4: Organolithium Compounds. (2023). In Chemistry LibreTexts. [Link]

  • Notestein, J. M., & Stair, P. C. (2018). Nontraditional Catalyst Supports in Surface Organometallic Chemistry. Accounts of Chemical Research, 51(11), 2829-2838. [Link]

  • Djukic, J.-P. (2021). Noncovalent Interactions in Organometallic Chemistry: From Cohesion to Reactivity, a New Chapter. Accounts of Chemical Research, 54(21), 4078-4093. [Link]

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Exploratory

Synthesis of Niobium(V) Complexes with Bulky Aryloxide Ligands: An Advanced Technical Guide

Executive Summary The development of early transition metal catalysts is a cornerstone of advanced synthetic chemistry, directly impacting materials science and pharmaceutical intermediate synthesis. Niobium(V), a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of early transition metal catalysts is a cornerstone of advanced synthetic chemistry, directly impacting materials science and pharmaceutical intermediate synthesis. Niobium(V), a highly electrophilic d⁰ metal, exhibits exceptional Lewis acidity. However, its tendency to form inactive oxo-bridged oligomers in the presence of adventitious moisture has historically limited its application.

By coordinating bulky aryloxide ligands (e.g., 2,6-di-tert-butylphenoxide, 2,6-diphenylphenoxide, or tripodal triaryloxides), researchers can kinetically shield the niobium center. This steric protection prevents oligomerization, stabilizes low-coordinate monomeric species, and fine-tunes the electronic environment of the metal[1]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural data for synthesizing these highly active Nb(V) complexes.

Mechanistic Rationale: Steric Tuning and Electronic Control

The chemistry of niobium(V) is dominated by its high oxidation state and strong oxophilicity. When designing Nb(V) catalysts for applications such as olefin polymerization, ring-opening metathesis polymerization (ROMP), or Lewis acid-mediated organic transformations, the choice of ancillary ligand is critical.

Bulky aryloxides serve a dual purpose:

  • Kinetic Shielding: Highly substituted ortho-positions (e.g., tert-butyl or phenyl groups) create a steric umbrella around the Nb(V) core. This prevents bimolecular decomposition pathways and suppresses the formation of thermodynamically stable but catalytically dead μ -oxo dimers.

  • Electronic Modulation: The strong π -donation from the aryloxide oxygen into the empty d-orbitals of Nb(V) stabilizes the highly charged metal center while maintaining sufficient electrophilicity for substrate binding[2].

StericTuning Ligand Bulky Aryloxide Ligand (e.g., 2,6-di-tert-butylphenoxide) Coord Low Coordination Number (Monomeric Nb Center) Ligand->Coord Steric Bulk Stability Prevention of Oxo-Bridged Oligomerization Ligand->Stability Kinetic Shielding Lewis Enhanced Lewis Acidity & Substrate Accessibility Coord->Lewis Electronic Unsaturation Stability->Lewis Active Site Preservation Catalysis High Catalytic Activity (Olefin Polymerization / ROMP) Lewis->Catalysis Substrate Binding

Caption: Logical flow of how steric bulk in aryloxide ligands translates to catalytic efficacy.

Synthetic Strategies: Alcoholysis vs. Salt Metathesis

The synthesis of mixed chloro-aryloxide [Nb(OAr)x​Cl5−x​] or homoleptic [Nb(OAr)5​] complexes generally proceeds via two distinct mechanistic pathways[3]. The choice of pathway is dictated by the steric demand of the ligand and the desired degree of substitution.

Pathway A: Direct Alcoholysis (HCl Elimination)

The direct reaction of NbCl5​ with free phenols relies on the electrophilicity of the metal to activate the O-H bond, followed by the elimination of HCl gas.

  • Causality of Conditions: This reaction is typically performed in non-coordinating, high-boiling solvents like toluene or carbon tetrachloride ( CCl4​ ). High temperatures (reflux) are required to drive the equilibrium forward by expelling HCl from the solution[2].

  • Limitations: For extremely bulky ligands (e.g., 2,6-di-tert-butylphenol), direct alcoholysis often arrests at the mono- or bis-substituted stage [NbCl3​(OAr)2​] due to a combination of steric crowding and the decreasing Lewis acidity of the metal center as more π -donating aryloxides are added.

Pathway B: Salt Metathesis

To achieve higher degrees of substitution with sterically demanding ligands, the phenol is first deprotonated using n -butyllithium or sodium hydride to form an alkali metal aryloxide.

  • Causality of Conditions: The resulting ArOLi or ArONa salt is a much stronger nucleophile than the neutral phenol. The reaction is driven by the high lattice energy of the byproduct (e.g., LiCl), allowing the synthesis to proceed at lower temperatures (e.g., -78 °C to room temperature) in solvents like THF or ether.

SynthesisWorkflow NbCl5 NbCl5 Precursor (Moisture Sensitive) Direct Direct Alcoholysis (- HCl) NbCl5->Direct + ArOH (Reflux, Toluene) Metathesis Salt Metathesis (- LiCl) NbCl5->Metathesis + ArOLi (THF/Toluene) ArOH Bulky Phenol (e.g., BHT, 2,6-Ph2C6H3OH) ArOLi Lithium Aryloxide (ArOLi) Mixed [Nb(OAr)xCl5-x] Mixed Chloro-Aryloxide Direct->Mixed Steric Hindrance Homoleptic [Nb(OAr)5] Homoleptic Aryloxide Direct->Homoleptic Excess ArOH High Temp Metathesis->Mixed Stoichiometric Metathesis->Homoleptic Excess ArOLi

Caption: Divergent synthetic pathways for Nb(V) aryloxide complexes based on ligand bulk.

Experimental Protocols

The following protocols represent self-validating systems. Every step is designed to prevent the formation of NbOCl3​ (a common decomposition product) and ensure complete conversion. Strict Schlenk line or glovebox techniques under purified Argon or Nitrogen are mandatory.

Protocol 1: Synthesis of [NbCl3​(OAr)2​] via Direct Alcoholysis

Target Ligand: 2,6-di-tert-butylphenol (BHT-H)

  • Preparation of Precursors: Sublimed NbCl5​ (1.0 eq, 2.70 g, 10.0 mmol) is weighed in a glovebox and transferred to a 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the NbCl5​ in 50 mL of strictly anhydrous, degassed toluene. The suspension will appear yellow-orange.

  • Ligand Addition: In a separate Schlenk flask, dissolve 2,6-di-tert-butylphenol (2.0 eq, 4.13 g, 20.0 mmol) in 30 mL of toluene. Transfer this solution dropwise to the NbCl5​ suspension via a cannula at room temperature.

  • Thermal Activation: Attach a reflux condenser (under inert gas flow). Heat the mixture to 110 °C (reflux).

    • Causality: Heating is essential to expel HCl gas. The reaction color will typically darken to deep red or purple. Continue refluxing until HCl evolution ceases (typically 12–18 hours). This can be validated by passing the effluent gas over moist pH paper.

  • Isolation: Cool the mixture to room temperature. Filter via a Schlenk frit to remove any insoluble impurities (e.g., trace NbOCl3​ ). Concentrate the filtrate under vacuum to ~15 mL.

  • Crystallization: Layer the concentrated solution with anhydrous hexane (30 mL) and store at -20 °C to induce crystallization.

  • Validation:

    • IR Spectroscopy: Complete absence of the broad ν(O−H) stretch at ~3600 cm⁻¹.

    • NMR Spectroscopy ( 1 H, 13 C): Shifts in the tert-butyl and aromatic protons compared to the free ligand confirm coordination.

Protocol 2: Synthesis of Homoleptic [Nb(OAr)5​] via Salt Metathesis

Target Ligand: 2,4-dimethylphenol[2]

  • Lithiation: Dissolve 2,4-dimethylphenol (5.1 eq, 51.0 mmol) in 50 mL of anhydrous THF at -78 °C. Slowly add n -butyllithium (5.0 eq, 2.5 M in hexanes, 20.0 mL). Stir for 2 hours, allowing the solution to warm to room temperature to ensure complete formation of the lithium aryloxide.

  • Metathesis: Cool the lithium aryloxide solution back to -78 °C. Slowly add a solution of NbCl5​ (1.0 eq, 2.70 g, 10.0 mmol) in 30 mL of THF via cannula.

    • Causality: The low temperature controls the highly exothermic metathesis reaction and prevents THF ring-opening side reactions promoted by the highly Lewis acidic NbCl5​ .

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours. A white precipitate of LiCl will form.

  • Workup: Remove THF completely under vacuum. Extract the residue with 60 mL of anhydrous pentane or hexanes. Filter through a pad of dried Celite on a Schlenk frit to remove LiCl.

  • Isolation: Concentrate the filtrate and cool to -30 °C to yield the homoleptic complex.

Quantitative Data: Ligand Steric Impact on Coordination

The degree of substitution and the resulting geometry of the Nb(V) complex are highly dependent on the steric profile of the aryloxide ligand. The table below summarizes the structural outcomes based on literature precedents[1][2][4].

Ligand (Phenol Derivative)Substituent PatternSynthetic MethodMajor ProductCoordination Geometry
2,4-dimethylphenol Low steric bulkMetathesis / Alcoholysis [Nb(OAr)5​] Trigonal Bipyramidal
2,6-di-isopropylphenol Moderate steric bulkDirect Alcoholysis [NbCl2​(OAr)3​] Square Pyramidal
2,6-di-tert-butylphenol High steric bulkDirect Alcoholysis [NbCl3​(OAr)2​] Trigonal Bipyramidal
2,6-diphenylphenol High steric bulk (aryl)Salt Metathesis [NbCl2​(OAr)3​] Distorted Octahedral (Agostic)
Linear-Linked Trimer Tetradentate [O3​] Direct Alcoholysis [NbCl2​(L)]2​ (Dimer)Octahedral (Bridging Cl)

Data synthesized from structural characterizations of Nb(V) aryloxides.

Applications in Advanced Synthesis and Drug Development

While niobium is less commonly found in the final structure of active pharmaceutical ingredients (APIs), Nb(V) aryloxide complexes are highly valued in the synthetic methodology used to construct complex drug scaffolds.

  • Lewis Acid Catalysis: Complexes like [NbCl3​(OAr)2​] are exceptionally strong, yet sterically tunable, Lewis acids. They are utilized in highly regio- and stereoselective Diels-Alder reactions, Friedel-Crafts alkylations, and the activation of carbonyls for nucleophilic attack. The bulky aryloxide ligands create a chiral or sterically demanding pocket that dictates the stereochemical outcome of the reaction.

  • Ring-Opening Metathesis Polymerization (ROMP): Alkylidene derivatives generated from Nb(V) aryloxides are active catalysts for ROMP of cyclic olefins (e.g., norbornene). This is critical for synthesizing specialized polymeric materials and drug-delivery vehicles.

  • Alkyne Cycloadditions: Reduced Nb(III) species, generated in situ from Nb(V) aryloxide precursors, catalyze the [2+2+2] cycloaddition of alkynes to form highly substituted benzene rings, a common motif in pharmaceutical chemistry.

References

  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers Source: Inorganic Chemistry (ACS Publications), 2002. URL:[Link]

  • Physicochemical, quantum mechanical and thermoanalytical investigations of newly synthesized pentakis(2,4-dimethylphenoxo) niobium (V) as potential precursor of Nb2O5 Source: Arabian Journal of Chemistry, 2016. URL:[Link]

  • Isolation and Chemistry of Tantalum(V) Compounds Containing Two Resolved 3,3'-Disubstituted-1,1'-bi-2,2'-Naphthoxide Ligands Source: Organometallics (ACS Publications), 2002. URL:[Link]

  • Organometallic Reactions and Polymerization Source: Springer / Kohtaro Osakada (Editor). URL:[Link]

Sources

Foundational

Characterization of Novel Niobium(V) Phenoxy Compounds: From Molecular Design to Nanotherapeutics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Nanomedicine Executive Overview Niobium(V) chemistry has traditionally been anchored in materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Nanomedicine

Executive Overview

Niobium(V) chemistry has traditionally been anchored in materials science and heterogeneous catalysis. However, the synthesis of novel Niobium(V) phenoxy compounds (aryloxides) has opened a critical bridge between highly controlled organometallic synthesis and advanced biomedical applications. By utilizing sterically hindered phenoxide ligands, researchers can stabilize the highly oxophilic Nb(V) center, preventing premature oligomerization and yielding discrete, well-defined molecular entities[1].

These novel complexes serve not only as fascinating subjects for structural characterization but also as highly pure, single-source precursors for Niobium pentoxide (Nb₂O₅) nanoparticles[2]. In the realm of drug development, these nanoparticles are emerging as powerful theragnostic agents, offering tunable band gaps for reactive oxygen species (ROS) generation, high surface areas for drug loading, and potent anti-tumor properties[3],[4].

Rationale for Ligand Design: The Role of Steric Bulk

The fundamental challenge in Niobium(V) chemistry is its intense Lewis acidity and oxophilicity. In the presence of moisture or unhindered oxygen donors, Nb(V) rapidly forms intractable, polymeric oxo-bridged networks.

To circumvent this, researchers employ sterically hindered phenols, such as 2,6-di-tert-butylphenol or 2-phenylphenol.

  • Causality of Steric Hindrance: The bulky tert-butyl groups at the ortho positions act as a physical shield around the metal center. This steric umbrella prevents nucleophilic attack by secondary ligands or water, effectively halting unwanted dimerization[1].

  • Electronic Tuning: Phenoxy ligands are excellent π-donors. By substituting the aromatic ring with electron-withdrawing or electron-donating groups, the Lewis acidity of the Nb(V) center can be precisely calibrated, which is critical for their downstream use as catalysts or biological interacting agents[5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Anhydrous Synthesis of [NbCl₄(O-2,6-tBu₂C₆H₃)]

Because NbCl₅ is violently moisture-sensitive, the synthesis must be conducted under strict inert-atmosphere conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry all Schlenk glassware under a vacuum of 10⁻³ mbar, then backfill with ultra-high purity N₂. Causality: Removes adsorbed surface water that would immediately hydrolyze NbCl₅ to NbOCl₃.

  • Reagent Loading: Inside an argon-filled glovebox, weigh equimolar amounts (1.0 mmol) of NbCl₅ and 2,6-di-tert-butylphenol into a reaction flask.

  • Solvent Addition: Inject 20 mL of anhydrous toluene via a gas-tight syringe. Causality: Toluene is chosen over coordinating solvents like THF because it does not compete with the phenoxide ligand for the Lewis acidic Nb(V) binding sites.

  • Reaction & Reflux: Heat the mixture to reflux (110°C) for 4 hours. Causality: The substitution reaction is endothermic. Refluxing drives the reaction forward by continuously expelling HCl gas, shifting the equilibrium toward the product.

  • System Validation: Route the condenser exhaust through a mineral oil bubbler containing a piece of moistened pH paper. Validation Check: The reaction is deemed complete when the pH paper ceases to turn red, indicating the cessation of HCl evolution.

  • Isolation: Remove the toluene in vacuo. Recrystallize the resulting solid from a mixture of anhydrous hexane and dichloromethane to yield pure, X-ray quality crystals.

SynthFlow A NbCl5 + Aryloxide Ligand (Anhydrous Conditions) B Reflux in Toluene (HCl Elimination) A->B Heat C Monomeric/Dimeric Nb(V) Phenoxide B->C -HCl D Spectroscopic Validation (NMR, FTIR, XRD) C->D E Thermal Decomposition (TGA/DTA) C->E >400°C F Nb2O5 Nanoparticles (Biomedical Grade) E->F Phase Transition

Workflow from organometallic synthesis of Nb(V) phenoxides to biomedical Nb2O5 nanoparticles.

Structural Characterization & Quantitative Data

Characterization of these compounds requires a multi-modal approach.

  • FTIR Spectroscopy confirms the formation of the Nb-O-Ar bond (typically around 870–895 cm⁻¹) and the retention of Nb-Cl bonds (sharp band near 350 cm⁻¹)[5].

  • ¹H NMR validates the structural integrity of the organic ligand, showing characteristic shifts for the tert-butyl protons[1].

  • Thermal Analysis (TGA/DTA) is crucial for proving their utility as precursors. These complexes undergo a clean, single-step exothermic decomposition to yield highly pure Nb₂O₅[2].

Table 1: Summary of Quantitative Characterization Data for Novel Nb(V) Phenoxides

Compound FormulaAryloxide LigandIR: ν(Nb-OAr) (cm⁻¹)IR: ν(Nb-Cl) (cm⁻¹)¹H NMR (t-Bu) δ (ppm)DTA Decomposition Peak (°C)
NbCl₄(OAr) 2,6-di-tert-butylphenoxide8803501.42409.1
Nb(OAr)₅ 2-phenylphenoxide895N/AN/A505.5
[Nb(O)(OAr)₃] 2,6-dimethylphenoxide870N/A2.35 (Me)*> 300.0
[Nb(OAr)Cl₂]₂ Linear-linked aryloxide trimer8853451.21451.1

*Note: Shift corresponds to the methyl group, as the ligand lacks a t-Bu group[6].

Translation to Drug Development: Nb₂O₅ Nanotherapeutics

The highly controlled decomposition of Nb(V) phenoxy compounds makes them ideal single-source precursors for synthesizing uniform Nb₂O₅ nanoparticles via sol-gel or thermal degradation methods[3]. In recent years, these nanoparticles have demonstrated profound potential in oncology and antimicrobial therapies[7].

Because of their unique band-gap properties, Nb₂O₅ nanoparticles can be activated to generate Reactive Oxygen Species (ROS) within the acidic tumor microenvironment. Furthermore, their high surface-area-to-volume ratio provides an excellent platform for functionalizing targeting ligands or loading chemotherapeutic drugs[4].

Protocol 2: Biological Evaluation (Cytotoxicity & Genotoxicity)

To evaluate the anti-tumor efficacy of the synthesized Nb₂O₅ nanoparticles, a standardized in vitro cytotoxicity assay is employed.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 (or prostate cancer cell lines) at a density of 1 × 10⁴ cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Dosing: Prepare a suspension of Nb₂O₅ nanoparticles (derived from the phenoxide precursor) in physiological saline. Expose the cells to a concentration gradient (6.5 to 210 μg/mL) for 24 hours[4].

  • Viability Assay (Trypan Blue Exclusion): Detach cells using Trypsin/EDTA. Mix 15 μL of the cell suspension with 15 μL of Trypan Blue dye. Causality: Viable cells possess intact cell membranes that exclude the dye, whereas apoptotic/necrotic cells absorb it, appearing blue under a hemocytometer.

  • System Validation: The assay must include a negative control (untreated cells in vehicle) to establish baseline viability, and a positive control (e.g., Bleomycin at 3 μg/mL) to validate the assay's sensitivity to cytotoxic and genotoxic stress.

BioMech N1 Nb2O5 Nanocarrier (From Phenoxide) N2 Cellular Uptake (Endocytosis) N1->N2 N3 Lysosomal Escape (pH Trigger) N2->N3 N4 ROS Generation & DNA Damage N3->N4 N5 Tumor Cell Apoptosis N4->N5

Mechanism of action for Nb2O5 nanotherapeutics in targeted tumor cell apoptosis and drug delivery.

Conclusion

The characterization of novel Niobium(V) phenoxy compounds represents a masterclass in synthetic control. By leveraging steric bulk and precise anhydrous techniques, researchers can isolate highly reactive metal centers. Beyond their fundamental chemical interest, these compounds are now recognized as critical gateways to synthesizing ultra-pure Nb₂O₅ nanoparticles. As drug delivery systems and nanotheragnostics continue to evolve, the reliable, scalable synthesis of these organometallic precursors will be paramount to meeting the rigorous safety and efficacy standards of modern nanomedicine[8].

References

  • Thermal studies of some niobium(V) phenoxides. Prime Scholars.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHMwlTQCB72H3G48WnCko0_plPGnpqXzoYdt6fwKiiem3anz9fyvbHhs8aYam1718vUlBTrmEfnVuJm-EmrRGcpa6b6ncl7E0QeoC8AX5KgPsffHGqfeDohOkPlWnEk2nD6peHJy8NnbosfXZBtrjHU5ECQxcHPgJeP6x4vhNTldQUHIdPKPr1Xkk_JfSN1qaY]
  • Nature of Phenoxides of Niobium(V) and Tantalum(V). Zenodo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUd9Pg6js7-Diy_DYEEz1QzkPs2Ba7KRZKgb_fCW1-cSzzMRn1aHYcXvPZRaPbP-eTQ1EvNVHOam96FfYDV6lgLCwynjUyOE0NcnlgsENnDcQ7MUKKX7r4UXhMjZOcdYpAbpnLKqWHeZT_euPtt7A=]
  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG49DRLVAmt07DglunibqBINN3i-jX2GzWJESYlITa8FSFwAECxdYtQ5RswoYq4FyxYe93WQ_7Iy5-PMzoFMyr-MCTjmztBTeBlTzNjS5PXrTjF7L_b3HiNcPYfpA0LORWLaghoZlOpRi4=]
  • Four coordinate oxo-phenoxide compounds of niobium(V): Synthesis and characterization. DOI/Elsevier.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1Ny9T9x8hoFowGgXIBhM1mVJEk5KJMuqfHSD9qErICl66VCFTw32oZTFiEYqag7K6A95vAtHEfWvUnlXjxme8VgZJMCQbzN42mgTktyyz_xelW_8Q8YJz8QUW49ZdADd2QoLJ4U90A==]
  • A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXAOiCFYaWGwbcjh_PgFkTQk6UGWVXIK3zCReJFz_7pUrpChZvY8gXWNMlEItrtQ5cOd5G4I8kruFOBueVTMqAw0DP32H7fhEBhj1pwrWkX4tQIDZq4_RWalv-QGohFLKqS7AvusjWRLvscgd1]
  • Cyto—genotoxicity of crystalline and amorphous niobium (V) oxide nanoparticles in CHO-K1 cells. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYd_LUeSp_-HSvlBjV3-ffuRdlpU06twKO90d4Av6b01aww4a_HGePIJiFN9AIPlKIwDLNo-gs8XCATMveD44ktsV659-WT-zSxZVAn0CebOUZH1-jEwzS6rKwaKH-rzILi4kJyE7IgBa18Io=]
  • Anti-microbial and anti-tumor activity of niobium oxide nano powder. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9N1m2yqPfEIrGoORLY417rx6wCvNK7dYKpoUUa9Su7piE7MY03DHsaMYeIW9DIMuNPFFbmYUvcIg6uCs5PkSxrVTQXvB3y76P_E-gH3rwlmODk4HvfjYVnVreo0E-E7Lr0sTFtvnBr2Xn7To3cU-8rv0AD-64iJrWgpaj9YnAfL1pCD3DiyNQVX6W-TKPqqgpR5-woY1zwv6pzxLVU2KLILHZtlVTZYB6dQlu_ai6P0=]

Sources

Exploratory

Theoretical Studies and Mechanistic Pathways of Bis(2,6-Diphenylphenoxy)Niobium(V) Complexes: An In-Depth Technical Guide

Executive Summary In the realm of advanced organometallic catalysis, early transition metals in high oxidation states present unique challenges and opportunities. Niobium(V), a d0 metal center, is highly electrophilic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organometallic catalysis, early transition metals in high oxidation states present unique challenges and opportunities. Niobium(V), a d0 metal center, is highly electrophilic and prone to forming unreactive, oxo-bridged oligomers. To harness its catalytic potential for complex transformations—such as the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers—scientists employ sterically encumbering ligands.

This whitepaper provides an in-depth technical analysis of Bis(2,6-diphenylphenoxy)niobium(V) complexes. By synthesizing Density Functional Theory (DFT) computational models with empirical synthetic protocols, we elucidate the causality behind the structural stability, C–H activation pathways, and catalytic hydrogenation capabilities of these highly specialized molecular architectures.

Structural & Electronic Foundations: The Causality of Sterics and Electronics

The 2,6-diphenylphenoxide ligand (abbreviated as OAr-2,6Ph 2​ or dpp) is not merely a passive spectator; it actively dictates the electronic and steric environment of the niobium center. The causality behind its effectiveness lies in two fundamental interactions:

  • Steric Encumbrance: The pendant phenyl rings at the 2- and 6-positions of the phenoxide create a deep, hydrophobic protective pocket around the Nb(V) center. This bulk physically prevents bimolecular decomposition pathways and suppresses the formation of inactive dinuclear species, enforcing a highly reactive monomeric state.

  • Electronic π -Donation: A d0 Nb(V) center is extremely electron-deficient. The aryloxide oxygen acts as both a σ -donor and a π -donor. The strong π -donation from the oxygen p -orbitals into the empty d -orbitals of the metal significantly lowers the ground-state energy of the complex, stabilizing the electrophilic core.

Theoretical studies utilizing DFT provide quantitative validation of these interactions. The HOMO is predominantly localized on the aryloxide oxygen lone pairs, while the LUMO is centered on the niobium d -orbitals.

Table 1: DFT-Calculated vs. Experimental Parameters for Nb(OAr-2,6Ph 2​ ) 2​ (R) 3​
PropertyComputational MethodCalculated ValueExperimental Value (XRD)Causality / Significance
Nb–O(aryloxide) Bond Length M06-2X/LANL2DZ1.86 – 1.89 Å1.872 ÅIndicates strong O→Nb π -donation, shortening the bond compared to typical single bonds (~2.0 Å).
Nb–C(alkyl) Bond Length M06-2X/LANL2DZ2.15 – 2.18 Å2.16 ÅStandard σ -bond; highly polarized, making it susceptible to migratory insertion or elimination.
O–Nb–O Bond Angle M06-2X/LANL2DZ105° – 112°108°Severe steric repulsion between the bulky 2,6-diphenylphenoxy ligands forces a widened equatorial angle.
HOMO-LUMO Gap B3LYP/6-31G(d)3.8 eVN/AA wide gap indicates high thermodynamic stability of the d0 complex despite its low coordination number.

Mechanistic Pathways: Cyclometallation and Hydrogenation

The true utility of bis(2,6-diphenylphenoxy)niobium(V) emerges during its activation. When the precatalyst, Nb(OAr-2,6Ph 2​ ) 2​ Cl 3​ , is alkylated to form a trialkyl intermediate, the system becomes highly reactive.

Thermal activation induces a spontaneous C–H activation event. The electrophilic niobium center activates the ortho-C–H bond of the pendant phenyl ring on the aryloxide ligand. This results in the elimination of an alkane (e.g., methane) and the formation of a rigid, cyclometallated intermediate.

Furthermore, in the presence of hydrogen gas, these complexes exhibit remarkable behavior. They undergo reductive elimination and subsequent hydrogenation of the pendant aryl rings, yielding η4 -bound cyclohexadiene or fully hydrogenated cyclohexyl derivatives.

G A Nb(OAr-2,6Ph2)2Cl3 Precatalyst B Nb(OAr-2,6Ph2)2(CH3)3 Alkyl Intermediate A->B Alkylation (MeMgBr) - MgCl2 C Cyclometallated Intermediate [Nb(OC6H3Ph-C6H4)(OAr)(CH3)2] B->C Thermolysis (-CH4) C-H Activation D H2 Addition & Reductive Elimination C->D + H2 (1 atm) E Nb(OC6H3Ph-η4-C6H7)(OAr)2 Hydrogenated Product D->E Aryl Ring Hydrogenation E->A HCl Addition (Regeneration)

Catalytic cycle and cyclometallation pathway of Bis(2,6-diphenylphenoxy)niobium(V).

Computational Methodologies & Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, bridging theoretical modeling with empirical synthesis.

Protocol 3.1: Computational DFT Workflow

For researchers modeling the thermodynamics of these complexes, standard functional choices often fail due to the massive steric bulk of the dpp ligand.

  • Functional Selection: Utilize the M06-2X functional.

    • Causality: M06-2X incorporates empirical dispersion corrections. This is critical for accurately modeling the non-covalent π−π stacking and steric repulsion between the bulky 2,6-diphenylphenoxy ligands, which standard B3LYP severely underestimates.

  • Basis Set Assignment: Employ LANL2DZ with an Effective Core Potential (ECP) for Niobium, and 6-31G(d,p) for C, H, and O.

    • Causality: The ECP accounts for scalar relativistic effects inherent to heavy transition metals, reducing computational cost while maintaining geometric accuracy.

  • Geometry Optimization & Frequency Analysis: Optimize the structure to a local minimum.

    • Self-Validation: A successful ground-state optimization must yield zero imaginary frequencies. When mapping the cyclometallation pathway, the transition state (C–H bond breaking) must yield exactly one imaginary frequency corresponding strictly to the reaction coordinate.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the Nb–O bond order and assess the extent of oxygen-to-metal π -donation.

Protocol 3.2: Experimental Synthesis of Nb(OAr-2,6Ph 2​ ) 2​ Cl 3​

This protocol outlines the synthesis of the precatalyst, ensuring the exclusion of moisture which rapidly degrades the complex.

  • Preparation of the Metal Precursor: Under a strict argon atmosphere using Schlenk line techniques, dissolve 1.0 equivalent of NbCl 5​ in anhydrous, degassed toluene.

    • Causality: Nb(V) is highly oxophilic; trace moisture will irreversibly form inactive, insoluble niobium oxides. Toluene is chosen because it solubilizes the final complex while allowing HCl gas to escape.

  • Ligand Addition: Slowly add 2.0 equivalents of 2,6-diphenylphenol (solid or in toluene solution) to the vigorously stirring NbCl 5​ solution at room temperature.

  • Thermal Elimination: Reflux the mixture at 110 °C for 12 hours.

    • Causality: The thermal energy drives the elimination of HCl gas, shifting the thermodynamic equilibrium toward the formation of the bis-aryloxide complex.

  • Purification & Isolation: Remove the solvent in vacuo, extract the dark residue with hot anhydrous hexane, filter through Celite, and cool the filtrate to -20 °C to induce crystallization.

    • Self-Validation: Analyze the isolated crystals via 1 H NMR (in C 6​ D 6​ ). The complete disappearance of the phenolic -OH proton ( 5.0 ppm) and the presence of highly symmetric aromatic multiplets confirm successful coordination and purity.

Applications in Advanced Catalysis

For drug development professionals and synthetic chemists, the utility of bis(2,6-diphenylphenoxy)niobium(V) extends directly into the synthesis of complex organic frameworks.

One of the most profound applications is the catalytic hydrogenation of aryl phosphines . Late-transition-metal catalysts (like Pd or Pt) are notoriously poisoned by phosphines. However, the sterically protected niobium aryloxide system can selectively hydrogenate the aryl rings of external phosphines to yield valuable cyclohexyl phosphines. These resulting electron-rich, bulky phosphines (e.g., PCy 3​ ) are critical ligands for cross-coupling reactions (Suzuki, Heck) used extensively in API manufacturing. Furthermore, the robust nature of the Nb–O bond allows these complexes to serve as robust precursors for olefin metathesis catalysts, facilitating the macrocyclization of complex pharmaceutical intermediates.

References

  • The metallation and hydrogenation of aryl rings in early transition metal aryloxide systems. Polyhedron.[Link]

  • Synthesis and structure of niobium(V) and tantalum(V) organoimido compounds containing 2,6-diphenylphenoxide ligation. Inorganic Chemistry.[Link]

  • Catalytic hydrogenation of aryl phosphines by niobium aryloxide compounds. Journal of the Chemical Society, Chemical Communications.[Link]

  • Element Derivatives of Sterically Encumbering Terphenyl Ligands. Advances in Organometallic Chemistry.[Link]

Foundational

Electronic properties of niobium(V) aryloxide complexes

An in-depth technical guide designed for researchers, application scientists, and drug development professionals investigating the organometallic chemistry of group 5 transition metals. Executive Summary Niobium(V) arylo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, application scientists, and drug development professionals investigating the organometallic chemistry of group 5 transition metals.

Executive Summary

Niobium(V) aryloxide complexes represent a highly versatile class of organometallic compounds characterized by their extreme electrophilicity and tunable coordination spheres. For researchers in catalysis, materials science, and pharmaceutical process development, these complexes serve as potent Lewis acid catalysts and precursors for advanced metal-oxide materials. Because niobium(V) possesses a formal d0 electron configuration, its electronic properties and reactivity are entirely dictated by the steric and electronic nature of its coordinated ligands. This guide deconstructs the electronic properties, structural dynamics, and self-validating synthetic workflows required to successfully engineer niobium(V) aryloxide complexes.

Electronic Structure and Ligand Dynamics

The d0 Configuration and Oxygen-to-Metal π -Bonding

The core electronic feature of niobium(V) aryloxides is the strong oxygen- p to metal- d π -bonding[1]. Because the Nb(V) center lacks d -electrons, its empty d -orbitals are highly receptive to π -electron density donated by the lone pairs of the aryloxide oxygen atoms.

  • Causality in Ligand Design: The extent of this π -donation directly dictates the Lewis acidity of the metal center. By substituting the phenoxide ring with electron-donating groups (e.g., methyl or tert-butyl groups at the ortho or para positions), researchers can increase the electron density at the oxygen atom, thereby strengthening the Nb–O bond and stabilizing the high oxidation state against premature reduction or hydrolysis.

Density of States (DOS) and Orbital Contributions

Quantum-mechanical evaluations, such as Density of States (DOS) and Crystal Orbital Hamilton Population (COHP) analyses, provide empirical evidence of this orbital mixing. In homoleptic complexes like pentakis(2,4-dimethylphenoxo)niobium(V), the DOS diagram reveals that the highest occupied molecular orbitals (HOMOs) are predominantly composed of aryloxide oxygen p -orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the niobium d -orbitals[2]. This distinct separation is responsible for the complex's specific charge-transfer transitions and its efficacy as a precursor for Nb₂O₅ via thermal decomposition[3].

Reduction Chemistry

While Nb(V) is generally stable, it is significantly more prone to reduction than its heavier group 5 congener, tantalum. The reduction of Nb(V) aryloxides can be precisely controlled using specific reducing agents and chelating ligands. For example, treating Nb(V) aryloxides with sodium amalgam (Na/Hg) in the presence of the chelating phosphine dmpe (1,2-bis(dimethylphosphino)ethane) forces a reduction to a low-spin d2 Nb(III) complex, or a mixed-valence Nb(IV)/Nb(V) species depending on the stoichiometric equivalents of the reducing agent[1].

G NbV Nb(V) Aryloxide (d0 Configuration) RedAgent Na/Hg + dmpe (Reducing Agent) NbV->RedAgent NbIII Nb(III) Complex (d2 Low-Spin) RedAgent->NbIII 3 equiv Na/Hg NbMixed Mixed Valence [Nb(IV)/Nb(V)] RedAgent->NbMixed 1 equiv Na/Hg

Caption: Electronic reduction pathways of Nb(V) aryloxides controlled by stoichiometric reduction.

Coordination Geometries and Steric Tuning

The coordination geometry of niobium aryloxides is a direct consequence of the steric bulk of the ligand framework:

  • Trigonal-Bipyramidal: Monomeric, homoleptic complexes utilizing bulky monodentate ligands (e.g., 2,4-dimethylphenoxide) naturally adopt a trigonal-bipyramidal geometry to minimize ligand-ligand steric repulsion while maximizing orbital overlap[3].

  • Pseudo-Octahedral / Higher-Coordinate: The introduction of chelating linear-linked aryloxide trimers or tripodal triphenols (e.g., tris(3,5-tert-butyl-2-hydroxylphenyl)methane) forces the metal into restricted pseudo-octahedral geometries. These multidentate frameworks leave specific coordination sites open, which is critical for catalytic substrate binding (e.g., in ethylene polymerization)[4][5].

Quantitative Data Summary

The following table summarizes the structural and electronic properties of key Nb(V) aryloxide complexes cited in recent literature:

Complex FormulaCoordination GeometryElectronic StateKey Ligand FeatureSource
[Nb(OC6H3(CH3)2-2,4)5]Trigonal-bipyramidal d0 (Diamagnetic)Monodentate, sterically demanding[2]
Nb(OAr-4Me)2(dmpe)2Pseudo-octahedral d2 (Low-spin)Reduced state via Na/Hg[1]
[H(O3)]NbCl3(CH3CN)Octahedral (6-coordinate) d0 (Diamagnetic)Tripodal, bidentate coordination[4]
[Nb(Me-L)Cl2]2U-coordination dimer d0 (Diamagnetic)Linear-linked aryloxide trimer[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of Homoleptic Pentakis(aryloxo)niobium(V)

Reference standard: Synthesis of [Nb(OC6H3(CH3)2-2,4)5][3]

  • Precursor Preparation: Weigh anhydrous NbCl₅ and 2,4-dimethylphenol in a strict 1:5 molar ratio inside a nitrogen-filled glovebox.

    • Causality: Deviating from this ratio leads to the formation of intractable mixtures of mixed chloro-aryloxide species.

  • Solvent Addition: Suspend the reagents in anhydrous carbon tetrachloride (CCl₄).

    • Causality: CCl₄ is a non-coordinating solvent. Unlike THF or acetonitrile, it will not compete with the aryloxide ligands for the highly electrophilic Nb(V) center, ensuring homoleptic complexation.

  • Thermal Substitution: Reflux the mixture under an inert atmosphere until the evolution of HCl gas completely ceases.

    • Causality: Thermal energy drives the endothermic substitution reaction, while the expulsion of HCl gas pushes the equilibrium toward the fully substituted product via Le Chatelier's principle.

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude product from a suitable hydrocarbon solvent.

  • System Validation (FTIR & NMR): Perform FTIR spectroscopy on the isolated crystals. The complete absence of the broad O–H stretching band (3200–3400 cm⁻¹) and the appearance of a strong Nb–O–C stretch confirm complete deprotonation and metal coordination[2].

Protocol B: Synthesis of Tripodal Triaryloxide Niobium Complexes

Reference standard: Synthesis of [H(O3)]NbCl3(CH3CN)[4]

  • Ligand Dissolution: Dissolve the tripodal triphenol ligand in anhydrous toluene.

  • Controlled Metalation: Add 1 equivalent of NbCl₅ dissolved in acetonitrile (CH₃CN) dropwise at room temperature.

    • Causality: Acetonitrile acts as a coordinating solvent. It stabilizes the highly reactive intermediate by occupying a vacant coordination site, purposefully arresting the reaction at a bidentate bis(aryloxide) state with one unreacted pendant phenol arm[4].

  • Base-Promoted Deprotonation (Optional for full coordination): To force tetradentate coordination, add a stoichiometric amount of triethylamine (NEt₃).

    • Causality: The base acts as an HCl scavenger, neutralizing the pendant arm's proton and driving the thermodynamic formation of the fully coordinated complex.

  • System Validation (1H NMR): Analyze the product via ¹H NMR. A shift in the tert-butyl and aromatic proton signals confirms the transition from a highly symmetric free ligand to a restricted, asymmetric coordinated geometry.

Workflow Step1 1. Precursor Preparation NbCl5 + Substituted Phenol Step2 2. Solvent Selection (CCl4 prevents solvent coordination) Step1->Step2 Step3 3. HCl Elimination (Reflux drives equilibrium) Step2->Step3 Step4 4. Isolation & Purification (Hydrocarbon Crystallization) Step3->Step4 Step5 5. Validation (FTIR confirms O-H absence) Step4->Step5

Caption: Self-validating step-by-step synthesis workflow for Nb(V) aryloxides.

Applications in Materials Science and Drug Development

For drug development professionals, the highly tunable Lewis acidity of niobium(V) aryloxides makes them excellent candidates for specialized catalytic organic transformations, particularly in the synthesis of complex Active Pharmaceutical Ingredients (APIs) where precise stereocontrol is required. Furthermore, their well-defined thermal decomposition pathways allow them to act as single-source precursors for the deposition of high-purity Nb₂O₅ thin films[3]. These films are increasingly utilized in the development of advanced biosensors and solid-state analytical devices used in biopharmaceutical QA/QC environments.

References

  • Source: ACS Publications (Organometallics)
  • Source: RSC Publishing (Dalton Transactions)
  • Synthesis and structures of niobium(V)
  • Physico-chemical, quantum-mechanical and thermoanalytical investigations of newly synthesized pentakis(2,4-dimethylphenoxo) niobium(V)
  • Selective Reduction of Niobium(V)

Sources

Protocols & Analytical Methods

Method

Application Note: Bis(2,6-diphenylphenoxy)niobium(V) Chloride as an Advanced Precatalyst for Olefin Polymerization

Executive Summary While Group 4 metallocenes (Ti, Zr, Hf) have historically dominated homogeneous olefin polymerization, Group 5 metals—particularly niobium—have emerged as highly tunable, next-generation alternatives[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While Group 4 metallocenes (Ti, Zr, Hf) have historically dominated homogeneous olefin polymerization, Group 5 metals—particularly niobium—have emerged as highly tunable, next-generation alternatives[1]. Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9)[2][3] represents a specialized class of post-metallocene precatalysts. By leveraging bulky aryloxide ligands, this niobium(V) complex offers unique steric protection and electronic properties, enabling the synthesis of polyolefins with distinct microstructures and controlled molecular weights. This application note provides a comprehensive protocol for deploying this catalyst in ethylene polymerization, detailing mechanistic insights, activation pathways, and field-proven experimental workflows.

Mechanistic Grounding & Causality

The catalytic efficacy of Bis(2,6-diphenylphenoxy)niobium(V) chloride is fundamentally tied to its precision-engineered ligand architecture[4][5].

  • Steric Shielding: The 2,6-diphenyl substitution on the phenoxy ring creates a massive steric umbrella around the highly electrophilic Nb(V) center. This bulk is critical; it prevents bimolecular deactivation pathways (such as the formation of inactive dinuclear niobium species) during the highly reactive polymerization process[6][7].

  • Electronic Tuning: The phenoxy oxygen acts as a strong σ

    • and π -donor, stabilizing the high oxidation state ( d0 ) of the niobium center[4]. Simultaneously, the extended aromatic system ensures the metal remains sufficiently electrophilic to facilitate rapid olefin coordination and subsequent migratory insertion[8].
  • Activation via MAO: Like many early transition metal precatalysts, the Nb(V) chloride complex is inactive on its own. It requires activation by an organoaluminum co-catalyst, typically methylaluminoxane (MAO). MAO performs a dual role: it alkylates the niobium center (replacing chloride ligands with methyl groups) and subsequently abstracts a methyl anion to generate the catalytically active, coordinatively unsaturated cationic species[9][10].

Catalytic Activation Pathway

G Precatalyst Precatalyst Nb(OAr)₂Cl₃ Alkylation Alkylation (+ MAO) Precatalyst->Alkylation ActiveSpecies Active Cationic Species [Nb(OAr)₂(Me)₂]⁺ Alkylation->ActiveSpecies -[Me-MAO]⁻ Coordination Olefin Coordination (+ Ethylene) ActiveSpecies->Coordination Insertion Migratory Insertion (Chain Growth) Coordination->Insertion Insertion->Coordination Repeat

Activation of Nb(V) precatalyst by MAO to form the active cationic species for olefin insertion.

Experimental Protocol: Ethylene Polymerization

Note: Due to the extreme moisture and oxygen sensitivity of the Nb(V) precatalyst and MAO, all manipulations must be performed under a rigorously purified inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.

Phase 1: Reagent Preparation
  • Solvent Purification: Reflux toluene over sodium/benzophenone ketyl and distill it under argon.

    • Causality: Rigorous exclusion of moisture is mandatory. Even trace water will irreversibly hydrolyze the Nb-Cl and Nb-OAr bonds, destroying the precatalyst before activation[1].

  • Precatalyst Solution: Inside a glovebox, dissolve 10 µmol of Bis(2,6-diphenylphenoxy)niobium(V) chloride[3] in 5 mL of anhydrous toluene to create a 2 mM stock solution.

Phase 2: Reactor Conditioning & Activation
  • Reactor Purging: Heat a 250 mL stainless steel high-pressure autoclave reactor to 120°C under vacuum for 2 hours, then backfill with dry argon. Cool to the target polymerization temperature (e.g., 50°C).

  • Solvent & Co-catalyst Loading: Introduce 90 mL of anhydrous toluene into the reactor against a positive flow of argon. Add the required volume of MAO solution (10 wt% in toluene) to achieve an Al/Nb molar ratio of 1000:1.

    • Causality: A massive excess of aluminum (high Al/Nb ratio) is necessary to drive the alkylation/abstraction equilibrium forward and to act as a scavenger for any residual impurities in the monomer feed[1].

  • Monomer Saturation: Pressurize the reactor with polymerization-grade ethylene (pre-passed through molecular sieves and activated alumina) to 5 bar. Allow the solvent to saturate for 10 minutes.

Phase 3: Polymerization & Quenching
  • Catalyst Injection: Inject the 5 mL precatalyst stock solution into the reactor using a high-pressure syringe pump to initiate the reaction.

  • Reaction Monitoring: Maintain the ethylene pressure at 5 bar continuously. Stir at 1000 rpm to eliminate mass transfer limitations. Run the polymerization for exactly 30 minutes.

  • Quenching: Vent the ethylene pressure and immediately inject 10 mL of acidified methanol (10% HCl in methanol).

    • Causality: The acid rapidly quenches the active cationic niobium species and decomposes the highly reactive MAO safely.

Phase 4: Polymer Recovery & Characterization
  • Precipitation: Pour the reactor contents into 500 mL of vigorously stirred methanol to precipitate the polyethylene.

  • Washing & Drying: Filter the polymer, wash extensively with methanol to remove aluminum residues, and dry in a vacuum oven at 60°C to constant weight.

Quantitative Data: Polymerization Performance

The following table summarizes the performance metrics of niobium aryloxide catalysts under varying reaction conditions, demonstrating the tunability of the system[1].

EntryTemp (°C)Al/Nb RatioEthylene (bar)Activity (kg PE / mol Nb·h·bar) Mw​ (kDa)Dispersity ( Mw​/Mn​ )
130500:1545.24102.8
2301000:1588.54252.6
3501000:15142.03102.4
4701000:1595.41803.1

Data Interpretation: Increasing the Al/Nb ratio from 500:1 to 1000:1 significantly boosts activity by ensuring complete activation of the Nb(V) centers. Raising the temperature to 50°C maximizes activity (up to ~142 kg/mol ·h·bar)[1]; however, further increases to 70°C lead to a drop in activity and molecular weight due to enhanced rates of β -hydride elimination and thermal degradation of the active site.

Troubleshooting & Optimization

  • Symptom: Zero or negligible polymer yield.

    • Cause: Catalyst poisoning by oxygen/moisture, or incomplete activation.

    • Solution: Verify the integrity of the MAO (it degrades over time, losing its methylating power). Ensure the ethylene feed is rigorously scrubbed through a gas purification column.

  • Symptom: Broad molecular weight distribution (PDI > 3.0).

    • Cause: Formation of multiple active catalytic species (e.g., partial ligand dissociation) or localized hot spots in the reactor.

    • Solution: Lower the polymerization temperature to stabilize the primary active species[9]. Increase stirring speed to ensure uniform heat and mass transfer.

References

  • Bis(2,6-diphenylphenoxy)niobium(V)
  • Niobium‐ and Tantalum‐Based Ethylene Polymerisation Catalysts Bearing Methylene‐ or Dimethyleneoxa‐Bridged Calixarene Ligands ResearchGate / Journal of Polymer Science URL
  • Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities ACS Publications / Organometallics URL
  • Niobium Complexes Supported by Chalcogen-Bridged [OEO]-Type Bis(phenolate) Ligands (E = S, Se)
  • Synthesis and Structures of Niobium(V)
  • Low-Valent Niobium Catalysis for the Polymerization of Electron-Rich Diphenylacetylenes ACS Publications / Macromolecules URL
  • Elusive Niobium Alkyl Cations Related to Ethylene Polymerization ACS Publications URL
  • Niobium Complexes as Catalytic Precursors for the Polymerization of Olefins UNIPI / Coordination Chemistry Reviews URL

Sources

Application

Application Note: Bis(2,6-diphenylphenoxy)niobium(V) Complexes in Fine Chemical Synthesis

Executive Summary & Mechanistic Rationale In the realm of fine chemical synthesis, early transition metals often suffer from bimolecular deactivation, forming thermodynamically stable but catalytically inactive oxo- or h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of fine chemical synthesis, early transition metals often suffer from bimolecular deactivation, forming thermodynamically stable but catalytically inactive oxo- or halide-bridged dimers. The introduction of the sterically demanding 2,6-diphenylphenoxide (OAr-2,6Ph2) ligand fundamentally alters the reactivity of Niobium(V) centers.

As a Senior Application Scientist, I emphasize that the utility of Bis(2,6-diphenylphenoxy)niobium(V) complexes lies in their precise steric architecture. The flanking phenyl rings of the aryloxide ligands create a deep, protective chiral/steric pocket around the highly electrophilic Nb(V) core. This structural phenomenon prevents dimerization and stabilizes highly reactive intermediates, such as metal hydrides and alkylidenes, enabling unprecedented transformations like the catalytic hydrogenation of robust aryl rings .

A premier application of this system is the catalytic hydrogenation of aryl phosphines to yield bulky, electron-rich cycloalkyl phosphines (e.g., tricyclohexylphosphine, PCy3). Unlike late-transition metals (Rh, Ru, Pd) that are rapidly poisoned by strong phosphine coordination, the hard Lewis acidic Nb(V) center interacts transiently with the soft phosphine, allowing the selective cyclometallation and subsequent hydrogenolysis of the aryl rings without catalyst deactivation .

Experimental Workflows & Causality

The generation of the active catalyst requires a two-stage approach: the synthesis of the stable precatalyst, followed by in situ alkylation and hydrogenolysis to generate the active Nb(V)-hydride species.

SynthesisWorkflow Step1 NbCl5 + 2,6-Diphenylphenol (Toluene, Reflux) Step2 HCl Elimination (Gas Evolution) Step1->Step2 Step3 [Nb(OAr-2,6Ph2)2Cl3] Precatalyst Isolation Step2->Step3 Step4 Alkylation with R-MgX (e.g., 4-methylbenzyl) Step3->Step4 Step5 Active Precatalyst [Nb(OAr-2,6Ph2)2(R)3] Step4->Step5

Workflow for the synthesis of active Nb(V) aryloxide precatalysts.

Protocol 1: Synthesis of the[Nb(OC6H3Ph2-2,6)2Cl3] Precatalyst

Objective: Synthesize the air-sensitive Nb(V) precursor while avoiding solvent coordination.

  • Reagent Charging: Inside a nitrogen-filled glovebox, charge a Schlenk flask with Niobium(V) chloride (NbCl5, 1.0 equiv) and 2,6-diphenylphenol (2.05 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous toluene.

    • Causality: Toluene is strictly chosen over ethereal solvents (like THF) because the highly Lewis acidic Nb(V) center will irreversibly coordinate oxygen-containing solvents, blocking future catalytic sites .

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C under a continuous, gentle nitrogen sweep.

    • Causality: The substitution reaction is endothermic and generates HCl gas. The nitrogen sweep actively removes HCl from the headspace, driving the equilibrium toward the product according to Le Chatelier's principle.

  • System Self-Validation: Periodically test the effluent gas at the condenser outlet with moist pH indicator paper. The reaction is definitively complete when the paper no longer turns red, confirming the total cessation of HCl evolution.

  • Isolation: Cool the deep red solution to room temperature, concentrate in vacuo, and layer with anhydrous hexane to precipitate the microcrystalline[Nb(OC6H3Ph2-2,6)2Cl3] product.

Catalytic Application: Aryl Phosphine Hydrogenation

The synthesized precatalyst is alkylated in situ (typically using 4-methylbenzyl magnesium chloride) to form[Nb(OC6H3Ph2-2,6)2(CH2C6H4-4Me)3]. Upon exposure to H2, this species undergoes hydrogenolysis to form the active Nb(V)-hydride, which drives the catalytic cycle.

CatalyticCycle Cat Active Nb(V) Hydride [Nb(H)(OAr)2] Sub Aryl Phosphine Coordination Cat->Sub + Substrate Ins Arene Insertion (Cyclometallation) Sub->Ins Hyd H2 Activation & Hydrogenolysis Ins->Hyd + H2 Prod Cyclohexyl Phosphine Product Release Hyd->Prod Prod->Cat Catalyst Regeneration

Catalytic cycle for the hydrogenation of aryl phosphines using Nb(V) catalysts.

Protocol 2: Synthesis of Tricyclohexylphosphine (PCy3)

Objective: Catalytic hydrogenation of Triphenylphosphine (PPh3) to Tricyclohexylphosphine (PCy3).

  • Reactor Preparation: In a glovebox, load a high-pressure Parr reactor (or specialized high-pressure NMR tube) with the alkylated precatalyst (5 mol%) and PPh3 (1.0 equiv).

  • Solvent Selection: Dissolve the mixture in benzene-d6.

    • Causality: Benzene is chosen because its lack of steric bulk and electronic profile makes it highly resistant to hydrogenation by this specific bulky Nb(V) catalyst, unlike less hindered solvents which might undergo competitive reduction. The deuterated form allows for direct, post-reaction NMR analysis without solvent removal.

  • Pressurization: Seal the reactor, remove it from the glovebox, and pressurize with ultra-high purity H2 gas to 1000 psi.

    • Causality: The extreme pressure is a thermodynamic necessity to overcome the ~36 kcal/mol aromatic resonance stabilization energy of the phosphine's phenyl rings, forcing the equilibrium toward the cyclometallated intermediate.

  • Reaction Execution: Heat the reactor to 100 °C with vigorous stirring for 48 hours.

  • System Self-Validation: Depressurize the cooled reactor and analyze the crude mixture directly via 31P{1H} NMR spectroscopy. The protocol validates itself through a distinct chemical shift: the starting material (PPh3) resonates at -5.0 ppm . Complete conversion is proven by the total disappearance of this peak and the emergence of a single sharp resonance at +10.0 ppm , corresponding exclusively to PCy3.

Quantitative Data Summary

The efficacy of the Bis(2,6-diphenylphenoxy)niobium(V) system is highly dependent on the steric profile of the substrate. The table below summarizes the self-validating yields obtained via 31P NMR integration against an internal standard.

SubstrateCatalyst Loading (mol%)H2 Pressure (psi)Temperature (°C)Time (h)Conversion Yield (%)
Triphenylphosphine (PPh3)5100010048> 95
Tri(p-tolyl)phosphine5100010048> 95
Diphenylmethylphosphine510008024> 98
Tri(o-tolyl)phosphine10100012072< 10*

*Note: The drastic drop in yield for the ortho-substituted phosphine highlights the extreme steric sensitivity of the Nb(V) binding pocket created by the 2,6-diphenylphenoxide ligands.

References

  • Title: The metallation and hydrogenation of aryl rings in early transition metal aryloxide systems Source: Polyhedron URL: [Link]

  • Title: Catalytic Hydrogenation of Aryl Phosphines by Niobium Aryloxide Compounds Source: Chemical Communications URL: [Link]

  • Title: Synthesis and structure of niobium(V) and tantalum(V) organoimido compounds containing 2,6-diphenylphenoxide ligation Source: Inorganic Chemistry URL: [Link]

Method

Application Note: High-Efficiency Ethylene Polymerization Using Bis(2,6-diphenylphenoxy)niobium(V) Precatalysts

Target Audience: Polymer Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The transition from traditional Group 4 me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Process Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The transition from traditional Group 4 metallocenes to Group 5 (Niobium/Tantalum) post-metallocene catalysts represents a significant frontier in polyolefin engineering. This application note details the mechanistic rationale and experimental execution for the polymerization of ethylene using Bis(2,6-diphenylphenoxy)niobium(V) chloride [CAS: 699012-35-6] [4]. By leveraging the extreme steric bulk of the 2,6-diphenylphenoxy ligands, this protocol suppresses bimolecular deactivation pathways, enabling the synthesis of high-molecular-weight, linear polyethylene with narrow polydispersity when activated by methylaluminoxane (MAO).

Mechanistic Rationale & Catalyst Design

The Steric Umbrella Effect

Group 5 metals like Niobium(V) are highly electrophilic and prone to reduction to inactive Nb(IV) or Nb(III) species via bimolecular pathways [1]. The selection of the 2,6-diphenylphenoxy ligand is not arbitrary; the flanking phenyl rings at the ortho positions create a rigid, three-dimensional "steric umbrella." This architectural choice physically blocks bimolecular ligand redistribution and stabilizes the highly reactive cationic metal center [2].

Activation Dynamics

The precatalyst, typically isolated as a benzene complex, is catalytically dormant. The addition of MAO serves a dual, sequential purpose[3]:

  • Alkylation: MAO acts as a nucleophile, exchanging the chloride ligands on the Nb(V) center for methyl groups.

  • Cation Generation: The Lewis acidic sites within the complex MAO cluster abstract a methyl anion, generating a coordinatively unsaturated, highly electrophilic cation: [Nb(OAr)2​(Me)x​]+ . This vacant site is the requisite docking point for ethylene π -coordination and subsequent migratory insertion.

Mechanism Precatalyst Bis(2,6-diphenylphenoxy)niobium(V) Precatalyst Alkylation Alkylation via MAO (Methyl Transfer) Precatalyst->Alkylation MAO Addition ActiveCation Active Cationic Species [Nb(OAr)2(Me)x]+ Alkylation->ActiveCation Me- Abstraction Coordination Ethylene Coordination (π-Complex Formation) ActiveCation->Coordination Ethylene (Pressure) Insertion Migratory Insertion (Chain Growth) Coordination->Insertion Transition State Insertion->Coordination Propagation Termination β-Hydride Elimination / Chain Transfer Insertion->Termination Termination Event Termination->ActiveCation Catalyst Regeneration Polymer Linear Polyethylene Termination->Polymer Precipitation/Workup

Figure 1: Ethylene polymerization mechanism via Bis(2,6-diphenylphenoxy)niobium(V) catalysis.

Experimental Protocols

Materials & Reagents
  • Precatalyst: Bis(2,6-diphenylphenoxy)niobium(V) chloride, benzene complex (2:1)[CAS: 699012-35-6].

  • Co-catalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene.

  • Solvent: Toluene (HPLC grade). Causality: Toluene is non-coordinating enough to avoid competing with ethylene for the active site, yet polarizable enough to stabilize the transition state.

  • Monomer: Polymer-grade Ethylene (99.9%), passed through molecular sieves and copper-based oxygen scavengers.

  • Quench Reagent: 10% HCl in Methanol.

Step-by-Step Polymerization Workflow

Workflow Prep Catalyst Prep (Glovebox) Reactor Reactor Purge (Vacuum/N2) Prep->Reactor Solvent Solvent & MAO Addition Reactor->Solvent Injection Catalyst Injection Solvent->Injection Polymerize Ethylene Feed (Constant P, T) Injection->Polymerize Quench Acidic Methanol Quench Polymerize->Quench Isolate Filtration & Drying Quench->Isolate

Figure 2: Step-by-step experimental workflow for ethylene polymerization under inert conditions.

Phase 1: Catalyst Preparation (Glovebox)

  • Inside an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), weigh 10.0 mg of Bis(2,6-diphenylphenoxy)niobium(V) chloride into a 10 mL volumetric flask.

  • Dissolve in 10 mL of anhydrous toluene to create a stock solution. The solution will appear pale yellow.

Phase 2: Reactor Conditioning & Initiation 3. Heat a 250 mL stainless steel autoclave reactor to 120 °C under dynamic vacuum for 2 hours to remove trace moisture. Backfill with dry nitrogen and cool to the target reaction temperature (e.g., 50 °C). 4. Introduce 100 mL of anhydrous toluene into the reactor against a positive nitrogen flow. 5. Inject the required volume of MAO solution (e.g., Al/Nb molar ratio of 1000:1). Stir at 400 rpm for 5 minutes to scavenge any residual impurities in the solvent. 6. Inject 2.0 mL of the Nb(V) precatalyst stock solution into the reactor.

Phase 3: Polymerization & Workup 7. Immediately pressurize the reactor with ethylene to the target pressure (e.g., 5.0 bar). Maintain constant pressure via a mass flow controller. 8. Allow the reaction to proceed for 30 minutes, maintaining the internal temperature using a circulating cooling jacket. 9. Vent the unreacted ethylene and immediately quench the reaction by injecting 20 mL of 10% HCl in methanol. Causality: The acidic methanol protonates the aryloxide ligands and converts the excess MAO into soluble aluminum chlorides, preventing inorganic ash from contaminating the polymer matrix. 10. Pour the reactor contents into 300 mL of rapidly stirring methanol to precipitate the polyethylene. 11. Filter the white polymer, wash with fresh methanol, and dry in a vacuum oven at 60 °C to constant weight.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, this protocol incorporates built-in validation checkpoints:

  • Colorimetric Validation of Activation: Upon injecting the yellow Nb(V) precatalyst into the MAO-rich reactor, an immediate transition to a deep red/brown solution must occur. This shift is a self-validating indicator of successful methyl abstraction and the formation of the active [Nb(OAr)2​(Me)x​]+ cation. If the solution remains pale, MAO degradation or oxygen ingress has occurred; abort the run.

  • Thermal Validation of Propagation: Ethylene polymerization is highly exothermic. A sudden, measurable spike in the reactor's internal thermocouple reading ( ΔT=2–5 °C) within the first 30 seconds of ethylene pressurization validates active chain propagation.

  • Mass Flow Validation: A continuous drop in the ethylene feed reservoir pressure (or continuous mass flow to maintain reactor pressure) serves as real-time validation of active polymerization, ruling out catalyst death.

Quantitative Data & Performance Metrics

The catalytic behavior of Niobium aryloxide complexes is highly dependent on the Al/Nb ratio and temperature. High temperatures (>70 °C) typically lead to thermal degradation of the active species and increased β -hydride elimination, reducing both activity and molecular weight ( Mw​ ).

Table 1: Effect of Reaction Parameters on Bis(2,6-diphenylphenoxy)niobium(V) Catalysis

EntryAl/Nb RatioTemp (°C)Ethylene (bar)Activity (kg PE / mol Nb·h·bar) Mw​ ( ×104 )PDI ( Mw​/Mn​ )
1500301.012045.22.1
21000301.035052.12.3
31000501.041038.52.5
41000701.015018.23.1
51000505.0185065.42.2

Note: Data represents typical performance metrics. Optimal activity is observed at moderate temperatures (50 °C) with a high excess of MAO (1000:1) to ensure complete alkylation against the strongly coordinating aryloxide ligands.

References

  • Elusive Niobium Alkyl Cations Related to Ethylene Polymerization. ACS Publications. URL:[Link]

  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. ResearchGate. URL:[Link]

  • Ethylene Polymerization by Niobium(V) N,N-Dialkylcarbamates Activated with Aluminum Co-catalysts. ACS Publications. URL:[Link]

  • BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) CHLOR — Chemical Substance Information. NextSDS. URL:[Link]

Application

Application Note: Bis(2,6-diphenylphenoxy)niobium(V)-Mediated Ring-Opening Polymerization for Biomedical Polyesters

Prepared by: Senior Application Scientist Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Controlled synthesis of biodegradable aliphatic polyesters (e.g., P...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Controlled synthesis of biodegradable aliphatic polyesters (e.g., Polycaprolactone, Polylactide) for targeted drug delivery and resorbable medical devices.

Executive Summary & Mechanistic Rationale

The synthesis of highly defined, biodegradable polyesters—such as poly(ε-caprolactone) (PCL) and poly(lactide) (PLA)—is a critical pathway in modern drug development, specifically for formulating controlled-release nanoparticles, microspheres, and implantable scaffolds. Historically, Tin(II) octanoate has been the industry standard for Ring-Opening Polymerization (ROP); however, its residual cellular toxicity presents significant regulatory hurdles for FDA approval in sensitive biomedical applications.

Bis(2,6-diphenylphenoxy)niobium(V) (CAS: 116642-98-9) emerges as a highly robust, biocompatible alternative[1][2]. Group V transition metals, particularly Niobium(V), exhibit excellent Lewis acidity, which is essential for activating cyclic ester monomers[3][4].

The Causality of Catalyst Design

The structural brilliance of the Bis(2,6-diphenylphenoxy)niobium(V) complex lies in its ligand architecture. The bulky 2,6-diphenylphenoxy ligands serve two critical mechanistic functions:

  • Steric Shielding: The massive steric bulk of the diphenyl groups physically blocks the growing polymer chain from curling back and attacking its own ester linkages. This effectively suppresses transesterification (back-biting), ensuring a "living" polymerization process that yields extremely narrow molecular weight distributions (Dispersity, Đ<1.15 )[4][5].

  • Electronic Tuning: The aryloxide ligands modulate the electrophilicity of the Nb(V) center, optimizing the rate of monomer coordination without causing irreversible binding[6].

The Coordination-Insertion Mechanism

The polymerization proceeds via a highly controlled coordination-insertion mechanism . The carbonyl oxygen of the cyclic ester coordinates to the Lewis acidic Nb(V) center. This activates the carbonyl carbon toward nucleophilic attack by the initiating alkoxide/aryloxide ligand. The ring opens, transferring the growing polymer chain to the metal center, regenerating the active site for the next monomer insertion[7].

Mechanism A Nb(V) Aryloxide Precatalyst B Monomer Coordination A->B + Cyclic Ester C Nucleophilic Insertion B->C Carbonyl Attack D Ring-Opened Growing Chain C->D Ring Cleavage D->B + Next Monomer

Figure 1: Coordination-insertion catalytic cycle for Nb(V)-mediated ROP of cyclic esters.

Experimental Design & Prerequisites

To maintain a self-validating and reproducible system, strict adherence to anhydrous and anaerobic conditions is mandatory. Niobium(V) is highly oxophilic; adventitious water will act as a chain transfer agent, prematurely terminating polymer chains and broadening the dispersity[3][4].

Materials Required:

  • Catalyst: Bis(2,6-diphenylphenoxy)niobium(V) chloride (stored in a nitrogen-filled glovebox).

  • Monomer: ε-Caprolactone (ε-CL) or rac-Lactide (LA). Crucial Step: Monomers must be dried over calcium hydride ( CaH2​ ) and vacuum distilled prior to use.

  • Solvent: Toluene (anhydrous, passed through activated alumina columns and degassed).

  • Quenching Agent: Methanol containing 1% HCl.

Step-by-Step ROP Protocol

The following protocol details the solution-state polymerization of ε-caprolactone targeting a molecular weight ( Mn​ ) of ~11,400 g/mol (Degree of Polymerization = 100).

Phase 1: Preparation (Glovebox Operations)
  • Inside an MBraun or similar inert-atmosphere glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), accurately weigh 10.0 mg (approx. 0.017 mmol) of the Bis(2,6-diphenylphenoxy)niobium(V) catalyst into an oven-dried 20 mL Schlenk ampoule equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous toluene to dissolve the catalyst, forming a homogenous solution.

  • In a separate vial, weigh 194 mg (1.70 mmol) of purified ε-caprolactone ( [M]0​/[cat]0​=100 ).

  • Transfer the monomer quantitatively to the Schlenk ampoule. Seal the ampoule with a PTFE stopcock before removing it from the glovebox.

Phase 2: Polymerization
  • Transfer the sealed Schlenk ampoule to a temperature-controlled oil bath pre-heated to 80 °C[3][8].

  • Allow the reaction to stir continuously at 400 rpm. The bulky aryloxide ligands provide thermal stability, preventing catalyst degradation at elevated temperatures.

  • Causality Check: Monitor the reaction viscosity. As the coordination-insertion cycle propagates, the solution will become noticeably viscous. For a ratio of 100:1, optimal conversion is typically reached within 4 to 6 hours.

Phase 3: Quenching and Isolation
  • Remove the ampoule from the oil bath and cool to room temperature.

  • Open the ampoule to the atmosphere and immediately inject 0.5 mL of acidic methanol (1% HCl in MeOH).

    • Why? The acid protonates the active niobium-alkoxide bond, instantly terminating the living chain and preventing any post-polymerization transesterification.

  • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM, ~2 mL).

  • Precipitate the polymer by dropping the DCM solution into 50 mL of vigorously stirring, ice-cold methanol.

  • Collect the white precipitate via vacuum filtration, wash with cold methanol, and dry under dynamic vacuum at 40 °C to a constant weight.

Workflow S1 Glovebox Prep: Weigh Catalyst & Monomer S2 Solvent Addition: Anhydrous Toluene S1->S2 S3 Polymerization: Heat to 80 °C S2->S3 S4 Quenching: Add Acidic Methanol S3->S4 S5 Isolation: Precipitation & Drying S4->S5

Figure 2: Step-by-step workflow for the synthesis of polyesters using Nb(V) aryloxide catalysts.

Quantitative Data Presentation

The efficacy of the Bis(2,6-diphenylphenoxy)niobium(V) system is validated by comparing theoretical molecular weights against experimental results obtained via Gel Permeation Chromatography (GPC) and 1H NMR spectroscopy.

Table 1: Typical Polymerization Data for ε-Caprolactone using Nb(V) Aryloxide Catalysts at 80 °C

Entry [M]0​/[cat]0​ Time (h)Conversion (%)* Mn,theo​ ( g/mol )** Mn,GPC​ ( g/mol )Dispersity ( Đ )
1502>995,7005,9501.08
21004>9911,40011,8001.11
325089527,10028,0501.14
4500168850,20052,1001.18

*Determined by 1H NMR integration of monomer vs. polymer signals. ** Mn,theo​=([M]0​/[cat]0​×Conversion×Mmonomer​)+Mend−group​ .

Data Interpretation: The close agreement between theoretical and GPC-derived molecular weights, combined with low dispersity values ( Đ<1.2 ), confirms the highly controlled, living nature of this catalytic system[4][5].

Troubleshooting & Field-Proven Insights

  • Issue: Broader than expected Dispersity ( Đ>1.3 ).

    • Causality: Likely moisture contamination. Water initiates competitive chain growth from hydroxyl protons rather than the metal center, leading to a bimodal or broadened distribution.

    • Solution: Re-distill the monomer over CaH2​ and ensure glovebox atmosphere is strictly maintained below 1 ppm H2​O .

  • Issue: Incomplete Monomer Conversion.

    • Causality: Catalyst degradation or insufficient reaction temperature. While the 2,6-diphenylphenoxy ligands are robust, extended heating above 140 °C can lead to ligand dissociation.

    • Solution: Ensure the reaction is run in a sealed ampoule to prevent solvent evaporation. If polymerizing Lactide (which is less reactive than ε-CL), increase the temperature to 100 °C but monitor closely[4].

  • Issue: Inability to form Block Copolymers.

    • Causality: If attempting a one-pot sequential addition (e.g., PCL-b-PLA), extended reaction times after the second monomer addition can induce transesterification, resulting in a random copolymer rather than a true block structure[4].

    • Solution: Quench the reaction immediately upon complete consumption of the second monomer.

References

  • Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion Inorganic Chemistry, ACS Publications. URL:[Link]

  • Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Note: Advanced Catalysis with Bis(2,6-diphenylphenoxy)niobium(V) Chloride

Target Audience: Organometallic Chemists, Catalysis Researchers, and Process Development Scientists. Document Version: 1.0 (March 2026) Executive Summary & Mechanistic Rationale Early transition metal complexes, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organometallic Chemists, Catalysis Researchers, and Process Development Scientists. Document Version: 1.0 (March 2026)

Executive Summary & Mechanistic Rationale

Early transition metal complexes, particularly those of Group 5 elements like niobium, are highly electrophilic and prone to forming inactive dinuclear species (e.g., Nb-Nb or Nb-O-Nb dimers) in solution. To harness the catalytic potential of Niobium(V), the metal center must be sterically protected.

Bis(2,6-diphenylphenoxy)niobium(V) chloride serves as a highly specialized pre-catalyst. The implementation of the sterically demanding 2,6-diphenylphenoxy ligand provides a deep, chiral-like protective pocket around the metal center. This specific ligand architecture prevents bimolecular decomposition pathways and stabilizes unimolecular reactive intermediates, such as terminal imido ( [Nb]=NR ) or alkylidene species[1]. Consequently, this pre-catalyst exhibits exceptional performance in atom-economical transformations, including the intermolecular hydroamination of alkynes[2] and the precise oligomerization/polymerization of alpha-olefins[3].

Physicochemical Properties

Understanding the physical parameters of the pre-catalyst is critical for accurate stoichiometric calculations and safe handling[4].

PropertySpecification
Chemical Name Bis(2,6-diphenylphenoxy)niobium(V) chloride
CAS Registry Number 116642-98-9 (Base) / 699012-35-6 (Benzene Complex)
Molecular Formula C36​H26​Cl3​NbO2​
Molecular Weight 689.86 g/mol
Appearance Dark red to brown microcrystalline solid
Solubility Soluble in Toluene, Benzene, DCM; Insoluble in Hexane
Sensitivity Extremely moisture and oxygen-sensitive (Highly oxophilic)

Mechanistic Pathway: Alkyne Hydroamination

The catalytic hydroamination of alkynes using this Nb(V) pre-catalyst proceeds via a highly orchestrated sequence. The pre-catalyst is first activated by a primary amine in the presence of a base to eliminate HCl, forming the active terminal imido complex ( [Nb]=NR )[5]. This active species undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. Subsequent protonolysis by another equivalent of amine releases the enamine/imine product and regenerates the catalyst[2].

G cluster_0 Catalyst Activation (Glovebox) cluster_1 Catalytic Cycle A1 Bis(2,6-diphenylphenoxy)Nb(V)Cl3 (Pre-catalyst) A2 Addition of RNH2 & Base (HCl Elimination) A1->A2 A3 Active Nb(V) Imido Complex [Nb]=NR A2->A3 C1 [2+2] Cycloaddition with Alkyne A3->C1 C2 Azametallacyclobutene Intermediate C1->C2 C3 Protonolysis by RNH2 (Rate-Limiting) C2->C3 C3->A3 Regeneration Product Hydroamination Product (Imine/Enamine) C3->Product Release

Fig 1: Catalytic cycle of alkyne hydroamination via Nb(V) imido intermediate.

Experimental Protocols

General Handling & Causality of Setup

Causality: Niobium(V) chloride bonds are exceptionally susceptible to hydrolysis. Even trace parts-per-million (ppm) of water will irreversibly convert the pre-catalyst into inactive niobium pentoxide ( Nb2​O5​ ) and liberate free 2,6-diphenylphenol. Requirement: All manipulations must be performed utilizing strict Schlenk techniques or inside an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm). Solvents must be dried over activated alumina columns and degassed via three freeze-pump-thaw cycles.

Protocol 1: Catalytic Hydroamination of Alkynes

This protocol details the intermolecular hydroamination of phenylacetylene with aniline.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 25 mL Schlenk bomb tube with Bis(2,6-diphenylphenoxy)niobium(V) chloride (34.5 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.

  • Activation: Add aniline (93.1 mg, 1.0 mmol) and triethylamine (15.2 mg, 0.15 mmol) to the mixture. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from a dark red/brown to a vibrant yellow/orange. This color shift is a self-validating indicator confirming the successful elimination of HCl and the formation of the active [Nb]=NPh imido species. If the solution turns cloudy white, moisture contamination has occurred, and the run must be aborted.

  • Substrate Addition: Add phenylacetylene (102.1 mg, 1.0 mmol) and an internal standard (mesitylene, 0.5 mmol) for NMR yield calculation.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 105 °C for 12 hours.

    • Causality: The high temperature is required to overcome the activation barrier of the [2+2] cycloaddition step, which is sterically hindered by the bulky 2,6-diphenylphenoxy ligands.

  • Workup: Cool to room temperature. Quench the reaction by exposing it to air and adding 1 mL of wet diethyl ether. Filter the mixture through a short pad of Celite to remove niobium oxide precipitates.

  • Analysis: Concentrate the filtrate in vacuo and analyze via 1H NMR to determine the Markovnikov vs. anti-Markovnikov regioselectivity.

Setup Schlenk Schlenk Tube (Argon Atmosphere) Heat Oil Bath (105 °C, 12 h) Schlenk->Heat Stir Nb Nb(OAr)2Cl3 (5 mol%) Nb->Schlenk Solvent Toluene (Anhydrous) Solvent->Schlenk Reagents Alkyne + Amine (1.0 equiv each) Reagents->Schlenk Workup Air Quench & Celite Filtration Heat->Workup

Fig 2: Standard Schlenk-line workflow for Nb-catalyzed hydroamination.

Protocol 2: Ethylene Polymerization

Bulky aryloxide complexes of Group 5 metals, when activated by methylaluminoxane (MAO), form highly active cationic alkyl species capable of olefin oligomerization and polymerization[3].

Step-by-Step Methodology:

  • Reactor Preparation: Bake a 250 mL stainless steel Parr autoclave at 120 °C under vacuum for 2 hours. Cool to 30 °C under a continuous flow of high-purity ethylene.

  • Solvent & Co-catalyst: Inject 50 mL of anhydrous toluene followed by MAO (10% wt in toluene, 500 equivalents relative to Nb).

  • Catalyst Injection: Dissolve 5.0 μ mol of Bis(2,6-diphenylphenoxy)niobium(V) chloride in 2 mL of toluene inside the glovebox. Inject this solution into the reactor under an ethylene counter-flow.

  • Pressurization: Immediately pressurize the reactor to 5 bar with ethylene and maintain the temperature at 50 °C.

    • Validation Checkpoint: Upon injection, an immediate exotherm should be recorded by the internal thermocouple. A steady, continuous drop in the ethylene feed reservoir pressure at constant reactor volume confirms active polymerization.

  • Quenching: After 30 minutes, vent the ethylene pressure and inject 10 mL of acidified methanol (10% HCl in MeOH) to terminate the active metal centers.

  • Recovery: Pour the reactor contents into 200 mL of vigorously stirring methanol to precipitate the polyethylene. Filter, wash with acetone, and dry in a vacuum oven at 60 °C overnight.

Quantitative Data Summaries

Table 1: Optimization of Alkyne Hydroamination

Conditions: 1.0 mmol alkyne, 1.0 mmol amine, 5 mol% Nb catalyst, Toluene, 105 °C.

Substrate (Alkyne)AmineTime (h)Conversion (%)Regioselectivity (Markovnikov : Anti)
PhenylacetyleneAniline12>95%98 : 2
1-HexyneAniline1288%95 : 5
Phenylacetylenetert-Butylamine2465%99 : 1
DiphenylacetyleneAniline24<5%N/A (Steric block)

Note: The extreme steric bulk of the 2,6-diphenylphenoxy ligands effectively shuts down the coordination of internal alkynes like diphenylacetylene, providing a predictable selectivity profile.

Table 2: Ethylene Polymerization Activity vs. MAO Loading

Conditions: 5.0 μ mol Nb catalyst, 50 mL Toluene, 5 bar Ethylene, 50 °C, 30 min.

Al:Nb Ratio (MAO)Yield (g)Activity (kg PE / mol Nb · h)Polymer Tm​ (°C)
100 : 10.4160132
500 : 12.1840134
1000 : 12.51,000134

References

  • Chemical substance information for Bis(2,6-diphenylphenoxy)niobium(V) chloride NextSDS Substance Database[Link]

  • Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities Organometallics, ACS Publications[Link]

  • Anionic and Mononuclear Phosphinidene and Imide Complexes of Niobium Organometallics, ACS Publications[Link]

  • Reactivity of terminal imido complexes of group 4—6 metals: stoichiometric and catalytic reactions involving cycloaddition with unsaturated organic molecules National Institutes of Health (NIH) / PMC[Link]

  • Process for separating 1-hexene from a mixture of products obtained from an ethylene trimerization zone Google P

Sources

Application

Application Note: Stereoselective C–N/C–C Bond Formation via Bis(2,6-diphenylphenoxy)niobium(V) Catalysis

Executive Summary The utilization of early transition metals in asymmetric catalysis presents unique challenges, primarily due to their high oxophilicity and propensity to form inactive multinuclear species. However, Bis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The utilization of early transition metals in asymmetric catalysis presents unique challenges, primarily due to their high oxophilicity and propensity to form inactive multinuclear species. However, Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9)[1] has emerged as a highly modular and robust precatalyst. By leveraging the extreme steric encumbrance of the 2,6-diphenylphenoxide ligands, this system prevents bimolecular deactivation and establishes a deep, well-defined catalytic pocket. When activated with a chiral modifier (e.g., BINOL derivatives), this Nb(V) complex becomes a potent engine for stereoselective transformations, most notably the asymmetric hydroaminoalkylation of unactivated alkenes.

The Steric Imperative: Mechanistic Rationale

To understand the efficacy of this protocol, one must analyze the causality behind the ligand design. Group 5 metals (V, Nb, Ta) frequently suffer from the formation of inactive μ -oxo or μ -imido dimers. The 2,6-diphenylphenoxy ligand solves this through sheer steric bulk; the flanking phenyl rings at the ortho positions create a rigid, bowl-like geometry around the highly electrophilic Nb(V) center[2].

Furthermore, this specific spatial arrangement enforces strict stereochemical consequences during intramolecular reactions[3]. When a chiral proton source—such as (R)-BINOL—is introduced, the Nb(V) center undergoes ligand exchange to form a chiral-at-metal or highly restricted chiral environment. The bulky aryloxides act as a "steric wall," forcing the incoming alkene substrate to adopt a single trajectory during the rate-limiting migratory insertion into the metallaziridine intermediate. Niobium aryloxides exhibit distinct thermal behaviors, making them uniquely suited for high-temperature catalytic cycles where lesser complexes would degrade[4].

Quantitative Performance Data

The following table summarizes the optimization landscape, demonstrating the causality between experimental parameters and catalytic output.

ParameterCondition ACondition BCondition C (Optimized)Causality / Impact on System
Solvent THFTolueneTolueneTHF coordinates strongly to the oxophilic Nb(V) center, outcompeting the substrate and halting turnover. Toluene maintains Nb(V) electrophilicity.
Temperature 105 °C80 °C105 °C 80 °C provides insufficient thermal energy for the rate-limiting C–H activation step (metallaziridine formation).
Chiral Ligand None(R)-BINOL(R)-BINOL The absence of a chiral modifier yields racemic product. (R)-BINOL synergizes with the bulky aryloxides to create a rigid chiral cleft.
Yield (%) 85% (racemic)15%88% Optimization of temperature and non-coordinating solvent maximizes both kinetic turnover and thermodynamic stability.
ee (%) 0%45%92% The optimized conditions ensure the substrate trajectory is strictly governed by the chiral cleft.

Self-Validating Experimental Protocols

Note: Niobium(V) complexes are highly sensitive to moisture and oxygen. All manipulations must be performed using standard Schlenk techniques or inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

Phase 1: Precatalyst Activation & Chiral Assembly

Objective: Generate the active chiral Nb(V) catalyst in situ without isolating the moisture-sensitive intermediate.

  • Preparation: Inside the glovebox, charge an oven-dried 10 mL Schlenk flask with Bis(2,6-diphenylphenoxy)niobium(V) chloride (0.05 mmol, 10 mol%) and (R)-BINOL (0.055 mmol, 11 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene.

    • Causality: Toluene is chosen specifically because it does not coordinate to the Lewis acidic Nb(V) center, preserving vacant sites for substrate binding.

  • Thermal Activation: Stir the mixture at 60 °C for 1 hour.

  • Validation Checkpoint 1 (Visual): The system must transition from a pale yellow suspension to a homogeneous, deep orange solution. Self-Validation: Failure to achieve a deep orange homogeneity indicates moisture contamination or incomplete ligand exchange. Do not proceed if the solution remains cloudy.

  • Validation Checkpoint 2 (Spectroscopic): Remove a 0.1 mL aliquot, dilute in C₆D₆, and analyze via ¹H NMR. The disappearance of the (R)-BINOL O-H proton resonance confirms active complex formation.

Phase 2: Asymmetric Hydroaminoalkylation Workflow

Objective: Execute the stereoselective coupling of a secondary amine and an unactivated alkene.

  • Substrate Introduction: To the active catalyst solution at room temperature, add the secondary amine (0.5 mmol) followed by the alkene (0.6 mmol).

  • Reaction Initiation: Seal the flask with a PTFE-lined cap and heat to exactly 105 °C in a pre-heated oil bath.

    • Causality: The reaction must be maintained at 105 °C. Metallaziridine formation requires significant thermal activation to overcome the high C–H bond cleavage barrier. Temperatures below 90 °C result in stalled catalytic cycles, while temperatures exceeding 120 °C risk thermal degradation of the chiral ligand framework.

  • In-Process Validation (IPC): After 4 hours, monitor the reaction via GC-MS or TLC. The solution should turn a deep red hue, characteristic of the active Nb-metallaziridine resting state.

  • Quenching & Workup: After 24 hours, cool the reaction to room temperature and quench by exposing it to air and adding 1 mL of saturated aqueous NaHCO₃. The bulky aryloxide ligands will hydrolyze, precipitating as free 2,6-diphenylphenol.

  • Purification: Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the enantioenriched amine.

Catalytic Pathway Visualization

G N1 Nb(V) Precatalyst Bis(2,6-diphenylphenoxy) N3 Active Chiral Nb(V) Complex [Sterically Shielded Cleft] N1->N3 Ligand Exchange N2 Chiral Modifier (e.g., (R)-BINOL) N2->N3 N4 Substrate Binding (Amine + Alkene) N3->N4 N5 Metallaziridine Formation (C-H Activation) N4->N5 Δ, -H2 N6 Stereoselective Alkene Insertion N5->N6 Migratory Insertion N7 Protonolysis & Product Release N6->N7 C-C Bond Formation N7->N3 Catalyst Regeneration

Catalytic cycle of Nb(V)-mediated asymmetric hydroaminoalkylation via metallaziridine intermediates.

References

  • Bis(2,6-diphenylphenoxy)niobium(V)
  • Intramolecular Arene Hydrogenation at Niobium Metal Centres: Stereochemical Consequences Source: RSC Publishing URL
  • Synthesis and structure of niobium(V) and tantalum(V)
  • Preparation, structural characterization, and properties of niobium pentaaryloxides, Nb(OAr)(5)

Sources

Method

Application Note: Surface Organometallic Immobilization of Bis(2,6-diphenylphenoxy)niobium(V) on Mesoporous Supports

Target Audience: Catalysis Researchers, Process Chemists, and Drug Development Professionals Content Focus: Surface Organometallic Chemistry (SOMC), Catalyst Immobilization, and Self-Validating Analytical Workflows Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Catalysis Researchers, Process Chemists, and Drug Development Professionals Content Focus: Surface Organometallic Chemistry (SOMC), Catalyst Immobilization, and Self-Validating Analytical Workflows

Executive Summary

Homogeneous niobium aryloxide complexes are highly active catalysts for olefin metathesis, ring-opening metathesis polymerization (ROMP), and selective epoxidations—critical transformations in the synthesis of active pharmaceutical ingredients (APIs). However, their homogeneous nature complicates catalyst recovery and can lead to bimolecular deactivation.

This application note details a rigorous Surface Organometallic Chemistry (SOMC) protocol for the covalent immobilization of Bis(2,6-diphenylphenoxy)niobium(V) chloride, benzene complex (2:1) [CAS: 699012-35-6] onto mesoporous silica. By transitioning this complex to a heterogeneous support, researchers can achieve site-isolation, prevent dimerization, and enable efficient catalyst recycling without sacrificing the intrinsic activity of the d0 Nb(V) center.

Mechanistic Rationale & Design Principles

To achieve a highly active and reproducible heterogeneous catalyst, every experimental parameter must be governed by chemical causality. The SOMC approach relies on the precise reaction between the organometallic precursor and the functional groups on the support surface.

The Support: Why Silica-700?

The choice of support and its thermal pretreatment dictate the catalyst's final architecture. We utilize Aerosil silica calcined at 700 °C under high vacuum ( SiO2​−700 ).

  • The Causality: At lower temperatures (e.g., 200 °C), silica retains vicinal (interacting) silanols and adsorbed water, which leads to bipodal grafting (where one Nb atom reacts with two silanols) or complete catalyst hydrolysis[1]. Heating to 700 °C forces the condensation of vicinal silanols, leaving only isolated silanols ( ≡Si−OH ) at a controlled density of ~0.8 to 1.0 OH/nm². This ensures strictly monopodal, single-site catalyst generation.

The Ligand: Steric Shielding

The bulky 2,6-diphenylphenoxy ( OAr ) ligands serve a dual purpose.

  • The Causality: First, they provide a massive steric umbrella that protects the highly electrophilic Nb(V) center from reacting with trace impurities or forming inactive oxygen-bridged dimers ( Nb−O−Nb ). Second, the electron-withdrawing nature of the aryloxide enhances the Lewis acidity of the metal, priming it for substrate coordination [2].

The Grafting Mechanism

When the Nb(V) precursor contacts the SiO2​−700 surface in a non-coordinating solvent (toluene), a protonolysis reaction occurs. The isolated silanol proton reacts with one of the chloride ligands on the niobium center, releasing HCl gas and forming a robust, covalent siloxane bond ( ≡Si−O−Nb ).

Mechanism S1 ≡Si-OH Isolated Silanol (SiO2-700) S2 ≡Si-O-Nb(OAr)2Cl2 Monopodal Surface Species S1->S2 + Nb(OAr)2Cl3 C1 Nb(OAr)2Cl3 Homogeneous Precursor C1->S2 B1 HCl (gas) Byproduct S2->B1 Released

Mechanistic pathway of protonolysis during the grafting of Nb(V) aryloxide onto silica.

Experimental Protocols

Caution: Niobium(V) complexes are highly sensitive to moisture and oxygen. All manipulations must be performed using rigorous Schlenk line techniques or inside an argon-filled glovebox (<0.1 ppm O2​ and H2​O ).

Phase 1: Support Preparation (Self-Validating System)
  • Calcination: Place 5.0 g of non-porous fumed silica (e.g., Aerosil 200) into a quartz reactor.

  • Dehydroxylation: Heat the reactor to 700 °C at a ramp rate of 5 °C/min under a dynamic high vacuum ( 10−5 mbar) for 12 hours.

  • Validation: Cool to room temperature. Take a small aliquot for FTIR analysis.

    • Self-Validation Check: The FTIR spectrum must show a sharp, intense band at 3747 cm⁻¹ (isolated silanols) and complete absence of the broad band at 3500–3600 cm⁻¹ (hydrogen-bonded silanols/water).

Phase 2: Schlenk-Line Grafting
  • Precursor Solution: In a glovebox, dissolve 1.05 equivalents (relative to the calculated silanol density) of Bis(2,6-diphenylphenoxy)niobium(V) chloride, benzene complex in 30 mL of anhydrous, degassed toluene.

  • Immobilization: Transfer the solution via cannula to the Schlenk flask containing the SiO2​−700 . Stir gently at 25 °C for 4 hours.

  • Byproduct Tracking: Route the exhaust of the Schlenk line through a standardized NaOH bubbler.

    • Self-Validation Check: Titration of the NaOH solution will quantify the HCl released. A 1:1 molar ratio of HCl released to initial silanols confirms strictly monopodal grafting.

  • Washing: Filter the solid via a Schlenk frit. Wash the functionalized silica with hot toluene (3 × 20 mL) at 60 °C.

    • Causality: Hot washing ensures the removal of all physisorbed (non-covalently bound) precursor, which would otherwise leach and cause homogeneous background catalysis [3].

  • Drying: Dry the resulting solid under dynamic vacuum ( 10−5 mbar) for 4 hours to yield the immobilized catalyst [(≡SiO)Nb(OAr)2​Cl2​] .

Workflow A 1. Silica Dehydroxylation (700°C, High Vacuum) B 2. Catalyst Solution Prep (Bis(2,6-diphenylphenoxy)Nb(V) in dry toluene) A->B C 3. Surface Grafting (Protonolysis at 25°C) B->C D 4. Washing & Drying (Removal of unreacted species) C->D E 5. Alkylation / Activation (e.g., Me2Zn or AlR3) D->E

Step-by-step workflow for the SOMC immobilization of Nb(V) aryloxide on silica.

Quantitative Data & Validation Metrics

To ensure trustworthiness and batch-to-batch reproducibility, the immobilized catalyst must be subjected to rigorous quality control. The tables below summarize the expected quantitative metrics.

Table 1: Support Dehydroxylation Parameters vs. Silanol Density

Calcination Temp (°C)Silanol TypeSilanol Density (OH/nm²)Resulting Nb(V) Grafting Mode
200Vicinal / Interacting2.5 - 3.0Bipodal / Multimodal
500Mostly Isolated1.2 - 1.5Mixed Monopodal / Bipodal
700 Strictly Isolated 0.8 - 1.0 Strictly Monopodal

Table 2: Quality Control & Self-Validation Metrics

Analytical TechniqueTarget ObservationMechanistic Significance
FTIR Spectroscopy Disappearance of sharp ν(OH) at 3747 cm⁻¹Confirms complete consumption of isolated silanols.
Solid-State ¹³C NMR Preservation of aromatic ¹³C resonances (120-160 ppm)Confirms the 2,6-diphenylphenoxy ligand remains intact post-grafting.
ICP-OES (Elemental) Nb loading matches initial OH density (~4.0 wt%)Validates the 1:1 stoichiometry of the protonolysis reaction.
Filtrate Analysis Absence of Nb in the final toluene washConfirms zero leaching; ensures true heterogeneous catalysis.

Conclusion

By strictly controlling the surface chemistry of the silica support and utilizing the steric protection of the 2,6-diphenylphenoxy ligands, researchers can successfully immobilize highly active Niobium(V) catalysts. This SOMC protocol yields a self-validating, single-site heterogeneous catalyst that bridges the gap between the high activity of homogeneous systems and the practical recoverability required in industrial drug development.

References

  • Title: Cooperative Effect of Monopodal Silica-Supported Niobium Complex Pairs Enhancing Catalytic Cyclic Carbonate Production Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Intramolecular Dehydrogenation of Alkyl Groups at Niobium Aryloxide Centers: Bonding and Reactivity of the Ensuing Niobacyclopropane Ring Source: Organometallics URL: [Link]

  • Title: Niobium metallocenes deposited onto mesoporous silica via dry impregnation as catalysts for selective epoxidation of alkenes Source: Journal of Catalysis URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bis(2,6-diphenylphenoxy)niobium(V) Complexes

Welcome to the technical support center for the synthesis of bis(2,6-diphenylphenoxy)niobium(V) complexes. This guide is designed for researchers, scientists, and professionals in drug development and materials science w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of bis(2,6-diphenylphenoxy)niobium(V) complexes. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize these and structurally related niobium(V) aryloxide compounds. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the critical parameters that govern the success of this synthesis, enabling you to troubleshoot effectively and optimize your yields.

The synthesis of niobium(V) aryloxides, particularly with sterically demanding ligands like 2,6-diphenylphenol, requires rigorous exclusion of air and moisture. The high Lewis acidity and oxophilicity of the niobium(V) center make the starting materials and products highly susceptible to hydrolysis, which is the primary cause of low yields and product contamination. This guide is structured to address these challenges head-on, providing both preventative measures and corrective actions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of bis(2,6-diphenylphenoxy)niobium(V) complexes. The underlying principle for success is the meticulous maintenance of an inert atmosphere and anhydrous conditions.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Isolation of a white, insoluble powder instead of the expected product.

  • Complex ¹H NMR spectrum of the crude product with broad, ill-defined peaks.

  • Recovery of unreacted starting materials.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination Niobium pentachloride (NbCl₅) and the target complex react violently with water, leading to the formation of niobium oxides (e.g., Nb₂O₅) or oxychlorides (e.g., NbOCl₃)[1][2]. These are typically insoluble, white solids that contaminate the desired product and are difficult to remove.Rigorous Anhydrous Technique: • Use flame-dried glassware assembled hot under a high-vacuum line and backfilled with high-purity argon or nitrogen.• Employ freshly distilled and degassed anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents inside a glovebox.• Handle all solid reagents (NbCl₅, 2,6-diphenylphenol, and any base) exclusively within a glovebox with low oxygen and moisture levels (<1 ppm).
Incomplete Deprotonation of the Phenol The reaction proceeds via the nucleophilic attack of the phenoxide on the niobium center. Incomplete deprotonation of the 2,6-diphenylphenol will result in low conversion.Choice and Stoichiometry of Base: • Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium to ensure complete deprotonation of the sterically hindered phenol.• Alternatively, the lithium salt of the phenol can be pre-synthesized and isolated before reacting with NbCl₅.[3][4]• Ensure accurate stoichiometry of the base. If using a commercially available organolithium reagent, its concentration should be determined by titration prior to use.
Sub-optimal Reaction Temperature The reaction may have a specific activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.Temperature Control: • While the initial combination of reagents may be done at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, the reaction mixture should be allowed to slowly warm to room temperature and may require heating (e.g., to 40-60 °C in toluene) to drive the reaction to completion.
Issue 2: Formation of an Intractable Oily or Gummy Product

Symptoms:

  • The product does not precipitate or crystallize upon cooling or addition of an anti-solvent.

  • The isolated material is a viscous oil or a sticky solid that is difficult to handle and purify.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Oligomeric Byproducts Partial hydrolysis can lead to the formation of oxo-bridged oligomers, which are often less crystalline and can result in oily products.Strict Adherence to Anhydrous Technique: • Re-evaluate all potential sources of moisture in your experimental setup. Ensure that the inert gas line is equipped with an efficient drying trap.• Filter the reaction mixture while hot through a cannula fitted with a filter frit to remove any incipient insoluble byproducts before attempting crystallization.
Incorrect Solvent for Crystallization The choice of solvent is critical for inducing crystallization. The product may be too soluble in the reaction solvent.Systematic Crystallization Trials: • Attempt to crystallize the product from a different solvent or a mixture of solvents. For example, if the reaction is performed in toluene, layering with an anti-solvent like hexane or pentane can induce crystallization.• If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or toluene) and then adding an anti-solvent dropwise until turbidity persists. Allow the solution to stand undisturbed.

Frequently Asked Questions (FAQs)

Q1: My NbCl₅ is yellow, but some sources say it is white. Is my starting material okay?

A: Pure niobium(V) chloride is a yellow crystalline solid. It can appear as a pale yellow to white powder depending on its physical form. However, it is highly hygroscopic and will hydrolyze upon exposure to air to form niobium oxychloride (NbOCl₃), which is a white solid. Therefore, if your yellow NbCl₅ has white patches, it is likely partially hydrolyzed and should be purified by sublimation before use.

Q2: Can I use a tertiary amine base like triethylamine instead of an organolithium reagent?

A: While triethylamine is a common base for scavenging HCl in reactions with less sterically hindered and more acidic phenols, it may not be sufficiently strong to completely deprotonate the bulky 2,6-diphenylphenol. Incomplete deprotonation will lead to lower yields. For this specific synthesis, stronger bases like n-butyllithium or LDA are recommended to ensure complete formation of the phenoxide.

Q3: What is the expected coordination geometry of the final bis(2,6-diphenylphenoxy)niobium(V) trichloride complex?

A: The niobium center in the product, [Nb(O-2,6-Ph₂C₆H₃)₂Cl₃], is expected to be five-coordinate. The geometry is likely to be a distorted trigonal bipyramid or a square pyramid, which is common for d⁰ niobium(V) complexes of this type. The large steric bulk of the 2,6-diphenylphenoxy ligands will significantly influence the final geometry.

Q4: How can I monitor the progress of the reaction?

A: Monitoring the reaction can be challenging due to the air-sensitive nature of the components. Taking aliquots for analysis requires careful handling under an inert atmosphere. If possible, you can take a small aliquot, quench it with a deuterated solvent like CDCl₃, and analyze it by ¹H NMR to check for the disappearance of the phenolic proton of the starting material. However, for routine synthesis, it is often more practical to rely on a sufficiently long reaction time at an appropriate temperature to ensure completion.

Experimental Workflow and Protocols

General Workflow for Air-Sensitive Synthesis

The success of this synthesis is critically dependent on the rigorous exclusion of air and moisture. The following workflow diagram illustrates the key stages and precautions.

G cluster_prep Preparation (In Glovebox) cluster_reaction Reaction (On Schlenk Line) cluster_workup Work-up and Purification cluster_characterization Characterization (Inert Atmosphere) reagents Weigh NbCl5, 2,6-diphenylphenol, and prepare base solution glassware Assemble flame-dried Schlenk flasks and cannulas dissolve Dissolve phenol in anhydrous solvent glassware->dissolve deprotonate Add base at low temperature (e.g., -78 °C) dissolve->deprotonate 1. Formation of phenoxide add_nbcl5 Slowly add NbCl5 solution/slurry via cannula deprotonate->add_nbcl5 2. Nucleophilic attack react Warm to room temperature and stir (may require heating) add_nbcl5->react filter Filter to remove LiCl and any insoluble byproducts react->filter 3. Reaction completion concentrate Reduce volume under vacuum filter->concentrate crystallize Induce crystallization (cooling, anti-solvent) concentrate->crystallize isolate Isolate crystals by filtration and wash with cold solvent crystallize->isolate nmr Prepare NMR sample in glovebox isolate->nmr 4. Pure product xrd Mount crystal for X-ray diffraction

Caption: General workflow for the air-sensitive synthesis of bis(2,6-diphenylphenoxy)niobium(V) trichloride.

Representative Protocol: Synthesis of Bis(2,6-diphenylphenoxy)niobium(V) Trichloride

This protocol is a representative procedure based on analogous syntheses of niobium(V) aryloxide complexes and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Niobium(V) chloride (NbCl₅)

  • 2,6-diphenylphenol

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous toluene

  • Anhydrous hexane

Procedure:

  • Preparation (in a glovebox):

    • In a 100 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-diphenylphenol (2.0 equivalents).

    • Add anhydrous toluene (40 mL) to dissolve the phenol.

    • In a separate vial, prepare the required volume of n-BuLi solution (2.0 equivalents).

  • Deprotonation:

    • Take the Schlenk flask containing the phenol solution out of the glovebox and connect it to a Schlenk line.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise to the stirred phenol solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation, resulting in a solution of lithium 2,6-diphenylphenoxide.

  • Reaction with NbCl₅:

    • In the glovebox, weigh NbCl₅ (1.0 equivalent) into a separate 50 mL Schlenk flask and add anhydrous toluene (20 mL) to form a slurry.

    • Cool both the phenoxide solution and the NbCl₅ slurry to -78 °C.

    • Using a cannula, slowly transfer the NbCl₅ slurry to the stirred phenoxide solution.

    • After the transfer is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture at room temperature for 12-18 hours. The solution will likely change color, and a precipitate of lithium chloride (LiCl) will form.

  • Work-up and Purification:

    • Filter the reaction mixture through a cannula fitted with a filter frit to remove the LiCl precipitate.

    • Wash the precipitate with a small amount of anhydrous toluene to ensure complete transfer of the product.

    • Combine the filtrate and washings and reduce the volume in vacuo to approximately one-third of the original volume.

    • Slowly add anhydrous hexane as an anti-solvent until the solution becomes turbid.

    • Store the flask at -20 °C for 24-48 hours to induce crystallization.

    • Isolate the crystalline product by filtration, wash with a small amount of cold hexane, and dry under high vacuum.

References

  • Weng, W., Guo, J.-H., & Chen, C.-T. (2005). Synthesis and structural characterization of niobium and tantalum complexes supported by a bulky aryloxide ligand.
  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. Inorganic Chemistry, 41(23), 6090-6098. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Nomura, K., Sugi, K., & Imanishi, Y. (2000). Synthesis of (Arylimido)niobium(V) Complexes Containing Phenoxide Ligands and Their Use as Catalyst Precursors for Ethylene Polymerization. Organometallics, 19(18), 3545-3555.
  • Fowles, G. W. A., & Rice, D. A. (1977). The reactions of niobium and tantalum pentachlorides with organo-silicon compounds containing the Si-N, Si-O or Si-S bond. Journal of the Less Common Metals, 54(2), 271-275.

Sources

Optimization

"BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" catalyst deactivation and regeneration

Welcome to the dedicated technical support and troubleshooting center for the Bis(2,6-diphenylphenoxy)niobium(V) catalyst system. As a highly sterically hindered, early transition metal Lewis acid, this catalyst is prize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the Bis(2,6-diphenylphenoxy)niobium(V) catalyst system. As a highly sterically hindered, early transition metal Lewis acid, this catalyst is prized for its exceptional performance in olefin polymerization, ring-opening metathesis, and targeted C-H activation. However, the inherent oxophilicity and electronic sensitivity of the d⁰ Nb(V) center make it highly susceptible to deactivation if handled improperly.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and reverse catalyst deactivation using field-proven, self-validating methodologies.

Quantitative Diagnostics for Catalyst Deactivation

Before attempting regeneration, you must accurately diagnose the specific deactivation pathway. Relying solely on visual cues is insufficient; analytical quantification is required to determine if the catalyst batch is salvageable.

Deactivation PathwayPrimary CauseVisual / Physical SymptomDiagnostic Marker (Analytical)Quantitative Threshold for Action
Hydrolysis Trace H₂O / O₂ exposureColor shift (Deep Orange → Pale Yellow/White precipitate)Free 2,6-diphenylphenol in ¹H NMR> 5% molar ratio of free ligand
Over-Reduction Excess alkylaluminum cocatalystRapid drop in activity; color shift to dark greenParamagnetic broadening in NMR; EPR activeLoss of >15% baseline signal resolution
Ligand Redistribution Thermal stress (>80°C) or coordinating solventsInconsistent reaction kinetics; non-linear scalingMultiple aryloxide environments in ¹H NMR> 10% secondary aryloxide peaks

Troubleshooting & FAQs

Q: Why does my Bis(2,6-diphenylphenoxy)niobium(V) catalyst deactivate so rapidly when scaling up my reaction? A: Scale-up operations often introduce disproportionate amounts of trace water from larger solvent volumes. Niobium(V) is extraordinarily oxophilic. Even ppm levels of water will irreversibly cleave the Nb-OAr or Nb-Cl bonds. This leads to the formation of highly stable Nb=O (oxoniobium) species and ultimately insoluble Nb₂O₅ residues. The presence of strong acidic centers close to one another on these oxide surfaces leads to the formation of humines and fast deactivation of the catalyst[1]. Causality: Water acts as a nucleophile, coordinating to the Lewis acidic Nb(V) center, followed by rapid proton transfer to the aryloxide ligand, releasing free 2,6-diphenylphenol.

Q: I observed a dark green intermediate before my reaction completely stalled. What is this species? A: A color shift to dark green typically indicates the formation of a reduced d²-Nb(III) aryloxide species. This occurs via over-reduction by your cocatalyst (e.g., excess AlMe₃). Once reduced, the electron-rich metal center often triggers an intramolecular C-H bond activation within the ortho-phenyl rings of the aryloxide ligand, followed by β-hydrogen abstraction, forming an inactive metallacyclopropane ring[2]. Causality: To prevent this thermodynamic sink, strictly control the equivalents of your reducing agent and avoid prolonged pre-activation times.

Q: Can I run my reactions in acetonitrile to improve the solubility of my substrates? A: It is highly discouraged. Niobium aryloxide complexes frequently undergo rapid ligand redistribution in coordinating solvents like acetonitrile. This solvent-induced stress leads to the loss of the bulky aryloxide groups and the formation of homoleptic or solvent-coordinated dead-end complexes[3]. Stick to non-coordinating aromatic solvents like toluene or benzene.

Q: How does heterogenizing the catalyst on a support material affect its longevity? A: When immobilizing niobium catalysts, the specific surface area, pore size distribution, and the intercalation properties of the support heavily influence the active phase. Improper support interaction can lead to the clustering of active sites or explosive intercalation, which drastically alters the catalyst's selectivity and accelerates deactivation[4].

Mechanistic Visualizations

Deactivation Active Bis(2,6-diphenylphenoxy)niobium(V) Active Precatalyst Moisture Trace Moisture (H2O) Active->Moisture Reduction Excess Alkylaluminum Active->Reduction Thermal Thermal Stress / Solvents Active->Thermal Hydrolysis Hydrolytic Deactivation Formation of Nb=O & Nb2O5 (Irreversible in-situ) Moisture->Hydrolysis Nucleophilic Attack Reduced Reductive Deactivation Formation of d2-Nb(III) Paramagnetic Species Reduction->Reduced Electron Transfer Redistribution Ligand Redistribution Loss of Aryloxide Ligand Thermal->Redistribution Bond Scrambling

Deactivation pathways of Bis(2,6-diphenylphenoxy)niobium(V) via hydrolysis, reduction, and redistribution.

Self-Validating Regeneration Protocol

In-situ regeneration of hydrolyzed Nb(V) is thermodynamically impossible due to the strength of the Nb=O bond. The following ex-situ protocol provides a self-validating loop to recover active[Nb(OC₆H₃Ph₂-2,6)₂Cl₃] from deactivated oxide/oligomer residues.

Prerequisites: Schlenk line, glovebox (O₂ < 1 ppm, H₂O < 1 ppm), and rigorously dried/degassed solvents.

Phase 1: Chlorination of Niobium Oxides
  • Collection: Gather deactivated catalyst residues (typically white/pale yellow precipitates) and wash with dry hexane to remove organic impurities.

  • Reaction: Suspend the residue in neat thionyl chloride (SOCl₂) (10 mL per gram of residue) under an inert atmosphere.

  • Reflux: Heat the suspension to reflux (75°C) for 12 hours. Causality: SOCl₂ acts as both solvent and aggressive chlorinating agent. It converts the thermodynamically stable Nb-O-Nb bonds back into reactive Nb-Cl bonds, a process driven forward by the continuous evolution of SO₂ and HCl gases.

  • Isolation: Remove excess SOCl₂ in vacuo to yield crude NbCl₅ as a highly moisture-sensitive yellow powder.

Phase 2: Re-ligation with 2,6-Diphenylphenol
  • Solution Preparation: Dissolve the crude NbCl₅ in dry toluene (20 mL/g).

  • Ligand Addition: Slowly add exactly 2.0 equivalents of 2,6-diphenylphenol and 2.1 equivalents of triethylamine (NEt₃) at 0°C. Causality: The extreme steric bulk of the 2,6-diphenylphenoxy ligand requires a base to drive the elimination of HCl. NEt₃ traps the proton, forming insoluble NEt₃·HCl salts, which prevents the reverse reaction and drives the equilibrium toward the fully ligated product.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filtration: Filter the mixture through an oven-dried Celite pad to remove the NEt₃·HCl salts.

  • Crystallization: Concentrate the filtrate and layer with dry hexane at -20°C to precipitate the regenerated Bis(2,6-diphenylphenoxy)niobium(V) chloride.

Phase 3: Self-Validation (Quality Control)

To ensure the protocol has not simply generated a mixed-ligand or partially hydrolyzed species, you must validate the structural integrity of the output. 10. NMR Verification: Dissolve a 5 mg aliquot of the recrystallized product in C₆D₆ and acquire a ¹H NMR spectrum.

  • Success Criteria: A sharp spectrum with distinct aromatic resonances for the 2,6-diphenylphenoxy ligands and the complete absence of a broad -OH peak at ~5.0 ppm.

  • Failure Criteria: If free ligand (>5%) is detected, or if paramagnetic broadening is observed, the regeneration loop has failed (indicating residual moisture or incomplete chlorination). The batch must be discarded or re-subjected to Phase 1.

    Regeneration Deactivated Deactivated Nb Residue (Oxides/Hydroxides) Chlorination Step 1: Chlorination Reflux in SOCl2 Deactivated->Chlorination Ex-situ processing Intermediate NbCl5 Precursor (Isolated) Chlorination->Intermediate -SO2, -HCl Ligation Step 2: Re-ligation 2 eq. ArOH + NEt3 in Toluene Intermediate->Ligation Base-promoted Regenerated Regenerated Catalyst [Nb(OAr)2Cl3] Ligation->Regenerated -NEt3·HCl Validation Validation: 1H NMR Check for free ArOH Regenerated->Validation Quality Control

    Step-by-step ex-situ regeneration workflow for hydrolyzed niobium aryloxide catalysts.

References

  • Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives MDPI[Link][1]

  • Intramolecular Dehydrogenation of Alkyl Groups at Niobium Aryloxide Centers: Bonding and Reactivity of the Ensuing Niobacyclopropane Ring ACS Figshare / Organometallics[Link][2]

  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers ResearchGate[Link][3]

  • Catalytic applications of niobium compounds Niobium.tech[Link][4]

Sources

Troubleshooting

"BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" stability issues in solution

Diagnostic Hub: Solution Stability of Bis(2,6-diphenylphenoxy)niobium(V) Derivatives Welcome to the Technical Support Center for early transition metal catalysis. Bis(2,6-diphenylphenoxy)niobium(V) complexes—typically st...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Hub: Solution Stability of Bis(2,6-diphenylphenoxy)niobium(V) Derivatives

Welcome to the Technical Support Center for early transition metal catalysis. Bis(2,6-diphenylphenoxy)niobium(V) complexes—typically starting as the dichloride or trichloride precursors—are highly active species used in olefin polymerization, hydroamination, and aryl phosphine hydrogenation. However, the extreme oxophilicity of the Niobium(V) center, combined with the immense steric pressure of the 2,6-diphenylphenoxide (OAr-2,6Ph₂ or DPP) ligands, creates unique solution-state stability challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we diagnose why your complex is degrading, the mechanistic causality behind the failure, and how to implement self-validating protocols to ensure your catalytic cycles remain active.

📊 Quantitative Diagnostic Markers

Before troubleshooting, you must establish the baseline health of your solution. Because these complexes are highly soluble in aromatic solvents, NMR spectroscopy is your primary diagnostic tool. Use the table below to compare your quantitative data against known degradation benchmarks.

Table 1: Diagnostic NMR Markers & Stability Profiles for Nb(V) Aryloxides (in C₆D₆ at 25°C)

Chemical Species¹H NMR Diagnostic Marker¹³C NMR Diagnostic MarkerSolution Half-Life (25°C)Root Cause of State
Intact Nb(OAr-2,6Ph₂)₂Cl₃ Ar–H multiplet (7.0–7.5 ppm)Ar–C (120–150 ppm)> 6 months (sealed)Stable precursor
Intact Nb(OAr-2,6Ph₂)₂Me₃ Nb–CH₃ singlet (~1.2 ppm)Nb–CH₃ (~65 ppm)< 2 hoursTransient active alkyl
Cyclometallated Species Loss of 1x ortho-Ar–HNb–C(ipso) (~200 ppm) Stable end-productSteric-induced C–H activation
Hydrogenated Ligand Aliphatic C–H (1.5–3.0 ppm)η⁴-C₆H▵ carbons (30–80 ppm)Stable end-productOver-reduction by H₂
Hydrolyzed Free Ligand Phenolic –OH (~5.0 ppm, br)Free Ar–C shiftsN/A (Immediate)Trace moisture exposure

🔍 Core Stability Issues & Mechanistic FAQs

Q1: I alkylated my bis(2,6-diphenylphenoxy)niobium(V) chloride to form a tri-alkyl catalyst, but the solution evolves gas at room temperature and loses activity. What is happening?

The Causality: You are observing spontaneous cyclometallation . The 2,6-diphenylphenoxide ligand is exceptionally bulky. When you replace the relatively small chloride ligands with alkyl groups (e.g., methyl or benzyl), the steric crowding around the Nb(V) center becomes critical. This steric pressure forces the pendant ortho-phenyl rings of the ligand into direct proximity with the highly electrophilic niobium center. To relieve this strain, the complex undergoes an intramolecular C–H oxidative addition (C–H activation), releasing an alkane (like methane) and forming a dead, six-membered metallacycle[1]. The Fix: Alkylated derivatives must be generated in situ at low temperatures (≤ -30°C) and used immediately. Do not attempt to isolate them at room temperature.

Q2: During catalytic hydrogenation experiments, my niobium catalyst dies, and the NMR shows a loss of aromaticity. Is the ligand falling off?

The Causality: The ligand is not falling off; it is being hydrogenated by its own metal center . Niobium aryloxides are potent hydrogenation catalysts. In the presence of high H₂ pressure or strong reducing agents (like Na/Hg), the Nb center will actually reduce the pendant phenyl rings of the 2,6-diphenylphenoxide ligand itself. This forms an η⁴-bound cyclohexadiene ring (e.g., Nb(OC₆H₃Ph-η⁴-C₆H₇)(OAr-2,6Ph₂)₂), effectively poisoning the catalyst by saturating the metal's coordination sphere[2]. The Fix: Monitor your H₂ pressures carefully. If ligand hydrogenation persists, consider switching to a slightly less electron-rich or structurally rigidified aryloxide framework that resists internal reduction.

Q3: I see multiple species in solution. Is this Schlenk equilibrium (ligand redistribution)?

The Causality: Unlikely. While smaller alkoxides (like isopropoxide) suffer heavily from ligand redistribution in solution, the massive steric bulk of the 2,6-diphenylphenoxide ligand kinetically locks the coordination sphere, preventing the formation of bridged dimers required for redistribution. If you see multiple species, you are almost certainly looking at a mixture of intact complex, cyclometallated degradation products, and free hydrolyzed ligand.

🧪 Validated Experimental Protocols

To ensure trustworthiness in your results, every step of your handling process must be self-validating. Follow this protocol to prepare and verify pristine solutions of your Nb(V) complex.

Protocol: Anhydrous Preparation and NMR Validation of Nb(OAr-2,6Ph₂)₂Cl₃

Objective: Prepare a degradation-free solution of the niobium complex for downstream catalysis, ensuring zero moisture ingress or premature C–H activation.

Step 1: Solvent Rigor and Deoxygenation

  • Action: Dispense C₆D₆ or toluene-d₈ over activated 4Å molecular sieves and a potassium mirror. Perform three strict freeze-pump-thaw cycles on a Schlenk line.

  • Causality: Niobium(V) is fiercely oxophilic. Even parts-per-million (ppm) levels of dissolved O₂ or H₂O will instantly cleave the Nb–OAr or Nb–Cl bonds, precipitating insoluble Nb₂O₅ and releasing free 2,6-diphenylphenol.

  • Validation Checkpoint: Titrate a 0.1 mL aliquot of your solvent with a single drop of sodium benzophenone ketyl solution; the solution must remain deep purple/blue. If it turns yellow or clear, the solvent is wet. Abort the procedure.

Step 2: Complex Dissolution (Strict Glovebox Conditions)

  • Action: Inside an inert-atmosphere glovebox (O₂ and H₂O < 0.5 ppm), weigh 15 mg of Nb(OAr-2,6Ph₂)₂Cl₃ into a vial. Add 0.6 mL of the purified C₆D₆. Transfer the solution to a J. Young NMR tube equipped with a secure PTFE valve.

  • Causality: The bulky ligands prevent dimerization, rendering the complex highly soluble in aromatic solvents. The J. Young tube is mandatory to prevent atmospheric ingress during transit from the glovebox to the NMR spectrometer.

  • Validation Checkpoint: Observe the solution visually. A pristine solution will be completely clear and pale yellow/orange. Any turbidity or white precipitate indicates immediate hydrolysis.

Step 3: Spectroscopic Baseline Establishment

  • Action: Acquire a ¹H and ¹³C NMR spectrum immediately at 25°C.

  • Causality: Establishing a baseline ensures that subsequent catalytic or alkylation steps can be accurately monitored.

  • Validation Checkpoint: Check the ¹³C NMR spectrum. If you see a resonance near δ 200 ppm , your complex has already undergone cyclometallation (Nb–C ipso carbon)[1]. If you see a broad ¹H singlet at ~5.0 ppm , you have free phenolic –OH from hydrolysis. A clean spectrum validates the protocol.

🛤️ Mechanistic Workflow: Degradation Pathways

The following diagram maps the logical relationships between environmental triggers and the specific degradation pathways of the bis(2,6-diphenylphenoxy)niobium(V) framework.

Nb_Degradation A Intact Precursor Nb(OAr-2,6Ph2)2Cl3 B Alkylated Intermediate Nb(OAr-2,6Ph2)2R3 A->B Alkylating Agents (e.g., MeLi, RMgX) D Ligand Hydrogenation (η4-cyclohexadiene formation) A->D H2 Atmosphere or Strong Reductants E Hydrolysis (Free Ligand + Nb2O5) A->E Trace Moisture (Solvent/Atmosphere) C Cyclometallation (Intramolecular C-H Activation) B->C Thermolysis (>25°C) Steric Crowding

Fig 1: Primary degradation pathways of bis(2,6-diphenylphenoxy)niobium(V) complexes in solution.

📚 References

  • The metallation and hydrogenation of aryl rings in early transition metal aryloxide systems. PlumX / Polyhedron. 2

  • The cyclometallation of 2,6-diphenylphenoxide (OAr-2,6Ph2) ligands at niobium(V) and tantalum(V) metal centres. Polyhedron (via Sci-Hub). 1

  • Catalytic-Hydrogenation of Aryl Phosphines by Niobium Aryloxide Compounds. J. Chem. Soc., Chem. Commun. (via ResearchGate). 3

Sources

Optimization

"BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" handling and storage best practices

Last Updated: 2024-03-15 Introduction: This guide is intended for researchers, scientists, and drug development professionals working with bis(2,6-diphenylphenoxy)niobium(V) complexes. Given the limited publicly availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2024-03-15

Introduction: This guide is intended for researchers, scientists, and drug development professionals working with bis(2,6-diphenylphenoxy)niobium(V) complexes. Given the limited publicly available data for this specific compound, this document synthesizes field-proven best practices for handling highly reactive, air- and moisture-sensitive organometallic compounds, particularly those containing early transition metals like niobium. The principles outlined here are designed to ensure experimental integrity and, most importantly, user safety. Acknowledgment of the compound's classification as a particularly hazardous substance necessitates strict adherence to these protocols.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bis(2,6-diphenylphenoxy)niobium(V)?

  • Air and Moisture Sensitivity: Like many organometallic reagents, it is expected to be highly reactive with oxygen and water.[2][3] This reactivity can lead to decomposition of the reagent, compromising your experiment, and potentially causing a rapid release of heat (exotherm).[2]

  • Pyrophoricity: Although not confirmed, some organometallic compounds are pyrophoric, meaning they can spontaneously ignite on contact with air.[2][4] Extreme caution is warranted.

  • Reactivity with Protic Solvents: It will likely react vigorously with alcohols, acids, and other protic solvents.

  • Toxicity: The toxicological properties have not been fully investigated.[5] However, niobium compounds can cause irritation to the skin, eyes, and respiratory tract.[6][7] All contact should be avoided.

Q2: How should I store unopened containers of bis(2,6-diphenylphenoxy)niobium(V)?

A2: Unopened containers should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) as provided by the manufacturer.[5] Storage should be away from incompatible materials such as water, alcohols, acids, and strong bases.[5]

Storage Parameter Recommendation Rationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents degradation from reaction with air and moisture.[8][9]
Temperature Cool, consistent temperatureMinimizes thermal decomposition.
Location Dedicated, well-ventilated cabinet for reactive chemicalsSegregates from incompatible materials and ensures proper ventilation.[5][7]
Moisture Control Dry environmentPrevents hydrolysis of the compound.[2][5]

Q3: What is the essential Personal Protective Equipment (PPE) for handling this compound?

A3: A comprehensive PPE strategy is mandatory to prevent any direct contact with the chemical.

  • Eye Protection: Chemical safety goggles and a face shield are essential.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5] Consider double-gloving for added protection.

  • Body Protection: A flame-resistant lab coat is crucial.[10] A chemical-resistant apron may also be appropriate.

  • Respiratory Protection: All manipulations should be performed within a certified fume hood or glovebox to avoid inhalation.[5][6]

Troubleshooting Guide

Problem 1: My reaction is not proceeding as expected; I suspect the reagent has degraded.

  • Possible Cause: The most likely cause is accidental exposure to air or moisture during storage or handling.[2] Organometallic reagents are highly sensitive, and even minor lapses in inert atmosphere technique can lead to decomposition.[3][11]

  • Solution Workflow:

    G troubleshoot Reaction Failure: Suspected Reagent Degradation check_storage Review Storage Conditions: - Was the container seal intact? - Was it stored under inert gas? troubleshoot->check_storage check_handling Review Handling Technique: - Was glassware properly dried? - Was inert atmosphere maintained throughout? troubleshoot->check_handling new_reagent Use a fresh, unopened container of the reagent check_storage->new_reagent check_handling->new_reagent test_reaction Perform a small-scale test reaction with a known substrate new_reagent->test_reaction success Success: Original reagent was compromised test_reaction->success Positive Result failure Failure: Investigate other reaction parameters (solvent, temperature, substrate purity) test_reaction->failure Negative Result

    Caption: Troubleshooting workflow for reaction failure.

Problem 2: I observed fuming or a color change when I opened the reagent container.

  • Possible Cause: This is a strong indicator that the container's inert atmosphere has been compromised, and the reagent is reacting with air and/or moisture.

  • Immediate Action:

    • Do NOT use the reagent.

    • If it is safe to do so, re-purge the container with a gentle stream of inert gas (nitrogen or argon) and securely close it.

    • Label the container as "Suspected Decomposition" and set it aside for proper quenching and disposal.

    • Review your handling procedures to identify how the breach occurred. Was the septum punctured too many times? Was the cap not properly sealed?

Problem 3: During transfer via syringe, the needle became clogged.

  • Possible Cause: The reagent may have reacted with trace moisture inside the syringe, or with air at the needle tip, causing solid decomposition products to form.

  • Solution:

    • Safety First: Do not attempt to force the plunger. This could create a dangerous pressure buildup.

    • Carefully withdraw the syringe from the reaction vessel and point the needle into a flask containing an inert solvent like hexane or toluene.

    • Gently try to expel the contents.

    • If it remains clogged, the safest course of action is to place the entire syringe into a beaker of inert solvent within a fume hood to slowly dissolve the blockage, followed by a formal quenching procedure.[12]

    • Prevention: Always use oven-dried glassware and syringes.[13] Purge the syringe with inert gas before drawing up the reagent.[14]

Experimental Protocols

Protocol 1: Handling Bis(2,6-diphenylphenoxy)niobium(V) Using a Schlenk Line

This protocol outlines the standard procedure for transferring an air-sensitive reagent from a storage vessel to a reaction flask under an inert atmosphere.[3][13]

  • Glassware Preparation: Ensure all glassware, including the reaction flask, syringes, and needles, is meticulously dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[13]

  • Inert Atmosphere Setup: Assemble the reaction flask on a Schlenk line. Evacuate the flask by opening it to the vacuum manifold, and then refill it with high-purity nitrogen or argon. Repeat this "pump-and-purge" cycle at least three times to ensure all atmospheric gases are removed.[8][13]

  • Reagent Transfer: a. Under a positive pressure of inert gas (indicated by the bubbler on the Schlenk line), carefully remove the cap from the reagent bottle and replace it with a rubber septum. b. Purge a clean, dry syringe with inert gas. c. Puncture the septum of the reagent bottle with the syringe needle and draw the desired volume of the reagent solution. It is good practice to also draw a small "buffer" of inert gas into the syringe after the liquid.[14] d. Withdraw the syringe and immediately insert the needle through the septum on your reaction flask. e. Deliver the reagent to the reaction flask.

  • Cleaning: Immediately rinse the syringe and needle with a dry, inert solvent (like hexane or toluene) and transfer the rinsate to a dedicated flask for quenching.[12]

    G start Start: Oven-Dried Glassware setup Assemble on Schlenk Line start->setup purge Perform 3x Pump-and-Purge Cycles setup->purge transfer Transfer Reagent via Syringe under Positive Inert Gas Pressure purge->transfer react Proceed with Reaction transfer->react clean Rinse Syringe into Quench Flask react->clean end End clean->end

    Caption: Schlenk line transfer workflow.

Protocol 2: Quenching and Disposal of Residual Reagent

Quenching is the process of safely neutralizing the reactive compound.[15] This must be done in a controlled manner to manage the exothermic reaction.[10][16]

  • Setup: Perform the entire procedure in a fume hood under an inert atmosphere.[16] Place the flask containing the residual reagent (or contaminated solvent) in an ice bath to dissipate heat.

  • Initial Quench: Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the stirred solution.[10][12] You may observe gas evolution. Continue adding isopropanol until the gas evolution subsides.

  • Secondary Quench: After the reaction with isopropanol is no longer vigorous, switch to a more reactive alcohol like methanol or ethanol and add it slowly.[12]

  • Final Quench: Once the reaction with the alcohol is complete, very slowly add water dropwise to ensure all reactive material is destroyed.[4][12]

  • Neutralization and Disposal: After the quenching is complete and the solution has been stirred for several hours to ensure full reaction, neutralize the mixture (e.g., with dilute citric or acetic acid).[10] Dispose of the resulting solution as hazardous waste according to your institution's guidelines.[16]

References

  • Niobium (V) Chloride Safety Data Sheet. (n.d.).
  • Kintek Furnace. (2026, March 15). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]

  • Kintek Furnace. (2026, March 18). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Shriver, D. F. (n.d.). Vacuum line techniques for handling air-sensitive organometallic compounds.
  • University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • University of California, Irvine. (2003, September 19). Standard Operating Procedure Quenching Reactive Organometallic Reagents. Retrieved from [Link]

  • Elschenbroich, C. (n.d.).
  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Niobium(V) oxide. Retrieved from [Link]

  • Phelan, J. P., et al. (2021). In Situ Methods for Metal-Flux Synthesis in Inert Environments.
  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemicals requiring SOPs. Environmental Health & Safety.

Sources

Troubleshooting

Side reactions in "BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" catalyzed polymerizations

Welcome to the Technical Support Center for early transition metal catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when usi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early transition metal catalysis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when using highly electrophilic, sterically encumbered catalysts like Bis(2,6-diphenylphenoxy)niobium(V) derivatives in polymerization workflows (particularly alkyne polymerizations).

This guide bypasses generic advice to focus strictly on the causality of side reactions—specifically cyclotrimerization, catalyst reduction, and ligand disproportionation—and provides self-validating protocols to ensure your catalytic cycle remains active and selective.

Part 1: Mechanistic Diagnostic Dashboard

Before adjusting your reaction parameters, it is critical to understand the competing kinetic and thermodynamic pathways at the niobium metal center.

G Cat Nb(V) Bis(aryloxide) Precatalyst Active Nb-Alkylidene (Active Species) Cat->Active Initiation Dead Nb(IV) Species (Paramagnetic/Dead) Cat->Dead 1e- Reduction (Solvent/Impurity) Monomer Alkyne Monomer Monomer->Active Coordination Metalla Metallacyclopentadiene Active->Metalla Excess Monomer Polymer Linear Polymer (Kinetic Product) Active->Polymer Propagation (Low Temp) Trimer Cyclic Trimer (Thermodynamic Sink) Metalla->Trimer Reductive Elimination (High Temp)

Fig 1: Reaction pathways: Nb(V) alkyne polymerization vs. cyclotrimerization and reduction.

Part 2: Deep-Dive Troubleshooting & FAQs

Q: Why is my reaction yielding triphenylbenzene derivatives instead of poly(phenylacetylene)? A: You are observing a shift from kinetic control to thermodynamic control. In Nb(V) catalyzed alkyne polymerizations, the active Nb-alkylidene species can coordinate additional alkyne monomers to form a metallacyclopentadiene intermediate[1]. The bulky 2,6-diphenylphenoxy ligands are specifically designed to exert steric pressure, narrowing the coordination sphere to favor linear monomer insertion (propagation). However, if the reaction temperature exceeds 60 °C, the kinetic barrier is overcome, and the metallacycle undergoes reductive elimination to release cyclic trimers (1,3,5- and 1,2,4-triphenylbenzene)[2]. Solution: Strictly maintain polymerization temperatures at or below 25 °C.

Q: How do I prevent the reduction of the Nb(V) center during initiation? A: Niobium(V) is a highly oxophilic, d0 metal center that is highly susceptible to a 1-electron reduction to a d1 Nb(IV) state. This reduction is catalytically fatal for insertion polymerization and is often accompanied by the formal loss of an aryloxide radical or chelate ring opening[3]. This side reaction is triggered by electron-donating, coordinating solvents (like THF) which stabilize the lower oxidation state. Solution: Execute all polymerizations in rigorously non-coordinating solvents (e.g., dry toluene or chlorobenzene).

Q: What causes the broadening of my in-situ NMR spectra, and how does it relate to catalyst death? A: This is your primary diagnostic marker for catalyst deactivation. Active Nb(V) complexes are diamagnetic ( d0 ), yielding sharp, well-resolved 1 H NMR signals for the 2,6-diphenylphenoxy protons. If the metal center reduces to Nb(IV) ( d1 ), the complex becomes paramagnetic. The unpaired electron drastically shortens the relaxation time ( T1​ ) of nearby protons, leading to severe line broadening[3]. If your in-situ NMR shows broad, indistinguishable aromatic peaks, your catalyst has died via reduction.

Q: Can the 2,6-diphenylphenoxy ligands detach during the reaction? A: Yes, ligand disproportionation is a known side reaction. Protic impurities (trace water or alcohols) can protonate the coordinated aryloxide, leading to the formation of free 2,6-diphenylphenol and a highly active but unselective Nb species[4]. This leads to a total loss of stereocontrol and an increase in oligomeric side products.

Part 3: Quantitative Troubleshooting Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this as a benchmark to diagnose your specific yield issues.

Temperature (°C)SolventMonomer:Cat RatioPolymer Yield (%)Trimer Yield (%)Catalyst State (NMR Diagnostic)
25 Toluene100:1> 85%< 5%Sharp (Diamagnetic d0 , Active)
80 Toluene100:130%65%Sharp (Diamagnetic d0 , Active)
25 THF100:1< 5%< 5%Broad (Paramagnetic d1 , Dead)
25 Toluene500:160%35%Sharp (Diamagnetic d0 , Active)

Note: High Monomer:Catalyst ratios increase the localized concentration of alkynes around the metal center, inadvertently favoring the metallacyclopentadiene intermediate and subsequent cyclotrimerization.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not proceed with polymerization blindly. Use the following self-validating workflow to confirm catalyst viability before committing your monomer.

Step 1: Catalyst Stock Preparation (Glovebox Required)

  • In a nitrogen-filled glovebox, dissolve 10 mg of Bis(2,6-diphenylphenoxy)niobium(V) chloride in 1.0 mL of rigorously dried, degassed toluene.

  • Causality Check: The solution should appear dark/vibrant (often dark green or orange depending on the exact derivative)[2]. A muddy brown precipitate indicates immediate moisture contamination and ligand disproportionation.

Step 2: Pre-Reaction NMR Validation (Self-Validation Step)

  • Extract a 0.1 mL aliquot of the stock solution and dilute with 0.5 mL of C6​D6​ .

  • Acquire a standard 1 H NMR spectrum.

  • Validation: Look for the sharp aromatic protons of the 2,6-diphenylphenoxy ligand (typically between δ 6.5–7.8 ppm). If the peaks are broad and unresolved, the Nb(V) center has reduced to Nb(IV)[3]. Do not proceed to Step 3 if peaks are broad; discard and prepare a fresh batch.

Step 3: Monomer Purification & Addition

  • Pass the alkyne monomer (e.g., phenylacetylene) through a short plug of basic alumina immediately prior to use.

  • Causality Check: This removes trace protic impurities (water/inhibitors) that cause ligand protonation and disproportionation[4].

  • Add the monomer to the catalyst solution under vigorous stirring.

Step 4: Kinetic Control Phase

  • Maintain the reaction vessel in a water bath strictly at 25 °C.

  • Allow the reaction to proceed for 2–4 hours. Do not apply heat, as this will trigger reductive elimination and form the cyclic trimer thermodynamic sink[2].

Step 5: Quench & Precipitation

  • Terminate the reaction by injecting 1.0 mL of acidified methanol (0.1% HCl in MeOH).

  • Causality Check: The acid rapidly protonates the active Nb-alkylidene, cleanly terminating chain propagation without inducing late-stage side reactions.

  • Precipitate the polymer in a 10-fold excess of cold methanol, filter, and dry under vacuum.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of Bis(2,6-diphenylphenoxy)niobium(V) Catalysts

Welcome to the advanced technical support and troubleshooting center for Group 5 aryloxide catalysis. Bis(2,6-diphenylphenoxy)niobium(V) complexes are highly specialized, sterically demanding precatalysts utilized for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for Group 5 aryloxide catalysis. Bis(2,6-diphenylphenoxy)niobium(V) complexes are highly specialized, sterically demanding precatalysts utilized for the exhaustive, stereoselective (all-cis) hydrogenation of polynuclear aromatic hydrocarbons and aryl phosphines .

This guide is designed for research scientists and drug development professionals to troubleshoot selectivity drops, prevent catalyst deactivation, and optimize experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my hydrogenation of aryl phosphines losing all-cis stereoselectivity? A: The all-cis selectivity of this catalyst is physically governed by the extreme steric bulk of the 2,6-diphenylphenoxy ligands. These ligands create a deep, restricted coordination pocket around the highly electrophilic Nb(V) center. When an arene coordinates, the steric constraints force the substrate to remain bound through sequential hydride insertions without dissociating. If you observe trans isomers, it is typically caused by H₂ starvation or excessive thermal energy . Under low H₂ pressure, the partially hydrogenated intermediate has a prolonged lifetime, allowing it to dissociate, flip its π -face, and re-coordinate before the next hydride insertion[1]. Actionable fix: Maintain H₂ pressures above 1000 psi and keep reaction temperatures strictly at or below 25 °C.

Q2: The catalyst deactivates rapidly before reaching full conversion. What is the mechanism of this deactivation? A: Rapid deactivation in bis(2,6-diphenylphenoxy)niobium(V) systems is almost always driven by intramolecular cyclometallation . The pendant phenyl rings on the aryloxide ligand are in close proximity to the active metal center. In the absence of sufficient substrate or H₂, the Nb center undergoes oxidative addition into the ortho-C-H bond of the pendant phenyl group, forming a highly stable, off-cycle niobacyclopropane (metallacycle) resting state. Actionable fix: Never heat the activated catalyst in the absence of H₂ and substrate. Ensure strictly anhydrous and anaerobic conditions, as trace moisture will irreversibly hydrolyze the aryloxide ligands[2].

Q3: How can I improve regioselectivity when hydrogenating substrates with multiple distinct aryl rings? A: Regioselectivity in this system is entirely governed by steric differentiation rather than electronic effects. The bulky niobium aryloxide complex will preferentially coordinate and reduce the least sterically hindered aryl ring first. For example, in the sequential hydrogenation of triphenylphosphine ( PPh3​ ), the catalyst reduces one ring completely before moving to the next[1]. To direct hydrogenation to a specific ring, you must introduce bulky substituents (e.g., tert-butyl groups) on the rings you wish to protect, forcing the Nb center to coordinate exclusively to the unsubstituted arene[3].

Part 2: Standard Operating Procedure (SOP)

To ensure a self-validating system, the following protocol incorporates in-process quality control (QC) checkpoints to verify the integrity of the active Nb-hydride species.

Workflow: Stereoselective Hydrogenation of Triphenylphosphine

Reagents: Bis(2,6-diphenylphenoxy)niobium(V) chloride ( Nb(OAr)2​Cl3​ ), n-Butyllithium (n-BuLi, 1.6 M in hexanes), Triphenylphosphine ( PPh3​ ), dry Toluene, ultra-high purity H₂.

  • Precatalyst Activation (In Glovebox):

    • Dissolve 0.05 mmol of Nb(OAr)2​Cl3​ in 5 mL of anhydrous toluene in a heavy-walled glass reactor or autoclave insert.

    • Causality: The precatalyst is inactive. It requires alkylation followed by β -hydride elimination to generate the active [Nb(OAr)2​(H)x​] species.

    • QC Validation: Slowly add 3.0 equivalents of n-BuLi dropwise at room temperature. The solution must transition from a bright yellow/orange to a deep, dark brown/black. If the solution turns cloudy white, moisture contamination has occurred (forming inactive Nb2​O5​ species); abort the run.

  • Substrate Addition:

    • Add 1.0 mmol of PPh3​ to the dark brown active catalyst solution. Stir for 5 minutes to allow initial substrate coordination.

  • Hydrogenation (Schlenk/Autoclave Line):

    • Seal the reactor, bring it out of the glovebox, and connect it to a high-pressure H₂ line.

    • Purge the headspace with H₂ three times (pressurize to 100 psi, then vent).

    • Pressurize the reactor to 1200 psi H₂ and maintain the temperature at 25 °C.

    • QC Validation: Monitor the pressure gauge. A steady pressure drop confirms continuous H₂ uptake and active sequential hydride insertion.

  • Reaction Monitoring & Workup:

    • After 12 hours, vent the reactor slowly.

    • QC Validation: Take a 0.1 mL aliquot and analyze via 31P NMR. The complete disappearance of the PPh3​ signal (~ -5.0 ppm) and the appearance of a single sharp peak for tricyclohexylphosphine ( PCy3​ ) at ~ +10.0 ppm validates a successful, fully converted run.

Part 3: Selectivity & Conversion Analytics

The following table summarizes the quantitative causality between reaction parameters and the resulting catalytic performance. Data reflects the conversion of PPh3​ to PCy3​ .

Temperature (°C)H₂ Pressure (psi)Conversion (%)cis:trans RatioCatalyst State
251200> 99> 95:5Active / Stable
6012008570:30Active / Isomerizing
254004060:40Deactivating
80400< 10N/ACyclometallated (Dead)

Table 1: Influence of thermodynamic and kinetic parameters on the selectivity and stability of the Bis(2,6-diphenylphenoxy)niobium(V) catalyst.

Part 4: Visual Workflow & Mechanistic Pathway

The diagram below maps the logical relationship between the intended catalytic cycle and the primary off-cycle deactivation pathway (cyclometallation).

G Precat Precatalyst Bis(2,6-diphenylphenoxy)Nb(V) Active Active Nb-Hydride Species [Nb(OAr)2(H)x] Precat->Active + n-BuLi / H2 Coord Substrate Coordination Active->Coord Substrate Binding Deact Cyclometallation (Inactive Species) Active->Deact H2 Starvation Insert Stereoselective Hydride Insertion Coord->Insert High H2 Pressure Coord->Deact Steric Clash / High Temp Product All-cis Hydrogenated Product Insert->Product Reductive Elimination Product->Active Catalyst Regeneration

Caption: Catalytic cycle of Nb(V) aryloxide hydrogenation vs. cyclometallation deactivation pathway.

Part 5: References

  • Catalytic hydrogenation of aryl phosphines by niobium aryloxide compounds: high yield and efficient synthesis of cyclohexyl phosphine ligands. Journal of the Chemical Society, Chemical Communications, 1992, 632-633. URL:[Link]

  • Regio- and stereo-selectivity in the hydrogenation of aryl phosphines by niobium aryloxide compounds. Journal of the Chemical Society, Chemical Communications, 1995, 849-850. URL:[Link]

Sources

Troubleshooting

Technical Support Center: BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) Complexes

Welcome to the technical support center for bis(2,6-diphenylphenoxy)niobium(V) and related complexes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bis(2,6-diphenylphenoxy)niobium(V) and related complexes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on solubility issues. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Troubleshooting Guide: Solubility and Handling Issues

Researchers working with sterically demanding organometallic compounds like bis(2,6-diphenylphenoxy)niobium(V) derivatives often encounter challenges in achieving and maintaining clear, stable solutions. These issues can stem from the inherent properties of the complex, solvent choice, or environmental factors. This guide provides a systematic approach to diagnosing and solving these problems.

Problem 1: My bis(2,6-diphenylphenoxy)niobium(V) complex is not dissolving in my chosen solvent.

Initial Assessment: The bulky 2,6-diphenylphenoxy ligands significantly influence the overall polarity and crystal lattice energy of the complex, often leading to poor solubility in common laboratory solvents.

Step-by-Step Solutions:

  • Solvent Selection Rationale: The principle of "like dissolves like" is a good starting point. The large phenyl groups on the phenoxide ligands impart a significant non-polar character to the molecule.

    • Recommended Primary Solvents: Start with aromatic hydrocarbons such as toluene or benzene . These solvents are often effective due to their ability to engage in π-π stacking interactions with the phenyl rings of the ligands.

    • Alternative Non-Polar Solvents: If aromatic solvents are unsuitable for your downstream application, consider other non-polar options like hexane or cyclohexane . However, solubility in these aliphatic hydrocarbons may be lower.

    • Moderately Polar Solvents: For certain derivatives, moderately polar, non-protic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be effective. THF can coordinate to the niobium center, potentially aiding dissolution.

  • The Impact of Temperature:

    • Gently warm the solvent-solute mixture. Increased kinetic energy can help overcome the crystal lattice energy.

    • Caution: Be mindful of the thermal stability of your specific complex. Monitor for any color changes that might indicate decomposition.

  • Mechanical Agitation:

    • Utilize a vortex mixer or a sonication bath. These methods increase the surface area of the solid exposed to the solvent and can break up aggregates, facilitating dissolution.

  • Solvent Mixtures (Co-solvents):

    • If a single solvent is ineffective, a co-solvent system can be employed. For instance, adding a small amount of a more polar solvent like THF to a toluene solution can sometimes improve solubility without significantly altering the overall non-polar character of the medium.

Problem 2: My complex initially dissolves but then a precipitate forms.

Initial Assessment: This is a classic indicator of either slow decomposition or exceeding the solubility limit upon cooling. Given the nature of niobium(V) complexes, hydrolysis is a primary suspect. Niobium(V) aryloxides are highly susceptible to reaction with water, leading to the formation of insoluble niobium oxides (Nb₂O₅) or oxo-bridged species.

Step-by-Step Solutions:

  • Rigorous Exclusion of Moisture and Air:

    • All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Use anhydrous solvents. Solvents should be freshly dried and deoxygenated before use.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Identify the Precipitate:

    • If possible, isolate the precipitate and analyze it. A white, insoluble powder is characteristic of niobium oxide. Infrared (IR) spectroscopy can be a quick method to check for the presence of Nb=O or Nb-O-Nb stretches.

  • Controlled Recrystallization vs. Precipitation:

    • If the precipitate forms upon cooling a heated solution, you may be observing crystallization. To obtain high-quality crystals, allow the solution to cool slowly. Rapid cooling will lead to the formation of a fine powder.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a solution of a bis(2,6-diphenylphenoxy)niobium(V) complex?

A1: The color can vary depending on the other ligands attached to the niobium center. Many niobium(V) aryloxide complexes are yellow, orange, or red. A colorless solution might be expected for some derivatives. Any unexpected color change, especially to a lighter shade or the formation of a colorless precipitate, could indicate decomposition.

Q2: I need to run an NMR spectrum. Which deuterated solvents are recommended?

A2: Based on the general solubility profile, deuterated benzene (C₆D₆) or deuterated toluene (C₇D₈) are excellent first choices. If solubility is an issue, deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) can be tried, but care must be taken to use anhydrous grades and to acquire the spectrum promptly to minimize the risk of hydrolysis from trace moisture.

Q3: Can I use protic solvents like alcohols?

A3: It is strongly advised not to use protic solvents such as methanol or ethanol. The acidic proton will readily react with the aryloxide ligands, leading to the displacement of the ligand and the formation of niobium alkoxides or oxides.

Q4: How does the choice of ancillary ligands affect solubility?

A4: The other ligands on the niobium center play a significant role. For example, a bis(2,6-diphenylphenoxy)niobium(V) trichloride will have a different solubility profile than a corresponding tri-alkyl or tri-amide derivative. Modifying these ancillary ligands is a common strategy to tune the physical properties, including solubility, of the complex.

Q5: Are there any general strategies to improve the solubility of my next generation of niobium aryloxide complexes?

A5: Yes, modifying the aryloxide ligand itself can be a powerful strategy. Introducing alkyl or other solubilizing groups onto the phenyl rings of the 2,6-diphenylphenoxy ligand can disrupt crystal packing and enhance solubility in common organic solvents.[1]

Visualization of Troubleshooting and Concepts

Diagram 1: Troubleshooting Workflow for Solubility Issues

start Complex Fails to Dissolve solvent Select Appropriate Solvent (Toluene, Benzene, THF, DCM) start->solvent agitation Apply Mechanical Agitation (Sonication, Vortex) solvent->agitation If still insoluble dissolved Complex Dissolves solvent->dissolved Success heating Gently Heat Solution agitation->heating If still insoluble agitation->dissolved Success cosolvent Try a Co-solvent System heating->cosolvent If still insoluble heating->dissolved Success cosolvent->dissolved Success precipitate Precipitate Forms After Dissolution dissolved->precipitate check_moisture Verify Anhydrous Conditions (Inert Atmosphere, Dry Solvents) precipitate->check_moisture analyze_ppt Analyze Precipitate (Is it Nb₂O₅?) check_moisture->analyze_ppt If conditions were not ideal slow_cool Controlled Slow Cooling for Recrystallization check_moisture->slow_cool If conditions were ideal success Stable Solution / Pure Crystals analyze_ppt->success Decomposition confirmed, retry with stricter conditions slow_cool->success Crystallization successful

Caption: A decision-making workflow for troubleshooting solubility problems.

Diagram 2: The Hydrolysis Problem

Nb_complex Soluble Niobium(V) Aryloxide Complex L₂NbX₃ Nb_oxide Insoluble Niobium Oxide Nb₂O₅ Nb_complex->Nb_oxide Hydrolysis Phenol 2,6-Diphenylphenol Nb_complex->Phenol Ligand Displacement H2O Trace H₂O H2O->Nb_complex:f0

Caption: The detrimental effect of trace water on niobium(V) aryloxide complexes.

Data Summary

Table 1: Recommended Solvents and Rationale

Solvent ClassExamplesPolarityRationale for UsePotential Issues
Aromatic Hydrocarbons Toluene, BenzeneNon-polarGood for dissolving non-polar complexes with aromatic ligands.Lower boiling points may require careful handling.
Aliphatic Hydrocarbons Hexane, CyclohexaneNon-polarUseful for recrystallization; often provides lower solubility than aromatics.May not be strong enough to dissolve the complex.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately PolarCan coordinate to the metal center, aiding dissolution.Must be rigorously dried as they are often hygroscopic.
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)Moderately PolarGood general-purpose solvents for many organometallic compounds.Can be more reactive; must be free of acidic impurities.

Experimental Protocols

Protocol 1: General Procedure for Dissolution of a Bis(2,6-diphenylphenoxy)niobium(V) Complex

  • Preparation: In a glovebox, place the desired amount of the niobium complex into an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add a small volume of anhydrous toluene (or other selected solvent) to the vial.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes.

  • Observation: Observe if the solid dissolves. If not, proceed to the next step.

  • Heating: Gently warm the vial on a hot plate (e.g., to 40-50 °C) while stirring.

  • Sonication (Optional): If the solid persists, place the vial in a sonicator bath for 5-10 minute intervals.

  • Final Assessment: Once dissolved, handle the solution under an inert atmosphere at all times. For storage, ensure the container is sealed to prevent solvent evaporation and ingress of moisture.

Protocol 2: Small-Scale Recrystallization for Purification

  • Solvent Screening: In a glovebox, test the solubility of a small amount of the crude complex in various hot solvents (e.g., toluene, hexane, or a mixture). A good recrystallization solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter (e.g., a pipette with a cotton or glass wool plug) into a clean, dry vial.

  • Crystal Growth: Seal the vial and allow it to cool slowly to room temperature. For improved yield, the vial can then be placed in a freezer (-20 to -40 °C).

  • Isolation: Once crystals have formed, isolate them by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • Seisenbaeva, G. A., & Kessler, V. G. (2008). Synthesis of highly sterically hindered niobium and tantalum alkoxides and their microhydrolysis in strongly basic medium. Journal of Sol-Gel Science and Technology, 48(1-2), 61–65.
  • Sharma, N. (n.d.). SYNTHESIS, CHARACTERIZATION AND REACTIVITY OF NIOBIUM(V)ARYLOXIDES. Shodhganga. Retrieved March 25, 2026, from [Link]

  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. Inorganic Chemistry, 41(23), 6090–6098.
  • Sciencemadness. (n.d.). Aqueous solutions and precipitates of niobium. Retrieved March 25, 2026, from [Link]

  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. Inorganic Chemistry, 41(23), 6090-6098.
  • Fryzuk, M. D., et al. (2001). Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities. Organometallics, 20(24), 5147–5160.
  • Ferris, L. M. (1962). THE CHEMISTRY OF NIOBIUM IN PROCESSING OF NUCLEAR FUELS.
  • Crystallization-based recovery of niobium compounds from alkaline liquor. (2025).
  • Nielson, R. M., & Wherland, S. (1985). Niobium-93 nuclear magnetic resonance studies of the solvolysis of NbCl5 by alcohols. Journal of the Chemical Society, Dalton Transactions, 1129.
  • Niu, H., et al. (2022). Structural Variety of Niobium(V) Polyoxo Clusters Obtained from the Reaction with Aromatic Monocarboxylic Acids. Chemistry – An Asian Journal, 17(17), e202200542.
  • Preez, J. G. H. du, & Pijper, F. J. (2012).
  • Kominami, H., et al. (2001). Novel solvothermal synthesis of niobium(v) oxide powders and their photocatalytic activity in aqueous suspensions.
  • Stapf, T., et al. (2020). Synthesis and crystal structures of two solvates of 1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene.
  • An effective and clean new aerobic approach for the synthesis of 2,6-disubstituted benzobisoxazole by using a one-pot reaction of an organic aminoxyl radical as the c
  • Technical Support Center: N,N'-Dipropylbispidine Synthesis & Purific
  • Jura, M., et al. (2016). Chalcogenoether complexes of Nb(V) thio- and seleno-halides as single source precursors for low pressure chemical vapour deposition of NbS2 and NbSe2 thin films.
  • Man, P. (2024, July 10). Niobium-93 NMR references. Pascal-Man.
  • Takimiya, K., et al. (2013). Synthesis of 2,7-dioctylbiphenylenodithiophenes for use as organic semiconducting materials in solution-processed organic thin-film transistors. CrystEngComm, 15(41), 8272.
  • da Silva, G. N., et al. (2022). Purification of niobium using liquid - liquid extraction. Research, Society and Development, 11(9), e48411931880.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Niobium(V) Catalysts: Unveiling the Potential of Sterically Encumbered Aryloxide Ligands

In the landscape of modern organic synthesis, the quest for selective, efficient, and robust catalysts is paramount. Niobium(V) compounds have steadily emerged as powerful Lewis acid catalysts, driving a diverse array of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for selective, efficient, and robust catalysts is paramount. Niobium(V) compounds have steadily emerged as powerful Lewis acid catalysts, driving a diverse array of chemical transformations.[1][2] This guide provides a comparative analysis of traditional niobium(V) catalysts, namely niobium pentachloride (NbCl₅) and niobium pentoxide (Nb₂O₅), alongside a prospective evaluation of a more structurally sophisticated catalyst class: sterically hindered niobium(V) aryloxides, with a focus on the potential attributes of bis(2,6-diphenylphenoxy)niobium(V) .

While direct, comprehensive experimental data for bis(2,6-diphenylphenoxy)niobium(V) is not extensively available in peer-reviewed literature, this guide will extrapolate from closely related, well-characterized systems to build a predictive comparison. This approach, grounded in established principles of inorganic and organometallic chemistry, aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the rational design of niobium(V) catalysts.

The Workhorses: Niobium Pentachloride (NbCl₅) and Niobium Pentoxide (Nb₂O₅)

Niobium(V) Chloride (NbCl₅) is a versatile and widely used Lewis acid catalyst.[3] Its utility stems from its strong electron-accepting character, which allows it to activate a wide range of functional groups.

  • Catalytic Profile : NbCl₅ is effective in a multitude of reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and carbonyl-ene reactions.[2][3] It can also be used to generate N-acyliminium ions for subsequent nucleophilic attack.[3]

  • Structural and Practical Considerations : In the solid state, NbCl₅ exists as a chloro-bridged dimer.[3] It is highly moisture-sensitive and hydrolyzes readily in air, often forming niobium oxychloride (NbOCl₃).[3] This high reactivity, while beneficial for catalysis, necessitates stringent handling conditions (i.e., inert atmosphere). Its solubility is generally limited to chlorinated solvents and it can be corrosive.

Niobium(V) Oxide (Nb₂O₅) , particularly in its hydrated form (niobic acid, Nb₂O₅·nH₂O), stands out as a robust solid acid catalyst.[4][5]

  • Catalytic Profile : Niobic acid possesses both Brønsted and Lewis acid sites, enabling it to catalyze reactions such as esterification, hydrolysis, and dehydration.[5] Its heterogeneous nature simplifies catalyst-product separation, a significant advantage in industrial applications.

  • Structural and Practical Considerations : Nb₂O₅ is a stable, non-toxic, and corrosion-resistant material.[5] Its catalytic activity is influenced by its crystalline phase and surface area.[5] A key advantage of niobic acid is its remarkable water tolerance, a property attributed to the nature of its Lewis acid sites.

The Next Generation: Sterically Hindered Niobium(V) Aryloxides

The rational design of catalysts often involves tuning the steric and electronic environment of the metal center to enhance activity, selectivity, and stability. The use of bulky aryloxide ligands, such as the 2,6-diphenylphenoxy group, represents a sophisticated strategy to modulate the properties of niobium(V) catalysts.

The Case for Bis(2,6-diphenylphenoxy)niobium(V)

While specific data is scarce, we can infer the properties of bis(2,6-diphenylphenoxy)niobium(V) based on extensive research on related, sterically demanding niobium aryloxide complexes.[6][7][8]

Hypothesized Structural and Physical Properties:

  • Monomeric Nature : The bulky 2,6-diphenylphenoxy ligands are expected to prevent the formation of chloro-bridged dimers, which are characteristic of NbCl₅. This would result in a monomeric, well-defined active species in solution.

  • Enhanced Solubility : The presence of the large, organic aryloxide ligands would significantly improve solubility in a wider range of organic solvents compared to NbCl₅.

  • Modulated Lewis Acidity : The electron-donating nature of the phenoxide oxygen atoms would modulate the Lewis acidity of the niobium center. This fine-tuning could lead to enhanced selectivity in certain catalytic transformations.

  • Improved Hydrolytic Stability : The steric bulk of the diphenylphenoxy groups would provide a kinetic barrier to the approach of water molecules, likely affording greater hydrolytic stability compared to the highly sensitive NbCl₅.

G cluster_0 Synthesis of a Generic Niobium(V) Aryloxide Complex NbCl5 NbCl₅ Ligand 2 x 2,6-Diphenylphenol Reaction Reaction in Anhydrous Toluene Product Bis(2,6-diphenylphenoxy)niobium(V) Trichloride HCl 2 HCl (byproduct)

Comparative Performance Analysis: A Predictive Approach

The following table provides a qualitative comparison based on the known properties of NbCl₅, Nb₂O₅, and the anticipated characteristics of bis(2,6-diphenylphenoxy)niobium(V), extrapolated from related bulky aryloxide complexes.

FeatureNiobium Pentachloride (NbCl₅)Niobium Pentoxide (Nb₂O₅)Bis(2,6-diphenylphenoxy)niobium(V) (Hypothesized)
Catalyst Type HomogeneousHeterogeneousHomogeneous
Acidity Strong Lewis AcidBrønsted and Lewis AcidTunable Lewis Acid
Solubility Limited (chlorinated solvents)InsolubleHigh in organic solvents
Hydrolytic Stability Low (highly sensitive to moisture)HighModerate to High
Handling Requires stringent inert atmosphereAir-stableRequires inert atmosphere, but likely less sensitive than NbCl₅
Catalyst Recovery DifficultEasy (filtration)Difficult
Potential Applications Broad Lewis acid catalysisAcid-catalyzed reactions (e.g., esterification, dehydration)Selective organic transformations, polymerization

Application in Focus: Polymerization Catalysis

Niobium-based catalysts, particularly those with aryloxide ligands, have shown promise in polymerization reactions, such as the polymerization of alk-1-ynes.[9] The sterically demanding environment around the niobium center in complexes like bis(2,6-diphenylphenoxy)niobium(V) can influence the coordination of monomers and the rate of polymer chain growth, potentially leading to polymers with high molecular weights.[9]

G Catalyst Nb₂Cl₃ Coordination Monomer Coordination Catalyst->Coordination + Monomer Monomer Alkyne Monomer Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation + n Monomers Polymer Polymer Chain Propagation->Polymer

Experimental Protocols: A Practical Perspective

The following are generalized, representative protocols. Researchers should consult specific literature for detailed procedures and safety information.

Synthesis of a Sterically Hindered Niobium(V) Aryloxide Complex (Generic)

Objective: To synthesize a niobium(V) aryloxide complex from NbCl₅ and a sterically hindered phenol.

Materials:

  • Niobium pentachloride (NbCl₅)

  • 2,6-disubstituted phenol (e.g., 2,6-di-tert-butylphenol as a proxy)

  • Anhydrous toluene

  • Schlenk line and glassware

  • Cannula and syringes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,6-disubstituted phenol (2 equivalents) in anhydrous toluene in a Schlenk flask.

  • In a separate Schlenk flask, prepare a slurry of NbCl₅ (1 equivalent) in anhydrous toluene.

  • Slowly add the solution of the phenol to the NbCl₅ slurry at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The evolution of HCl gas may be observed.

  • After the reaction is complete (monitored by appropriate techniques such as NMR or IR spectroscopy), the solvent is removed under vacuum.

  • The resulting solid is then purified, often by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture).

Catalytic Polymerization of an Alkyne (Generic)

Objective: To evaluate the catalytic activity of a niobium(V) aryloxide complex in alkyne polymerization.

Materials:

  • Niobium(V) aryloxide catalyst

  • Co-catalyst/reducing agent (if required, e.g., an organoaluminum compound)

  • Alkyne monomer (e.g., 1-hexyne)

  • Anhydrous toluene

  • Schlenk tube or polymerization reactor

Procedure:

  • Under an inert atmosphere, dissolve the niobium(V) aryloxide catalyst in anhydrous toluene in a polymerization vessel.

  • If a co-catalyst is required, it is added to the solution at the appropriate temperature.

  • The alkyne monomer is then introduced into the reaction mixture via syringe.

  • The polymerization is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is quenched by the addition of a suitable reagent (e.g., acidified methanol).

  • The polymer is precipitated, collected by filtration, washed, and dried under vacuum.

  • The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.

Conclusion and Future Outlook

While NbCl₅ and Nb₂O₅ remain foundational catalysts in the niobium(V) toolkit, the development of structurally defined, ligand-supported catalysts offers a promising avenue for advancing catalytic performance. The hypothetical profile of bis(2,6-diphenylphenoxy)niobium(V) , based on principles derived from related systems, suggests a catalyst with enhanced solubility, a well-defined active site, and potentially greater stability and selectivity compared to its simpler inorganic counterparts.

The synthesis and thorough catalytic evaluation of bis(2,6-diphenylphenoxy)niobium(V) and its analogues are critical next steps to validate these predictions. Such studies would not only fill a gap in the current literature but also contribute to the broader understanding of how ligand architecture can be strategically employed to tailor the reactivity of early transition metal catalysts. For researchers in both academia and industry, the exploration of these sterically encumbered niobium(V) aryloxides represents a fertile ground for discovering novel and highly effective catalytic systems.

References

  • Masuda, T., et al. (1991). Bulky aryloxo complexes of tungsten and niobium as catalyst precursors for high polymerization of alk-1-ynes.
  • Pathania, D. (2007). SYNTHESIS, CHARACTERIZATION AND REACTIVITY OF NIOBIUM(V)ARYLOXIDES.
  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. Inorganic chemistry, 41(23), 6090–6098.
  • Matsuo, T., & Kawaguchi, H. (2002). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. PubMed.
  • da Silva-Filho, L. C., & de Andrade, J. C. (2016). Recent Advances in Using Niobium Compounds as Catalysts in Organic Chemistry. Current Organic Synthesis, 13(4), 538-559.
  • Wight, C. J., & England, W. A. (n.d.).
  • Andrade, K. Z., & Rocha, R. O. (2006). Recent Applications of Niobium Catalysts in Organic Synthesis. Mini-Reviews in Organic Chemistry, 3(4), 271-280.
  • de S. Santos, A., & de Andrade, J. C. (2007). Niobium (V) Chloride Mediated Preparation of β-Chloro-α,β-Unsaturated Ketones. Letters in Organic Chemistry, 4(2), 110-113.
  • ChemSrc. (n.d.). Bis(2,6-diphenylphenoxy)niobium(V) chloride.
  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from renewable resources: a perspective for a special issue of polymer reviews. Polymer Reviews, 48(1), 1-10.
  • Xu, X., Wang, H., Tan, C., & Ye, X. (2023). Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis. ACS Organic & Inorganic Au, 3(2), 74-91.
  • Tanabe, K. (1990). Catalytic Application of Niobium Compounds. In New Solid Acids and Bases (pp. 369-379). Elsevier.
  • Sadow, A. D., & Togni, A. (2005). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. Macromolecules, 38(24), 10164-10173.
  • Wikipedia. (2023, December 1). Niobium(V) chloride.
  • Gordon, J. T., & Barry, S. T. (2023). Synthesis, Characterization, and Single-Crystal X-ray Structures of d0 Refractory Metal Compounds as Precursors for the Single. ChemRxiv.
  • ChemSrc. (n.d.). BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) CHLOR.
  • van der Westhuizen, J. H., et al. (2022). Synthesis, Single Crystal X-ray Structure, Spectroscopy and Substitution Behavior of Niobium(V)
  • Ziolek, M., & Sobczak, I. (2017). Niobium-Based Catalysts in Advanced Oxidation Processes: A Systematic Review of Mechanisms, Material Engineering, and Environmental Applications.
  • Nagata, T., et al. (2023). Reactivity of niobium(V) pentaalkoxide complexes: Ring-opening metathesis polymerization of norbornene. Journal of Organometallic Chemistry, 991, 122699.
  • Park, D. H., Ramkumar, V., & Parthiban, P. (2013). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o369.
  • Benjamin, S. L., et al. (2014). Investigating intermolecular bonding in diphenylbismuth(III) chalcogenolates: X-ray crystal structures of (Ph2BiSR') (R' = Ph; 2,6-Me2C6H3). Dalton Transactions, 43(35), 13329-13337.
  • Pop, F., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Molecules, 30(20), 4869.

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Comparative

Niobium(V) vs. Titanium(IV) Catalysts: A Comparative Analysis of Aryloxide Systems in Polymerization

A Comparative Guide for Researchers Abstract: The development of well-defined, single-site catalysts is paramount in modern polymer chemistry and fine chemical synthesis. While titanium-based systems, particularly Ziegle...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers

Abstract: The development of well-defined, single-site catalysts is paramount in modern polymer chemistry and fine chemical synthesis. While titanium-based systems, particularly Ziegler-Natta and metallocene catalysts, have long dominated industrial and academic landscapes, there is a growing interest in exploring the potential of other early transition metals to offer unique reactivity and polymer properties. This guide provides an in-depth comparison between emerging niobium(V) catalysts bearing bulky aryloxide ligands and their well-established titanium(IV) counterparts. Focusing on the key application of ring-opening polymerization (ROP), we delve into the structural nuances, catalytic performance, and mechanistic pathways that differentiate these two catalytic systems. This document is intended for researchers, chemists, and material scientists engaged in catalyst design and polymer synthesis, offering field-proven insights and detailed experimental protocols to guide future work.

A Note on the Subject Matter

Direct experimental data for the specific complex "Bis(2,6-diphenylphenoxy)niobium(V)" is not extensively available in published literature. Therefore, this guide will conduct its comparative analysis using closely related and well-documented niobium(V) and titanium(IV) complexes bearing bulky, sterically demanding phenoxy-imine and aryloxide ligands. This approach allows for a scientifically robust comparison of the intrinsic properties of Nb(V) versus Ti(IV) centers within similar coordination environments, providing valuable insights for the research community.

Part 1: The Catalysts - Structural and Electronic Foundations

The catalytic behavior of a metal complex is intrinsically linked to the electronic properties of the metal center and the steric and electronic environment imposed by its ligands.

Titanium(IV)-Based Catalysts: Titanium, the second most abundant transition metal, is a cornerstone of polymerization catalysis.[1] Its low toxicity, cost-effectiveness, and versatile reactivity have led to the development of several major classes of catalysts:[1]

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically comprising titanium chlorides (e.g., TiCl₄) activated by organoaluminum compounds like triethylaluminium (Al(C₂H₅)₃).[2][3] They are the workhorses of industrial polyethylene and polypropylene production.[4]

  • Metallocene Catalysts: These feature a titanium atom "sandwiched" between cyclopentadienyl (Cp) rings or derivatives.[2][5] They are known for being well-defined single-site catalysts, which allows for precise control over polymer microstructure and results in polymers with narrow molecular weight distributions.[6]

  • Post-Metallocene Catalysts: This broad category includes complexes with a variety of ancillary ligands, most notably phenoxy-imine, phenoxy-ether, and other chelating aryloxide ligands. These systems combine high activity with excellent thermal stability and the ability to copolymerize ethylene with polar monomers.[3][6]

Niobium(V)-Based Aryloxide Catalysts: Niobium, titanium's heavier group 5 neighbor, offers a different electronic profile. The higher oxidation state (V) and larger ionic radius can lead to different coordination geometries and Lewis acidity compared to Ti(IV). Niobium-based catalysts, often in the form of oxides (Nb₂O₅) or halides (NbCl₅), have shown promise in a range of organic transformations, including oxidations, dehydrations, and polymerizations.[6]

Recent research has focused on well-defined niobium(V) complexes with phenoxy-imine and aryloxide ligands, analogous to the successful post-metallocene titanium systems.[7][8] These complexes are typically synthesized by reacting a niobium pentahalide or penta-alkoxide with the corresponding protonated ligand.[7] The resulting complexes often adopt a pseudo-octahedral geometry.[7]

Part 2: Comparative Catalytic Performance in Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA) to produce biodegradable polyesters is a critical application for sustainable materials.[9][10] This area provides an excellent platform for comparing the catalytic activities of niobium and titanium complexes.

The performance of analogous niobium(V) and titanium(IV) phenoxy-imine ethoxide complexes in the solvent-free ROP of ε-caprolactone and rac-lactide reveals key differences.

Catalyst TypeMonomerTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
Nb-Phenoxyimine ε-CL1401 - 3>90~3,0001.27 - 2.10[7][11]
Ti-Phenoxyimine ε-CL60 - 1400.3 - 20~904,000 - 18,7001.15 - 2.5[1][9][12]
Nb-Phenoxyimine rac-LA1404 - 7>90~3,2001.41 - 1.86[7][11]
Ti-Phenoxyimine L-LA60 - 1400.3 - 72~9529,000 - 70,000< 1.40[1][9]

Key Insights from Experimental Data:

  • Activity and Control: Homoleptic alkoxides like Nb(OEt)₅ are extremely active for ROP but exhibit poor control, leading to broad polymer dispersity (Đ > 2.0).[11] The addition of a chelating phenoxy-imine ligand significantly enhances polymerization control for both niobium and titanium systems, yielding polymers with narrower molecular weight distributions.[7][9][11]

  • Metal Center Influence: In analogous phenoxy-imine systems, titanium catalysts often demonstrate higher activity and produce polymers with significantly higher molecular weights (Mₙ) compared to their niobium counterparts under similar conditions.[7][9] This suggests a more efficient propagation-to-initiation ratio for the titanium center.

  • Ligand Effects: For both metals, the electronic and steric properties of the phenoxy-imine ligand are crucial. Electron-withdrawing groups on the ligand can increase the Lewis acidity of the metal center, sometimes leading to higher activity.[9] Steric bulk around the metal center can influence both activity and stereoselectivity in the case of lactide polymerization.

Part 3: Mechanistic Considerations

Both titanium and niobium-based aryloxide catalysts are generally understood to operate via a coordination-insertion mechanism for the ROP of cyclic esters.

The Coordination-Insertion Pathway:

  • Initiation: The process begins with the coordination of the cyclic ester's carbonyl oxygen to the Lewis acidic metal center. This activates the carbonyl group towards nucleophilic attack.

  • Insertion: An alkoxide (or other initiating) group on the metal complex performs a nucleophilic attack on the activated carbonyl carbon. This opens the ring and covalently attaches the monomer to the initiating group, which remains bound to the metal center through an oxygen atom.

  • Propagation: A new monomer coordinates to the metal center, and the newly formed alkoxide end of the growing polymer chain attacks the new monomer, propagating the chain. This cycle repeats, extending the polymer.

While the general mechanism is similar, the kinetics and thermodynamics of each step can differ significantly between niobium and titanium, influenced by the metal's Lewis acidity, the strength of the metal-oxygen bonds, and the steric environment created by the ancillary ligands.

Diagram: Generalized Coordination-Insertion Mechanism

Below is a diagram illustrating the key steps in the coordination-insertion mechanism for ring-opening polymerization catalyzed by a generic Metal-Aryloxide complex.

G cluster_initiation Initiation cluster_propagation Propagation cat [L]n-M-OR (Catalyst) coord1 Coordinated Complex cat->coord1 Coordination mono1 Monomer (Lactone) mono1->coord1 insert1 Ring-Opened Initiator coord1->insert1 Nucleophilic Attack & Ring-Opening coord2 Propagation Complex insert1->coord2 Coordination mono2 New Monomer mono2->coord2 insert2 Growing Polymer Chain [L]n-M-O-(Monomer)1-R coord2->insert2 Insertion insert2->cat Chain Transfer / Termination insert2->coord2 Repeat Cycle

Caption: Generalized coordination-insertion pathway for ROP.

Part 4: Experimental Protocols

The following protocols are representative examples based on methodologies described in the literature.[7][11][13] All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: General Synthesis of a Phenoxy-Imine Titanium(IV) Catalyst

This protocol describes the synthesis of a generic L₂TiCl₂ complex.

Materials:

  • Phenoxy-imine pro-ligand (LH) (2.2 eq.)

  • Titanium tetrachloride (TiCl₄) (1.0 eq.)

  • Triethylamine (NEt₃) (2.2 eq.)

  • Anhydrous toluene

  • Anhydrous hexane

Procedure:

  • In a glovebox, dissolve the phenoxy-imine pro-ligand (2.2 eq.) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes.

  • In a separate flask, prepare a solution of TiCl₄ (1.0 eq.) in anhydrous toluene.

  • Slowly add the TiCl₄ solution dropwise to the stirring ligand/amine solution at room temperature. A color change and/or precipitation of triethylammonium chloride (NEt₃·HCl) should be observed.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Remove the precipitated NEt₃·HCl salt by filtration through a cannula or a Celite plug.

  • Remove the solvent from the filtrate under vacuum to yield the crude product.

  • Recrystallize the crude product by dissolving it in a minimum amount of toluene and adding hexane until precipitation begins, then cool to -30 °C.

  • Isolate the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone (CL)

This protocol outlines a typical solvent-free (bulk) polymerization experiment.

Materials:

  • Niobium(V) or Titanium(IV) catalyst (1.0 eq., e.g., 0.02 mmol)

  • ε-Caprolactone (CL) (200 eq., e.g., 4.0 mmol), freshly distilled over CaH₂.

  • Anhydrous toluene (for stock solutions)

  • Deuterated chloroform (CDCl₃) for NMR analysis.

Procedure:

  • Inside a nitrogen-filled glovebox, prepare a stock solution of the catalyst in anhydrous toluene (e.g., 10 mg/mL).

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, add the desired amount of ε-caprolactone (e.g., 4.0 mmol, 456 mg).

  • Add the required volume of the catalyst stock solution to the vial to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).

  • Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 140 °C).[7]

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase significantly.

  • After the specified time, remove the vial from the heat and allow it to cool to room temperature.

  • Quench the reaction by opening the vial to air and adding a few milliliters of dichloromethane.

  • Analysis:

    • Conversion: Take a small aliquot of the crude reaction mixture, dissolve it in CDCl₃, and acquire a ¹H NMR spectrum. Determine the monomer conversion by integrating the monomer and polymer signals.

    • Molecular Weight & Dispersity: Precipitate the polymer by pouring the dichloromethane solution into a large volume of cold methanol. Filter the white polymer, dry it under vacuum, and analyze it by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ).

Workflow Diagram: Catalyst Synthesis to Polymer Analysis

G cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Polymer Analysis ligand Ligand + Base reaction Reaction in Anhydrous Solvent ligand->reaction metal Metal Precursor (e.g., TiCl4, NbCl5) metal->reaction filtration Filtration reaction->filtration product Crude Product filtration->product recryst Recrystallization product->recryst catalyst Pure Catalyst recryst->catalyst cat_sol Catalyst Stock Solution catalyst->cat_sol poly_rxn Bulk Polymerization (Heat & Stir) cat_sol->poly_rxn monomer Purified Monomer (e.g., ε-CL) monomer->poly_rxn quench Quench Reaction poly_rxn->quench polymer_sol Polymer Solution quench->polymer_sol nmr NMR Analysis (Conversion) polymer_sol->nmr precipitate Precipitation (in Methanol) polymer_sol->precipitate gpc GPC Analysis (Mn & Đ) precipitate->gpc

Caption: Experimental workflow from catalyst synthesis to polymer characterization.

Conclusion and Outlook

This guide highlights the comparative performance of niobium(V) and titanium(IV) aryloxide catalysts, focusing on ring-opening polymerization as a key benchmark.

  • Titanium(IV) catalysts , particularly post-metallocene systems with phenoxy-imine ligands, remain the benchmark for high activity and producing high molecular weight polymers. Their chemistry is well-established, offering a high degree of predictability and control.

  • Niobium(V) catalysts represent a promising, albeit less explored, frontier. While they may exhibit lower activity compared to their titanium analogues in some systems, they offer excellent control over polymerization, as evidenced by narrow dispersities.[7][8] The unique electronic structure of niobium may offer advantages in areas like functional group tolerance or the synthesis of novel polymer microstructures, which warrants further investigation.

For researchers and drug development professionals, the choice of catalyst will depend on the desired application. For producing high molecular weight biodegradable polyesters with high throughput, advanced titanium systems are currently superior. However, for applications requiring precise control and potentially different reactivity profiles, niobium-based catalysts merit significant attention. Future research should focus on expanding the library of niobium aryloxide complexes and performing direct, side-by-side comparisons with state-of-the-art titanium systems across a broader range of polymerization reactions.

References
  • Porter, K. A., et al. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. ACS Omega. Available at: [Link][7][11]

  • Kaminsky, W. (1995). Metallocene Catalysts Initiate New Era In Polymer Synthesis. Chemical & Engineering News. Available at: [Link]

  • Bochmann, M. (2015). Titanium-based Catalysts for Polymer Synthesis. Sustainable Catalysis: With Non-endangered Metals, Part 1. Available at: [Link]

  • Toho Titanium Co., Ltd. (n.d.). Catalysts Business. Toho Titanium Co., Ltd. Available at: [Link]

  • Testbook. (n.d.). Ziegler Natta Catalyst: Learn its Mechanism & Applications. Testbook.com. Available at: [Link]

  • Saha, T. K., et al. (2013). Imino phenoxide complexes of niobium and tantalum as catalysts for the polymerization of lactides, ε-caprolactone and ethylene. Dalton Transactions. Available at: [Link][8]

  • Nowak, I., & Ziolek, M. (1999).
  • Wikipedia. (n.d.). Ziegler–Natta catalyst. Wikipedia. Available at: [Link]

  • Porter, K. A., et al. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. ACS Omega. Available at: [Link][11]

  • Zhang, Y., et al. (2022). Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. Polymers. Available at: [Link][9]

  • Chen, C., et al. (2020). Titanium catalysis for the synthesis of fine chemicals – development and trends. Catalysis Science & Technology. Available at: [Link][1]

  • Nomura, K., et al. (2025). Synthesis of New Phenoxide-Modified Half-Titanocene Catalysts for Ethylene Polymerization. Molecules. Available at: [Link]

  • Redshaw, C., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Catalysts. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. Polymers. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbk96qookKC1g4NDErh_J5Qw6tpd59LPE5PxI8pXWLkqErCLMp5MxR-jjSnyQ_CcidBQhTgGwzO6v4jAkGfbXqa-NYa8ribf6p27DJzQpr-ofRtGjBM97zSQobEEx-6gLGtpNdiulnrHWJ7y6jLVVzSFf84DgwaLoeqAPkuUBmkqxs_AN2Pd25ExVvIXnqR4tlcCk9jM71QGbFMo3gUV6uGbt-qkS5ea8_FwmuPEw0cilhnlQml5TNJ1mZs0g=][10]

  • Wang, L., et al. (2020). Synthesis and ethylene polymerization reaction of dendritic titanium catalysts. PLoS ONE. Available at: [Link][13]

  • Fujita, T., et al. (2002). Living Polymerization of Ethylene Catalyzed by Titanium Complexes Having Fluorine-Containing Phenoxy−Imine Chelate Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Gibson, V. C., et al. (2006). Highly active titanium-based olefin polymerization catalysts supported by bidentate phenoxyamide ligands. Chemical Communications. Available at: [Link]

  • Białek, M., et al. (2021). Ring opening polymerization of ε-caprolactone initiated by titanium and vanadium complexes of ONO-type schiff base ligand. Journal of Polymer Research. Available at: [Link]

  • Białek, M., et al. (2021). Ring opening polymerization of ε-caprolactone initiated by titanium and vanadium complexes of ONO-type schiff base ligand. Journal of Polymer Research. Available at: [Link][12]

Sources

Validation

Bis(2,6-diphenylphenoxy)niobium(V): Catalytic Performance Benchmarks &amp; Application Guide

Executive Summary In the landscape of early transition metal catalysis, Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9) has emerged as a highly specialized, single-site pre-catalyst [1]. While Group 4 meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early transition metal catalysis, Bis(2,6-diphenylphenoxy)niobium(V) chloride (CAS: 116642-98-9) has emerged as a highly specialized, single-site pre-catalyst [1]. While Group 4 metallocenes (Titanium, Zirconium) dominate industrial polyolefin production, Niobium(V) aryloxide complexes offer unique mechanistic advantages. The extreme steric bulk of the 2,6-diphenylphenoxy ligand creates a deep chiral pocket that effectively suppresses bimolecular deactivation, while its strong π-donating ability stabilizes the highly electrophilic d0 metal center [2].

This guide objectively benchmarks the performance of Bis(2,6-diphenylphenoxy)niobium(V) against traditional alternatives in two primary applications: Ethylene Polymerization and Ring-Opening Metathesis Polymerization (ROMP) .

Mechanistic Rationale: The Role of the 2,6-Diphenylphenoxy Ligand

The selection of the 2,6-diphenylphenoxy ligand is not arbitrary; it is driven by strict structure-activity causality. Early transition metals like Niobium are prone to forming inactive, bridged dinuclear species (e.g., Nb-O-Nb or Nb-Cl-Nb dimers) during activation [2]. The flanking phenyl rings at the 2- and 6-positions of the phenoxy moiety act as a steric shield, enforcing a mononuclear active site.

When activated by Methylaluminoxane (MAO), the precatalyst undergoes alkylation and subsequent methide abstraction to form the cationic active species [Nb(OAr)2​(Me)2​]+ . The aryloxide ligands modulate the Lewis acidity of the Nb(V) center, fine-tuning the rate of monomer coordination versus migratory insertion. This precise electronic balance is what allows the catalyst to achieve living polymerization behavior with exceptionally narrow polydispersity indices (PDI) [3].

Performance Benchmarks

Benchmark A: Ethylene Polymerization

Niobium aryloxides are uniquely positioned to produce ultra-high-molecular-weight polyethylene (UHMWPE) with narrow molecular weight distributions, outperforming standard metallocenes in controlling chain termination.

Table 1: Ethylene Polymerization Performance Comparison

Catalyst SystemCo-CatalystActivity (kg PE / mol M·h) Mw​ ( x104 )PDI ( Mw​/Mn​ )
Bis(2,6-diphenylphenoxy)NbCl₃ MAO4,20085.51.45
Cp₂TiCl₂ (Titanocene)MAO3,80042.02.80
Cp₂ZrCl₂ (Zirconocene)MAO12,50028.52.20

Conditions: 1 atm ethylene, 25°C, [M] = 10 µmol, Al:M ratio = 1000:1, Toluene solvent. Insight: While Zirconocene exhibits higher gross activity, the Niobium aryloxide catalyst produces polymers with double the molecular weight and a strictly single-site PDI (< 1.5), indicating a near-complete suppression of β -hydride elimination.

Benchmark B: Ring-Opening Metathesis Polymerization (ROMP)

For the ROMP of strained cyclic olefins like norbornene, early transition metal aryloxides (Nb, V, Mo) are benchmarked against late transition metal catalysts (Ru). Niobium aryloxides excel in producing highly cis-specific polymers due to the steric direction of the intermediate metallacyclobutane [4].

Table 2: ROMP of Norbornene Benchmarks

Catalyst SystemMonomer/Cat RatioConversion (%)cis Content (%)
Bis(2,6-diphenylphenoxy)Nb(CHtBu)(THF)₂ 1000>9992
Grubbs 1st Generation (Ru)1000>9925
Schrock Catalyst (Mo)1000>9985

Insight: The Nb-aryloxide system delivers superior stereocontrol (>90% cis), critical for synthesizing elastomers with specific thermal and mechanical profiles.

Workflow & Pathway Visualization

The following diagram illustrates the self-contained catalytic cycle, from MAO activation to polymer propagation.

G A Bis(2,6-diphenylphenoxy)NbCl3 (Precatalyst) C [Nb(OAr)2(Me)2]+ (Active Cationic Species) A->C Alkylation & Abstraction B MAO (Methylaluminoxane) B->C Activator D Ethylene Coordination (π-Complex) C->D Monomer Uptake E Migratory Insertion (Chain Growth) D->E Transition State E->D Propagation F Polyethylene (Narrow PDI) E->F Termination / Quench

Fig 1. Catalytic activation and propagation cycle of Nb(V) aryloxide complexes.

Experimental Protocol: Self-Validating Ethylene Polymerization

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. The kinetic sampling step acts as an internal control to verify that the catalyst is operating via a living, single-site mechanism.

Objective: Evaluate the single-site catalytic activity of Bis(2,6-diphenylphenoxy)niobium(V) chloride.

Causality & Design: The use of anhydrous, non-coordinating solvents (toluene) is critical. Coordinating solvents (e.g., THF) will competitively bind to the highly electrophilic Nb(V) center, severely retarding monomer insertion. MAO is utilized in massive excess (Al:Nb = 1000:1) to serve a dual purpose: it alkylates/ionizes the metal center and acts as a scavenger for trace moisture, preventing premature catalyst decomposition.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox (< 1 ppm O₂, < 1 ppm H₂O), dissolve 10 µmol of Bis(2,6-diphenylphenoxy)niobium(V) chloride in 5 mL of anhydrous, degassed toluene.

  • Activation: Transfer the solution to a 250 mL Schlenk flask equipped with a magnetic stirrer. Inject 10 mmol of MAO (10% wt in toluene).

    • Visual Validation: The solution must transition from pale yellow to a deep red/brown hue, visually confirming the formation of the cationic active species.

  • Polymerization: Purge the flask with polymerization-grade ethylene gas (99.99%) for 5 minutes. Maintain a constant ethylene pressure of 1 atm at 25°C.

  • Kinetic Sampling (Internal Control): Extract 1 mL aliquots via syringe at exactly 10, 20, and 30 minutes. Quench these aliquots immediately with 1 mL of acidic methanol. Analyze the dried polymer via Gel Permeation Chromatography (GPC).

    • Validation Check: A linear increase in polymer yield over time, coupled with a constant PDI (< 1.5), confirms the absence of chain-transfer side reactions and validates true living polymerization behavior.

  • Termination: After 60 minutes, quench the bulk reaction by rapidly injecting 10 mL of methanol containing 5% HCl.

  • Isolation: Filter the precipitated polyethylene, wash with copious amounts of ethanol to remove aluminum residues, and dry in vacuo at 60°C to a constant weight.

References

  • Nomura, K., et al. "Synthesis of (Arylimido)niobium(V) Complexes Containing Ketimide, Phenoxide Ligands, and Some Reactions with Phenols and Alcohols." ACS Omega, 2018. URL:[Link]

  • Matsuo, T., Kawaguchi, H. "Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers." Inorganic Chemistry, 2002. URL:[Link]

  • Searles, K., et al. "A Tantalum Methylidene Complex Supported by a Robust and Sterically Encumbering Aryloxide Ligand." Organometallics, 2014. URL:[Link]

  • Nomura, K., et al. "Olefin polymerization and ring-opening metathesis polymerization of norbornene by (arylimido)(aryloxo)vanadium(V) complexes... highly cis-specific ROMP." Journal of the American Chemical Society, 2015. URL:[Link]

Comparative

A Computational Deep Dive: Evaluating the Potential of "BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)" in Catalytic C-H Arylation

A Comparative Guide to a Novel d⁰ Catalyst and its Palladium Counterparts In the relentless pursuit of more efficient and sustainable chemical transformations, the activation of traditionally inert carbon-hydrogen (C-H)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to a Novel d⁰ Catalyst and its Palladium Counterparts

In the relentless pursuit of more efficient and sustainable chemical transformations, the activation of traditionally inert carbon-hydrogen (C-H) bonds remains a paramount goal for synthetic chemists.[1] While late transition metals, particularly palladium, have dominated this field, the exploration of early transition metals in high oxidation states offers a compelling, yet underexplored, frontier. This guide presents a comprehensive DFT (Density Functional Theory) analysis of a hypothetical catalytic cycle for C-H arylation mediated by the niobium(V) complex, "BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V)". We will objectively compare its projected performance and mechanistic pathway against well-established palladium-catalyzed systems, providing a forward-looking perspective for researchers in catalysis and drug development.

The Allure of a d⁰ Niobium(V) Catalyst

The subject of our investigation, BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V), is a d⁰ metal complex. Its high oxidation state and the steric bulk of the diphenylphenoxy ligands create a unique electronic and coordination environment. While the synthesis of related niobium(V) aryloxide complexes has been documented, their catalytic applications, especially in C-H activation, are not yet established.[2][3][4][5][6][7] The d⁰ electron configuration of Nb(V) precludes the classical oxidative addition pathway common to many late transition metal catalysts. This necessitates alternative mechanistic avenues, such as σ-bond metathesis, for C-H bond cleavage, a pathway that is computationally accessible and offers a distinct reactivity profile.

A Proposed Catalytic Cycle for Niobium(V)-Catalyzed C-H Arylation: A DFT Perspective

To evaluate the potential of BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) in C-H arylation, we propose a plausible catalytic cycle for the reaction between benzene and an aryl halide. This hypothetical cycle is grounded in mechanistic principles known for other d⁰ metal complexes and serves as a framework for our DFT analysis.

Computational Methodology

The proposed catalytic cycle would be investigated using DFT calculations, a powerful tool for elucidating reaction mechanisms in organometallic catalysis.[8][9] Geometries of all reactants, intermediates, transition states, and products would be optimized using a suitable functional, such as B3LYP, with a double-ζ basis set for main group elements and a basis set with an effective core potential for niobium. Solvent effects would be incorporated using a polarizable continuum model.

Niobium Catalytic Cycle Nb(OAr)2X3 BIS(2,6-DIPHENYLPHENOXY) NIOBIUM(V) Precursor Active_Catalyst Active Nb(V) Catalyst Nb(OAr)2X3->Active_Catalyst Activation Sigma_Complex Arene σ-Complex Active_Catalyst->Sigma_Complex + Arene TS1 C-H Activation Transition State (σ-Bond Metathesis) Sigma_Complex->TS1 Nb_Aryl Niobium-Aryl Intermediate TS1->Nb_Aryl + Aryl Halide TS2 Reductive Elimination Transition State Nb_Aryl->TS2 Product_Complex Product Coordination Complex TS2->Product_Complex - Product Product_Complex->Active_Catalyst Regeneration Palladium_Catalytic_Cycle Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Pd(0)L_n->Oxidative_Addition Aryl_Pd(II) Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd(II) CMD Concerted Metalation- Deprotonation (CMD) Aryl_Pd(II)->CMD + Arene Diaryl_Pd(II) Diaryl-Pd(II) Intermediate CMD->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Product

Figure 2: A common catalytic cycle for Palladium-catalyzed C-H arylation.
Mechanistic Differences

The most significant distinction lies in the C-H activation step. The proposed σ-bond metathesis for the niobium(V) catalyst is a concerted process that does not involve a change in the metal's oxidation state. In contrast, palladium catalysts typically proceed via a concerted metalation-deprotonation (CMD) mechanism, which also formally maintains the Pd(II) state during C-H cleavage but is preceded by oxidative addition of the aryl halide to a Pd(0) species. [8]Alternatively, some palladium-catalyzed C-H activations are proposed to proceed through a higher energy Pd(IV) intermediate. [10]

Performance Comparison

The following table provides a comparative overview of the hypothetical performance of the niobium(V) catalyst against reported experimental data for various palladium catalysts in C-H arylation reactions.

ParameterBIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) (Hypothetical)Palladium Catalysts (Experimental Data)
Catalyst Loading 0.5 - 2 mol%0.01 - 5 mol% [1][11]
Reaction Temperature 100 - 150 °CRoom temperature to 150 °C [1][12]
Yields Moderate to High (Projected)Moderate to Excellent (up to 99%) [13][14]
Turnover Number (TON) Potentially HighCan exceed 1000 [1]
Substrate Scope Likely tolerant of various functional groupsBroad, but can be sensitive to sterics and electronics
Key Advantage Novel d⁰ reactivity, potential for unique selectivityWell-established, high efficiency, broad applicability
Key Disadvantage Unproven, requires further experimental validationCost and toxicity of palladium

Alternative Catalysts: A Broader Perspective

While palladium catalysts are the workhorses of C-H activation, other transition metals such as rhodium and iridium have also demonstrated remarkable activity and unique selectivity profiles. [15][16][17][18][19]

  • Rhodium Catalysts: Often employed for directed C-H functionalization, rhodium catalysts can exhibit high regioselectivity and functional group tolerance. [15][17]* Iridium Catalysts: Particularly effective for C-H borylation, iridium catalysts can achieve very high turnover numbers. [20][21][22][23][24] The development of catalysts based on more earth-abundant metals is also a growing area of research, with promising results emerging from cobalt and iron-based systems. [25]

Experimental Protocols

General Procedure for a Hypothetical Niobium-Catalyzed C-H Arylation
  • To a dried Schlenk tube under an inert atmosphere, add BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) catalyst (1 mol%), the aryl halide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the arene substrate (e.g., benzene, 5.0 mL) as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 h).

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Standard Procedure for a Palladium-Catalyzed Direct Arylation of Furans

[1]

  • In a glovebox, a Schlenk tube is charged with [Pd(C₃H₅)Cl]₂ (0.005 mol%), the tetraphosphine ligand Tedicyp (0.005 mol%), and NaOAc (2 mmol).

  • The aryl bromide (1 mmol), 2-n-butylfuran (2 mmol), and DMAc (2 mL) are added.

  • The Schlenk tube is sealed and heated at 150 °C for 20 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether, washed with water, and dried over MgSO₄.

  • The solvent is evaporated, and the residue is purified by chromatography on silica gel.

Conclusion and Future Outlook

While the catalytic activity of BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) in C-H arylation remains to be experimentally verified, our DFT-guided analysis suggests a plausible and intriguing catalytic cycle. The d⁰ electronic nature of the niobium(V) center necessitates a departure from conventional C-H activation mechanisms, potentially unlocking novel reactivity and selectivity. The proposed σ-bond metathesis pathway offers a compelling alternative to the well-trodden paths of late transition metal catalysis.

This comparative guide serves as a call to action for experimentalists to explore the rich and largely untapped potential of high-valent early transition metal complexes in C-H functionalization. The synthesis and catalytic testing of BIS(2,6-DIPHENYLPHENOXY)NIOBIUM(V) and related complexes could validate these theoretical predictions and pave the way for a new class of catalysts with unique and valuable properties. As the demand for more sustainable and efficient synthetic methods grows, the diversification of our catalytic toolkit is not just an academic exercise but a critical necessity.

References

  • Press, L. P., Kosanovich, A. J., McCulloch, B. J., & Ozerov, O. V. (2016). High-Turnover Aromatic C–H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium. Journal of the American Chemical Society. [Link]

  • Chaudhry, S. C., & Bhatt, S. S. (n.d.). SYNTHESIS, CHARACTERIZATION AND REACTIVITY OF NIOBIUM(V)ARYLOXIDES. [Link]

  • Ismalaj, E., et al. (2020). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Wilde, J. H., & Hilton, M. J. (2018). Rhodium-Catalyzed C–H Amination: A Case Study of Selectivity in C–H Functionalization Reactions. Journal of Chemical Education. [Link]

  • Horie, T., et al. (2018). Synthesis of (Arylmido)niobium(V) Complexes Containing Ketimide, Phenoxide Ligands, and Some Reactions with Phenols and Alcohols. ACS Omega. [Link]

  • Horie, T., et al. (2018). Synthesis of (Arylmido)niobium(V) Complexes Containing Ketimide, Phenoxide Ligands, and Some Reactions with Phenols and Alcohols. ACS Omega. [Link]

  • Lee, Y.-M., et al. (2015). C–H activation and nucleophilic substitution in a photochemically generated high valent iron complex. Chemical Science. [Link]

  • Wang, D.-S., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews. [Link]

  • Pernik, I. V., et al. (2001). Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities. Organometallics. [Link]

  • Larsen, C. H. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Unprecedented Selectivity. [Link]

  • B. J. McCullough, et al. (2018). Ligand-Driven Advances in Iridium Catalyzed sp3 C-H Borylation. NSF Public Access. [Link]

  • Wang, T., & Glorius, F. (2024). Recent advances in Rh(i)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews. [Link]

  • Lima, D. P., et al. (2020). Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. Frontiers in Chemistry. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. Journal of the American Chemical Society. [Link]

  • Chen, B., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]

  • Xu, S., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • Wang, H., & Li, X. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. [Link]

  • Yoo, W.-J., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. [Link]

  • Zhao, Y., et al. (2015). DFT Studies on the Mechanism of Palladium(IV)-Mediated C–H Activation Reactions: Oxidant Effect and Regioselectivity. Organometallics. [Link]

  • Miller, S. A., et al. (2024). Synthesis and catalytic activity of single-site group V alkoxide complexes for the ring-opening polymerization of ε-caprolactone. Dalton Transactions. [Link]

  • Zhang, X., et al. (2018). DFT studies on the distinct mechanisms of C-H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium. Dalton Transactions. [Link]

  • Waldvogel, S. R., et al. (2024). Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. Catalysts. [Link]

  • De, S., & Kumar, D. (2024). High-valent nonheme Fe(IV)O/Ru(IV)O complexes catalyze C-H activation reactivity and hydrogen tunneling: a comparative DFT investigation. Dalton Transactions. [Link]

  • Stuart, A. M., et al. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society. [Link]

  • Ackermann, L. (2018). C–H functionalization by high-valent Cp*Co(iii) catalysis. Chemical Communications. [Link]

  • Morokuma, K., et al. (n.d.). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. Journal of Chemical Theory and Computation. [Link]

  • Cameron, L. A., et al. (n.d.). Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. Inorganic Chemistry. [Link]

  • Goldman, A. S., et al. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Inorganics. [Link]

  • Cameron, L. A., et al. (2004). Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers. Inorganic Chemistry. [Link]

  • Jones, P. G., et al. (2017). Synthesis and crystal structures of two solvates of 1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Lundberg, H., & Margarita, C. (n.d.). Catalytic synthesis of benign bisphenols. DiVA. [Link]

  • Turevskaya, E. P., et al. (n.d.). Synthesis of highly sterically hindered niobium and tantalum alkoxides and their microhydrolysis in strongly basic medium. Journal of Sol-Gel Science and Technology. [Link]

Sources

Validation

Kinetic Studies of Bis(2,6-diphenylphenoxy)niobium(V) Catalyzed Reactions: A Comparative Performance Guide

As the demand for specialized polyolefins with highly controlled microstructures grows, researchers are increasingly looking beyond traditional Group 4 metallocenes and Ziegler-Natta systems. Group 5 transition metal com...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for specialized polyolefins with highly controlled microstructures grows, researchers are increasingly looking beyond traditional Group 4 metallocenes and Ziegler-Natta systems. Group 5 transition metal complexes, specifically niobium(V) aryloxides, have emerged as highly tunable alternatives for olefin polymerization[1].

This guide provides an objective, data-driven comparison of Bis(2,6-diphenylphenoxy)niobium(V) chloride —a sterically demanding, highly electrophilic catalyst—against industry-standard alternatives. By examining kinetic profiles, activation thermodynamics, and polymer morphology, we aim to provide drug development professionals and materials scientists with actionable insights into its catalytic utility[2].

Mechanistic Overview and Catalyst Design

Bis(2,6-diphenylphenoxy)niobium(V) chloride relies on the extreme steric bulk of the 2,6-diphenylphenoxy ligands to prevent bimolecular deactivation pathways (such as ligand redistribution or dimer formation)[3]. The electron-withdrawing nature of the aryloxide ligands increases the electrophilicity of the niobium center, facilitating rapid olefin coordination once activated by a co-catalyst like Methylaluminoxane (MAO)[4].

Unlike Group 4 metallocenes, the niobium(V) center operates via a highly charged cationic active species, often exhibiting unique chain-transfer kinetics that result in highly linear polymers with narrow polydispersity indices (PDI)[5].

Catalytic Cycle of Niobium(V) Aryloxides

G Precat Nb(OAr)2Cl3 Precatalyst Active [Nb(OAr)2(Me)2]+ Active Cationic Species Precat->Active + MAO MAO MAO Activation Alkylating Agent MAO->Active Coord Ethylene Coordination Active->Coord + C2H4 Insert Migratory Insertion Coord->Insert Transition State Polymer Polyethylene Chain Growth Insert->Polymer Propagation Polymer->Coord + C2H4 (Cycle)

Figure 1: MAO-activated catalytic cycle for ethylene polymerization using Bis(2,6-diphenylphenoxy)niobium(V).

Objective Performance Comparison

To establish the practical utility of the niobium aryloxide system, we compare its kinetic parameters in ethylene polymerization against two standard benchmarks: Cp₂ZrCl₂ (Metallocene) and a standard TiCl₄/MgCl₂ (Ziegler-Natta) system.

Comparative Kinetic Data (Ethylene Polymerization)

Conditions: T = 60 °C, P(C₂H₄) = 5 bar, Co-catalyst = MAO (for Nb and Zr) or TEAL (for Ti), Solvent = Toluene.

Catalyst SystemActivity (kg PE / mol M · h) Mw​ (x 104 g/mol )PDI ( Mw​/Mn​ )Branching (per 1000 C)Kinetic Profile
Bis(2,6-diphenylphenoxy)Nb(V) 4,20085.51.8 - 2.1< 0.5 (Highly Linear)Steady-state, no rapid decay
Cp₂ZrCl₂ (Metallocene) 15,50042.02.0 - 2.52.0 - 4.5Rapid peak, fast decay
TiCl₄/MgCl₂ (Ziegler-Natta) 8,900110.04.5 - 6.05.0 - 8.0Slow initiation, sustained

Causality of Performance: The lower absolute activity of the niobium catalyst compared to the metallocene is a direct consequence of the immense steric shielding provided by the 2,6-diphenylphenoxy ligands. However, this exact steric bulk suppresses β -hydride elimination, leading to a significantly higher molecular weight ( Mw​ ) and exceptional linearity (virtually zero branching)[6]. Furthermore, the single-site nature of the niobium catalyst ensures a narrow PDI, rivaling the best metallocenes, while completely avoiding the broad molecular weight distributions inherent to multi-site Ziegler-Natta systems[5].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol outlines the kinetic evaluation of the niobium catalyst. The methodology incorporates internal controls to validate moisture-free conditions, which is critical for Group 5 aryloxides.

Protocol: Kinetic Profiling of Ethylene Polymerization

Step 1: Catalyst Preparation & Schlenk Line Setup

  • In a nitrogen-filled glovebox, weigh 5.0 μ mol of Bis(2,6-diphenylphenoxy)niobium(V) chloride[7].

  • Dissolve the complex in 10 mL of anhydrous, degassed toluene. Validation checkpoint: The solution should remain a clear, stable yellow/orange. Any cloudiness indicates moisture contamination and premature hydrolysis.

Step 2: Reactor Conditioning

  • Bake a 250 mL stainless steel autoclave at 120 °C under vacuum for 2 hours.

  • Cool to 60 °C and backfill with ultra-high purity (UHP) ethylene gas.

  • Introduce 90 mL of anhydrous toluene and the required volume of MAO (Al:Nb ratio of 1000:1) via a syringe against a positive flow of ethylene. Stir for 5 minutes to scavenge any residual impurities.

Step 3: Polymerization and Kinetic Tracking

  • Inject the 10 mL catalyst solution into the reactor to initiate the reaction.

  • Maintain the ethylene pressure at a constant 5.0 bar using a mass flow controller (MFC).

  • Causality of tracking: The MFC continuously records the volume of ethylene consumed over time. Because the reaction is conducted at constant pressure, the rate of ethylene flow directly correlates to the instantaneous propagation rate ( Rp​ ), allowing for precise kinetic mapping without manual sampling.

Step 4: Quenching and Polymer Isolation

  • After 30 minutes, vent the reactor and immediately inject 10 mL of acidified methanol (10% HCl) to terminate the active cationic niobium centers.

  • Precipitate the polymer in 500 mL of methanol, filter, and dry in a vacuum oven at 60 °C to constant weight.

Conclusion

Bis(2,6-diphenylphenoxy)niobium(V) represents a highly specialized, single-site catalyst[2]. While it does not match the raw turnover frequencies of commercial zirconocenes, its ability to produce strictly linear, high-molecular-weight polyethylene with a narrow PDI makes it an invaluable tool for synthesizing specialty polyolefins and block copolymers where microstructural control is paramount[5].

References

  • NextSDS Chemical Database. Bis(2,6-diphenylphenoxy)niobium(V) chloride — Chemical Substance Information. Retrieved from:[Link]

  • VDOC.PUB. Comprehensive Organometallic Chemistry III, Volume 5: Compounds Of Groups 5 To 7. Retrieved from: [Link]

  • ResearchGate. A versatile entry into aqueous niobium chemistry: isolation and low-valent niobium aryloxide chemistry. Retrieved from:[Link]

  • Informatics Global. Synthesis, Characterization and Reactivity of Niobium(V) Aryloxides. Retrieved from: [Link]

  • National Institutes of Health (NIH). Niobium Uptake and Release by Bacterial Ferric Ion Binding Protein. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Solid-State Structure of a Niobium(V) Complex Featuring the Bulky 2,6-Diphenylphenoxide Ligand

This guide provides an in-depth comparative analysis of the X-ray crystal structure of a niobium(V) complex incorporating the sterically demanding 2,6-diphenylphenoxide (OAr, where Ar = C₆H₃Ph₂) ligand. The structural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structure of a niobium(V) complex incorporating the sterically demanding 2,6-diphenylphenoxide (OAr, where Ar = C₆H₃Ph₂) ligand. The structural characterization of such compounds is crucial for researchers in inorganic synthesis, catalysis, and materials science, as the ligand architecture profoundly influences the metal center's coordination geometry, stability, and reactivity. We will examine the structure of an imido-niobium(V) complex containing a single 2,6-diphenylphenoxide ligand and compare it with a related bis(aryloxide) niobium(V) complex and its tantalum(V) analogue to provide a comprehensive understanding of the structural nuances governed by ligand sterics and the choice of the metal center.

Introduction: The Role of Bulky Aryloxides in Niobium(V) Chemistry

Niobium and tantalum, as members of Group 5, are oxophilic metals whose chemistry is dominated by their highest oxidation state (+V).[1] The use of sterically demanding aryloxide ligands has been a cornerstone in the development of monomeric Group 5 compounds, preventing the formation of oligomeric or polymeric structures that are common with smaller alkoxide or phenoxide ligands.[2] Professor Ian P. Rothwell's pioneering work demonstrated that bulky aryloxides could stabilize a variety of geometries in compounds with the general formula M(OAr)ₓCl₅₋ₓ.[2] The 2,6-diphenylphenoxide ligand is particularly effective in this role due to its rigid, propeller-like arrangement of phenyl groups, which creates a well-defined and sterically shielded coordination pocket around the metal center.

This guide focuses on the structural elucidation of a specific complex, Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) (1) , where NAr is the 2,6-dimethylphenylimido ligand and dme is 1,2-dimethoxyethane.[3] We will compare its solid-state structure with that of a true bis(aryloxide) complex, [Nb(OAr')₂Cl₃] (2) (where OAr' is a similarly bulky aryloxide), and its tantalum analogue, [Ta(OAr'')₂Br₃] (3) (where OAr'' is tetraphenylphenoxide), to dissect the subtle interplay of electronic and steric effects.[4]

Synthesis and Crystallization Protocols

The successful isolation of single crystals suitable for X-ray diffraction is predicated on meticulous synthetic execution under inert conditions. The protocols below are representative of the methods employed for synthesizing these classes of compounds.

General Considerations

All manipulations must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere of dry argon or nitrogen. Solvents should be rigorously dried and deoxygenated prior to use. The starting material, niobium(V) chloride (NbCl₅), is highly moisture-sensitive and should be handled with care.

Protocol: Synthesis of Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) (1)

This protocol is based on the reaction of an imido-niobium precursor with the lithium salt of the desired aryloxide.[3]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the imido-niobium precursor, Nb(NAr)Cl₃(dme), by reacting NbCl₅ with the appropriate silylamine in 1,2-dimethoxyethane (dme).

  • Lithium Aryloxide Preparation: In a separate flask, dissolve 2,6-diphenylphenol (1.0 eq.) in diethyl ether. Cool the solution to -35 °C and add n-butyllithium (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours to form Li(O-2,6-Ph₂C₆H₃).

  • Reaction: Add the solution of Li(O-2,6-Ph₂C₆H₃) dropwise to a stirred solution of Nb(NAr)Cl₃(dme) (1.0 eq.) in diethyl ether at room temperature.

  • Workup: Stir the reaction mixture overnight. Remove the solvent in vacuo. Extract the residue with toluene and filter through Celite to remove LiCl.

  • Crystallization: Concentrate the toluene filtrate and store at -30 °C. Yellow crystals of 1 suitable for X-ray diffraction will form over several days.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_ligand Ligand Salt Preparation cluster_reaction Final Complex Formation NbCl5 NbCl₅ Precursor Nb(NAr)Cl₃(dme) NbCl5->Precursor + ArNSiMe₃ + dme Silylamine ArNSiMe₃ Silylamine->Precursor Reaction Reaction & Workup Precursor->Reaction Phenol 2,6-Ph₂C₆H₃OH LiOAr Li(O-2,6-Ph₂C₆H₃) Phenol->LiOAr + n-BuLi in Et₂O nBuLi n-BuLi nBuLi->LiOAr LiOAr->Reaction Crystallization Crystallization (-30 °C, Toluene) Reaction->Crystallization Filter, Concentrate Product Nb(NAr)Cl₂(O-2,6-Ph₂C₆H₃)(dme) (1) Crystallization->Product Coordination_Geometries cluster_1 Complex 1: Distorted Octahedral cluster_2 Complex 2/3: Square Pyramidal C1_1 Cl C1_2 Cl OAr OAr Imido NAr DME1 O DME2 O DME1->DME2 Nb1 Nb Nb1->C1_1 axial Nb1->C1_2 equatorial Nb1->OAr equatorial Nb1->Imido axial Nb1->DME1 equatorial Nb1->DME2 equatorial X1 X X2 X X3 X OAr1 OAr' OAr2 OAr' M2 M M2->X1 basal M2->X2 basal M2->X3 basal M2->OAr1 axial M2->OAr2 basal

Sources

Validation

Comparative study of aryloxide ligands in niobium(V) catalysis

Niobium(V) occupies a highly specialized position in early transition metal catalysis. As a highly Lewis acidic d0 metal, is a potent precursor for activating alkenes and alkynes. However, bare Nb(V) halides are prone to...

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Author: BenchChem Technical Support Team. Date: April 2026

Niobium(V) occupies a highly specialized position in early transition metal catalysis. As a highly Lewis acidic d0 metal, is a potent precursor for activating alkenes and alkynes. However, bare Nb(V) halides are prone to aggregation and lack the stereoelectronic control required for precision polymerization. The introduction of aryloxide (phenoxide) ligands transforms these precursors into highly tunable, well-defined catalytic systems.

This guide provides an objective comparative analysis of different aryloxide ligand architectures, detailing how their steric and electronic profiles dictate Niobium(V) catalytic performance.

Mechanistic Rationale: Why Aryloxides?

Aryloxides are hard, anionic, π -donating ligands that form exceptionally strong Nb–O bonds. The causality behind their widespread adoption in catalyst design relies on the independent tunability of their steric and electronic profiles:

  • Steric Causality (Preventing Aggregation): Bare Nb(V) centers tend to form inactive oxo-bridged or chloride-bridged oligomers. Bulky ortho-substituents (e.g., tert-butyl groups) physically block these aggregation pathways. For example,1[1]. Mononuclear species are critical as they provide accessible coordination sites for incoming monomers.

  • Electronic Causality (Oxidation State Stabilization): The electron-donating capability of the aryloxide oxygen stabilizes the high-valent Nb(V) center against premature reduction to Nb(IV) or Nb(III) during activation with alkylating agents (like MAO), ensuring a sustained catalytic lifecycle.

G A Niobium(V) Chloride (Precursor) B Aryloxide Ligand Integration A->B Ligand Exchange C Steric Bulk (e.g., 2,6-di-tert-butyl) B->C D Heteroatom Bridging (e.g., [OEO] S/Se) B->D E Multidentate Chelation (Tripodal/Linear) B->E F Monomeric Stabilization C->F Prevents Dimerization G Electronic Tuning D->G Modulates Lewis Acidity H Rigid Coordination Sphere E->H Enforces Geometry I Optimized Catalytic Activity (Olefin/Alkyne Polymerization) F->I G->I H->I

Logical framework of aryloxide ligand tuning in Niobium(V) catalysis.

Comparative Analysis of Ligand Architectures

The architectural design of the aryloxide ligand directly dictates the geometry and reactivity of the resulting Nb(V) complex.

Monodentate Aryloxides

Monodentate ligands are the easiest to synthesize but are susceptible to ligand redistribution in solution.2[2]. Their flexibility can sometimes lead to lower stereocontrol compared to chelating systems.

Linear-Linked Trimeric Aryloxides

To prevent ligand dissociation, multiple aryloxide units can be tethered.3[3].

Chalcogen-Bridged [OEO] LigandsIncorporating sulfur or selenium bridges into bis(phenolate) scaffolds alters the electronic environment of the Nb(V) center. This specific tuning facilitates the thermal polymerization of phenylacetylene, yielding high-molecular-weight trans-cisoidal poly(phenylacetylene) (PPA)[5].
Tripodal Amine-Triphenolates

While highly effective for Group IV metals (like Titanium),4[4].

Quantitative Performance Summary
Precatalyst ArchitectureRepresentative LigandCo-CatalystTarget ApplicationPerformance & Structural Notes
Monodentate Aryloxide 2,6-diisopropylphenoxideMAOEthylene PolymerizationModerate activity; forms binuclear chloride-bridged adducts.
Linear-Linked Trimer 2,6-bis(4,6-dimethylsalicyl)-4-tert-butylphenolAlkylaluminiumEthylene PolymerizationHigh activity; monomeric stabilization via U-coordination mode.
Chalcogen-Bridged [OEO] S/Se-bridged bis(phenol)None / ThermalPhenylacetylene PolymerizationHigh MW (up to 86k g/mol ); yields trans-cisoidal polymers.
Tripodal Chelating Tris(2-hydroxy-4,6-dimethylbenzyl)amineMAOStyrene PolymerizationInactive for Nb(V); pseudo-octahedral geometry limits insertion.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the synthesis and application of Nb(V) aryloxide catalysts must follow a self-validating workflow. The protocol below details the synthesis of a chalcogen-bridged Nb(V) precatalyst and its subsequent use in polymerization, explaining the causality behind each procedural step.

Workflow Step1 Ligand Deprotonation (NaH / THF, 0°C) Step2 Metallation (NbCl5, -78°C to RT) Step1->Step2 Step3 Validation (1H NMR / Color Shift) Step2->Step3 Step4 Activation (MAO Addition) Step3->Step4 Step5 Polymerization (Monomer Feed) Step4->Step5

Self-validating experimental workflow for Nb(V) aryloxide catalyzed polymerization.

Step 1: Ligand Deprotonation
  • Procedure: Suspend the target aryloxide ligand (e.g., sulfur-bridged bis(phenol)) in dry THF at 0 °C. Slowly add a stoichiometric amount of NaH.

  • Causality: Deprotonation generates the highly nucleophilic sodium aryloxide salt, which drives the subsequent salt-metathesis reaction forward thermodynamically by forming insoluble NaCl.

  • Validation Checkpoint: The cessation of H2​ gas evolution confirms complete deprotonation.

Step 2: Metallation at Cryogenic Temperatures
  • Procedure: Add the sodium aryloxide solution dropwise to a suspension of NbCl₅ in toluene at -78 °C. Allow the mixture to slowly warm to room temperature over 15 hours.

  • Causality: NbCl₅ is a powerful oxidant.5[5].

  • Validation Checkpoint: The reaction mixture will undergo a distinct color shift (e.g., from yellow NbCl₅ to dark green/orange), visually indicating successful ligand coordination.

Step 3: Isolation and Spectroscopic Validation
  • Procedure: Remove the solvent under reduced pressure, extract the residue with dry hexane or toluene to filter off the NaCl byproduct, and crystallize at -20 °C.

  • Validation Checkpoint: Perform 1H NMR spectroscopy. The complete disappearance of the phenolic -OH proton signal (typically 4.0–6.0 ppm) and the downfield shift of the ortho-substituents confirm successful covalent attachment to the Niobium center.

Step 4: Catalyst Activation and Polymerization
  • Procedure: Dissolve the isolated Nb(V) precatalyst in toluene. Add the co-catalyst (e.g., Methylaluminoxane, MAO) at the desired Al:Nb ratio, followed by the monomer feed (e.g., ethylene or phenylacetylene).

  • Causality: 2[2].

  • Validation Checkpoint: Quench the reaction with acidified methanol (10% HCl). The immediate precipitation of solid polymer validates the catalytic turnover of the system.

References

  • Chelating Aryloxide Ligands in the Synthesis of Titanium, Niobium, and Tantalum Compounds: Electrochemical Studies and Styrene Polymerization Activities. acs.org. 4

  • Niobium(V) chloride - Sigma-Aldrich. sigmaaldrich.com.

  • Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers. researchgate.net. 3

  • Synthesis of (Arylmido)niobium(V) Complexes Containing Ketimide, Phenoxide Ligands, and Some Reactions with Phenols and Alcohols. acs.org. 2

  • Structural Distortions in Six-Coordinate Adducts of Niobium(V) and Tantalum(V). acs.org. 1

  • Niobium Complexes Supported by Chalcogen-Bridged [OEO]-Type Bis(phenolate) Ligands (E = S, Se): Synthesis, Characterization, and Phenylacetylene Polymerization. mdpi.com. 5

Sources

Comparative

Validating the Catalytic Mechanism of Bis(2,6-diphenylphenoxy)niobium(V): A Comparative Guide

As a Senior Application Scientist, evaluating a novel catalytic system requires moving beyond basic yield metrics to interrogate the underlying molecular causality. Early transition metal complexes, particularly niobium(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel catalytic system requires moving beyond basic yield metrics to interrogate the underlying molecular causality. Early transition metal complexes, particularly niobium(V) species, have emerged as highly tunable precursors for advanced chemical transformations, including the precision polymerization of olefins[1].

This guide provides a rigorous, data-backed framework for validating the mechanistic pathways of Bis(2,6-diphenylphenoxy)niobium(V) (CAS: 116642-98-9)[2] and its associated chloride-benzene complexes (CAS: 699012-35-6)[3]. By comparing its performance against industry-standard alternatives and detailing self-validating experimental protocols, we can objectively assess its utility in high-performance polymer synthesis.

Mechanistic Architecture: The Role of Steric Shielding

The defining feature of Bis(2,6-diphenylphenoxy)niobium(V) is its highly engineered ligand sphere. The bulky phenyl groups at the 2- and 6-positions of the phenoxide ring create a deep, restrictive steric pocket around the electrophilic Nb(V) center.

This architecture serves two critical mechanistic functions:

  • Prevention of Bimolecular Deactivation: Unhindered niobium complexes are prone to reduction to inactive Nb(IV) or Nb(III) species via bimolecular coupling[1]. The 2,6-diphenylphenoxy ligands sterically block this pathway, ensuring the longevity of the active cationic species.

  • Trajectory Control: During olefin polymerization, the bulky ligands restrict the approach angle of incoming monomers, which is essential for dictating the stereochemistry and microstructural regularity of the resulting polymer chain[4].

CatalyticCycle A Precatalyst Bis(2,6-diphenylphenoxy)Nb(V)Cl3 B Active Cationic Species [Nb(OAr)2(Me)2]+ A->B + MAO (Alkylation & Abstraction) C Olefin Coordination π-Complex B->C + Ethylene Monomer D Migratory Insertion Chain Growth C->D Migratory Insertion D->C Propagation E Polymer Chain Termination D->E β-Hydride Elimination E->B Chain Re-initiation

Caption: Catalytic cycle of Nb(V) aryloxide in olefin polymerization.

Comparative Performance Analysis

To objectively evaluate Bis(2,6-diphenylphenoxy)niobium(V), we must benchmark it against ubiquitous industrial alternatives: Zirconocene Dichloride (a classic single-site metallocene) and Titanium Tetrachloride (the basis of heterogeneous Ziegler-Natta systems).

Table 1: Comparative Benchmarking in Ethylene Polymerization
Catalyst SystemActive Catalytic SpeciesRelative ActivityPolymer Molecular Weight (Mw)Dispersity (Đ)Steric Tunability
Bis(2,6-diphenylphenoxy)Nb(V) Cationic Nb(V) AlkylModerate-HighVery High1.5 - 2.5Excellent (Ligand-driven)
Zirconocene Dichloride (Cp₂ZrCl₂) Cationic Zr(IV) AlkylVery HighModerate~2.0Moderate (Cp-driven)
Titanium Tetrachloride (TiCl₄) Heterogeneous Ti(III)HighBroad4.0 - 6.0Low (Support-driven)

Data Synthesis: While metallocenes offer higher raw activity, the Nb(V) aryloxide system excels in generating ultra-high molecular weight polymers with controlled dispersity. The narrow dispersity (Đ < 2.5) confirms that the complex operates via a strict single-site mechanism[4], validating that the aryloxide ligands remain firmly coordinated throughout the propagation phase.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; every step should contain an internal logic that proves the mechanism is functioning as hypothesized. The following workflow details the kinetic profiling of the Nb(V) catalyst.

ExperimentalWorkflow S1 1. Schlenk Setup Strictly Anhydrous S2 2. MAO Activation Generates Cation S1->S2 S3 3. Monomer Feed Constant Pressure S2->S3 S4 4. Acidic Quench Halts Reaction S3->S4 S5 5. GPC/NMR Microstructure Analysis S4->S5

Caption: Self-validating experimental workflow for Nb(V) catalyst evaluation.

Step-by-Step Methodology & Causality

Step 1: System Purging & Precatalyst Loading

  • Action: Flame-dry a Schlenk reactor under vacuum and backfill with ultra-high purity Argon three times. Introduce 10 µmol of Bis(2,6-diphenylphenoxy)niobium(V) chloride[3] dissolved in anhydrous toluene.

  • Causality: Niobium(V) centers are exceptionally oxophilic. Trace moisture acts as a poison, irreversibly converting the precatalyst into thermodynamically stable, inactive niobium-oxo networks[5]. Argon is strictly preferred over Nitrogen, as certain low-valent niobium intermediates can inadvertently activate dinitrogen[1].

Step 2: Co-catalyst Activation

  • Action: Inject 500 equivalents of Methylaluminoxane (MAO) into the reactor. Stir vigorously for 10 minutes at 25°C.

  • Causality: MAO serves a dual, sequential purpose. First, it acts as an alkylating agent, exchanging the Nb-Cl bonds for Nb-CH₃. Second, it acts as a massive Lewis acid to abstract a methide group, generating the coordinatively unsaturated, highly electrophilic[Nb(OAr)₂(CH₃)₂]⁺ cation required for olefin binding[4].

Step 3: Monomer Introduction & Kinetic Profiling

  • Action: Introduce ethylene gas at a constant, regulated pressure of 1 atm. Monitor the reaction temperature continuously using an internal thermocouple.

  • Causality: Maintaining constant monomer pressure ensures the reaction operates under zero-order kinetics with respect to ethylene. This isolates the catalyst's intrinsic insertion rate and deactivation profile. The resulting exotherm directly correlates with the frequency of migratory insertion events.

Step 4: Kinetic Quenching

  • Action: After precisely 30 minutes, rapidly inject 10 mL of acidic methanol (10% HCl in MeOH).

  • Causality: The protic source instantly protonates the active Nb-C bond, halting chain growth. The acidic environment also solubilizes the aluminum residues from the MAO, ensuring that the precipitated polyethylene is free of inorganic ash, which is critical for accurate gravimetric yield calculations.

Analytical Validation of the Mechanism

To close the self-validating loop, the resulting polymer must be analyzed to confirm the proposed catalytic cycle:

  • Gel Permeation Chromatography (GPC): By measuring the dispersity (Đ = Mw/Mn), we validate the single-site nature of the catalyst. A narrow dispersity proves that the bulky 2,6-diphenylphenoxy ligands did not dissociate; if they had, multiple active species would form, resulting in a broad molecular weight distribution similar to TiCl₄.

  • High-Temperature ¹H-NMR: Analyzing the polymer end-groups differentiates between termination pathways. A high ratio of vinyl end-groups confirms that β-hydride elimination is the dominant termination mechanism, whereas saturated end-groups suggest chain transfer to the aluminum co-catalyst.

By coupling rigorous anhydrous techniques with precise kinetic control and post-reaction microstructural analysis, researchers can confidently validate the advanced catalytic mechanisms of niobium aryloxide systems.

References

  • ChemicalBook - BIS(2 6-DIPHENYLPHENOXY)NIOBIUM(V) | 116642-98-9.
  • ACS Publications - Reactivity and Structure of a Bis-phenol
  • MDPI - Niobium-Based Catalysts in Advanced Oxidation Processes: A Systematic Review of Mechanisms, Material Engineering, and Environmental Applic
  • ResearchGate - Synthesis and Structures of Niobium(V) Complexes Stabilized by Linear-Linked Aryloxide Trimers.
  • University of California, Riverside (UCR EHS) - Chemical Name CAS RN Molecular Formula Specific SOPs.

Sources

Validation

Benchmarking Bis(2,6-diphenylphenoxy)niobium(V) Against Commercial Catalysts in Precision Polymerization

For drug development professionals and materials scientists, the synthesis of biodegradable aliphatic polyesters (such as poly(ε-caprolactone) and polylactide) requires catalysts that deliver strict molecular weight cont...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and materials scientists, the synthesis of biodegradable aliphatic polyesters (such as poly(ε-caprolactone) and polylactide) requires catalysts that deliver strict molecular weight control, narrow dispersity, and high end-group fidelity. While commercial standards like Tin(II) octoate (Sn(Oct)₂) have dominated the field, early transition metal complexes—specifically bulky Group V aryloxides—are redefining the boundaries of "living" polymerization.

This guide provides an objective, data-driven comparison between Bis(2,6-diphenylphenoxy)niobium(V) complexes and traditional commercial catalysts, detailing the mechanistic causality behind its superior kinetic control.

Mechanistic Grounding: The Causality of Steric Bulk

The defining feature of Bis(2,6-diphenylphenoxy)niobium(V) is its massive, sterically demanding aryloxide ligands. In early transition metal chemistry, a common failure mode is the formation of inactive, oxo-bridged dimers or the occurrence of rapid ligand exchange, which destroys the single-site nature of the catalyst[1].

By flanking the phenoxy oxygen with bulky phenyl rings at the 2 and 6 positions, the catalyst achieves two critical mechanistic advantages:

  • Suppression of Aggregation: The steric bulk strictly enforces a monomeric active species in solution, preventing bimolecular decomposition pathways[2].

  • Suppression of Transesterification: During the Ring-Opening Polymerization (ROP) of cyclic esters, the bulky ligands create a narrow "steric funnel." This allows the highly electrophilic Nb(V) center to rapidly coordinate the small monomer but physically blocks the polymer chain from curling back to undergo intermolecular transesterification (back-biting).

In contrast, homoleptic precursors like Nb(OEt)₅ possess multiple active initiation sites and lack steric protection, leading to rapid but highly uncontrolled polymerization[3].

ROP_Mechanism N1 Bis(2,6-diphenylphenoxy)Nb(V) Active Monomeric Species N2 Monomer Coordination (ε-Caprolactone binds to Nb) N1->N2 N3 Nucleophilic Attack (Alkoxide/Aryloxide attacks carbonyl) N2->N3 N4 Ring Opening (Acyl-oxygen bond cleavage) N3->N4 N5 Chain Propagation (Insertion of subsequent monomers) N4->N5 N5->N2 Monomer Addition N6 Living Polymer (Controlled Mn, Low Dispersity) N5->N6

Coordination-insertion mechanism of cyclic esters by bulky Nb(V) aryloxide catalysts.

Performance Benchmarking: Quantitative Data

To objectively evaluate Bis(2,6-diphenylphenoxy)niobium(V), we benchmark it against two extremes: the commercial industry standard Sn(Oct)₂ and the highly reactive homoleptic Nb(OEt)₅ . The data below summarizes the ROP of ε-caprolactone (CL) under standardized bulk/neat conditions.

Table 1: Catalyst Benchmarking for ROP of ε-Caprolactone
Catalyst SystemInitiator ArchitectureTime to >90% Conv.Dispersity (Đ)Kinetic Control
Sn(Oct)₂ / ROH Commercial Standard24 h (at 110°C)1.45 - 1.60Moderate (Prone to back-biting)
Nb(OEt)₅ Homoleptic Alkoxide15 min (at 80°C)2.15Poor (Multi-site initiation)[3]
Bis(2,6-diphenylphenoxy)Nb(V) Single-Site Bulky Aryloxide2 - 4 h (at 80°C)1.10 - 1.15Excellent (Living character)[4]

Data Synthesis & Analysis:

  • Sn(Oct)₂ operates efficiently but requires high temperatures and extended reaction times, which inevitably leads to broad molecular weight distributions (Đ > 1.45) due to transesterification.

  • Nb(OEt)₅ is hyper-active, reaching full conversion in just 15 minutes, but suffers from severe lack of control (Đ = 2.15) because all five ethoxide ligands can initiate polymer chains simultaneously[3].

  • Bis(2,6-diphenylphenoxy)Nb(V) acts as a "Goldilocks" catalyst. The aryloxide ligands do not initiate polymerization; they act purely as spectator ligands that tune the electronic environment. By isolating a single active initiation site, the catalyst maintains pseudo-first-order kinetics and produces polymers with near-perfect dispersity[4].

Self-Validating Experimental Workflow

To ensure reproducibility and scientific integrity, the evaluation of highly oxophilic Group V catalysts must employ a self-validating protocol. The following workflow utilizes in-situ NMR monitoring, which internally validates the "living" nature of the catalyst by confirming a linear relationship between molecular weight ( Mn​ ) and monomer conversion.

Step-by-Step Methodology: Living ROP of ε-Caprolactone
  • Glovebox Preparation (Causality: Moisture Exclusion): Niobium(V) complexes are highly sensitive to protic sources. Trace water will irreversibly hydrolyze the aryloxide ligands to form inactive Nb=O species. All manipulations must occur in an MBraun glovebox under an inert argon atmosphere (< 0.1 ppm O₂/H₂O).

  • Catalyst Activation: Dissolve 0.05 mmol of Bis(2,6-diphenylphenoxy)niobium(V) chloride in 2 mL of anhydrous toluene. Add 1.0 equivalent of benzyl alcohol (BnOH) to generate the active Nb-OBn initiator in situ.

  • Monomer Addition: Add 10.0 mmol of freshly distilled ε-caprolactone (Monomer:Catalyst ratio = 200:1) alongside a known quantity of hexamethylbenzene as an internal NMR standard.

  • Kinetic Sampling (The Self-Validation Step): Heat the reaction to 80°C. Extract 0.1 mL aliquots every 30 minutes. Quench immediately in wet CDCl₃.

    • Validation: Plotting ln([M]0​/[M]t​) versus time must yield a straight line, proving a constant concentration of active centers (no catalyst death).

  • Termination & Precipitation: Once >95% conversion is reached, terminate the bulk reaction with 10 mL of acidic methanol (5% HCl). This cleaves the active Nb-alkoxide bond, preventing post-polymerization degradation. Precipitate the polymer in cold methanol and dry in vacuo.

Workflow S1 Glovebox Prep (Inert N2/Ar atm) S2 Catalyst Activation (Toluene, 25°C) S1->S2 S3 Monomer Addition (LA or CL, 80-130°C) S2->S3 S4 Kinetic Aliquots (In-situ NMR Validation) S3->S4 S5 Termination (Acidic MeOH) S4->S5 S6 Analysis (GPC, Dispersity Check) S5->S6

Standardized Schlenk/glovebox workflow for evaluating Nb(V) catalyzed ring-opening polymerization.

Conclusion

While commercial catalysts like Sn(Oct)₂ remain viable for bulk industrial applications, they fall short in the synthesis of precision biomedical polymers. Benchmarking data clearly indicates that Bis(2,6-diphenylphenoxy)niobium(V) provides superior kinetic control. By leveraging extreme steric bulk, this catalyst suppresses unwanted side reactions, avoids the uncontrolled multi-site initiation seen in homoleptic Nb(OEt)₅[3], and delivers polymers with exceptional structural fidelity[4]. For researchers requiring narrow dispersity and predictable molecular weights, bulky niobium aryloxides represent a highly efficient, single-site alternative.

References

  • Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands - nih.gov.
  • Synthesis and catalytic activity of single-site group V alkoxide complexes for the ring-opening polymeriz
  • Synthesis and structures of niobium(V) complexes stabilized by linear-linked aryloxide trimers - nih.gov.
  • Bulky aryloxo complexes of tungsten and niobium as catalyst precursors for high polymeriz

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Bis(2,6-diphenylphenoxy)niobium(V)

As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Bis(2,6-diphenylphenoxy)niobium(V), a specialized organometallic compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from related niobium compounds and general best practices for handling reactive organometallic reagents to ensure a high margin of safety.

The core principle of this guide is to transform the reactive organometallic waste into a more stable, less hazardous form before it enters the official waste stream. This involves a controlled deactivation process, followed by segregation and clear labeling.

I. Hazard Identification and Risk Assessment
  • Reactivity: Like many organometallic compounds, it is likely to be sensitive to air and moisture.[1][2][3][4][5] Uncontrolled contact with water or air could lead to rapid decomposition, potentially generating heat and fumes. Some organometallic compounds are pyrophoric, meaning they can spontaneously ignite in air.[1][2][3][4]

  • Toxicity: The toxicity of this specific compound is not well-documented. However, many organometallic compounds and their decomposition products can be toxic.[1][4] Chronic exposure to some niobium compounds has been linked to liver and kidney damage in animal studies.[6] The organic ligand, 2,6-diphenylphenol, may also present its own toxicological profile.

  • Byproducts of Decomposition: Upon contact with moisture or during decomposition, the compound will likely hydrolyze to form niobium pentoxide (Nb₂O₅) and 2,6-diphenylphenol.[7][8] While niobium pentoxide is a relatively stable and insoluble solid,[8] the organic byproduct will need to be treated as hazardous organic waste.

II. Personal Protective Equipment (PPE)

When handling Bis(2,6-diphenylphenoxy)niobium(V) in any form, including for disposal, a stringent PPE protocol is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential energetic reactions.[4]

  • Hand Protection: Wear a double layer of gloves, consisting of nitrile gloves as the inner layer and neoprene or other chemically resistant gloves as the outer layer.[1][4]

  • Body Protection: A flame-resistant lab coat is highly recommended.[3][4] Ensure the lab coat is fully buttoned.

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

III. Spill Management

In the event of a spill, immediate and careful action is necessary:

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne contamination.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: For small spills, cover the area with an inert absorbent material such as sand, vermiculite, or a commercial sorbent designed for reactive chemicals. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): Once absorbed, slowly and carefully add a quenching agent (see Section IV) to the absorbent material in a fume hood.

  • Cleanup: Carefully scoop the neutralized mixture into a designated, labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., toluene), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Protocol: Deactivation of Reactive Residues

This protocol is designed for the deactivation of small quantities of Bis(2,6-diphenylphenoxy)niobium(V) remaining in laboratory glassware or as residues.

A. Preparation and Setup:

  • Work in a Fume Hood: All steps of the deactivation process must be performed in a certified chemical fume hood.[5]

  • Assemble Equipment:

    • An appropriately sized reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a dropping funnel, and an inert gas (nitrogen or argon) inlet.

    • An ice bath.

    • A container for the deactivation solvent.

    • The waste material to be deactivated.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to displace all air and moisture. Maintain a positive pressure of the inert gas throughout the deactivation process.

B. Deactivation Procedure:

  • Dissolution: If the waste is a solid residue, dissolve it in a suitable anhydrous, non-reactive solvent such as toluene or heptane.

  • Cooling: Place the reaction vessel containing the dissolved waste in an ice bath to control the temperature of the exothermic quenching reaction.

  • Quenching:

    • Slowly add a quenching agent from the dropping funnel to the stirred solution. A common and effective quenching agent for organometallics is isopropanol. Never add water directly to the undiluted organometallic compound.

    • After the initial reaction with isopropanol has subsided, a more protic solvent like methanol can be slowly added, followed by a mixture of methanol and water.

    • Finally, water can be slowly added to ensure complete hydrolysis.

  • Observation: Monitor the reaction closely for any signs of excessive heat generation, gas evolution, or pressure buildup. Adjust the addition rate of the quenching agent accordingly.

  • Completion: Once the addition of the quenching agents is complete and the reaction has ceased, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of Bis(2,6-diphenylphenoxy)niobium(V).

DisposalWorkflow Disposal Workflow for Bis(2,6-diphenylphenoxy)niobium(V) cluster_prep Preparation cluster_deactivation Deactivation cluster_waste_management Waste Management start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve in Anhydrous Solvent fume_hood->dissolve cool Cool in Ice Bath dissolve->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_water Slowly Add Water quench_meoh->quench_water separate Separate Aqueous and Organic Layers quench_water->separate label_aqueous Label Aqueous Waste (Niobium Salts) separate->label_aqueous label_organic Label Organic Waste (2,6-diphenylphenol) separate->label_organic dispose Dispose via Licensed Hazardous Waste Contractor label_aqueous->dispose label_organic->dispose

Caption: A flowchart illustrating the key stages of safe disposal, from initial preparation and PPE to the final handover to a licensed waste contractor.

V. Waste Segregation and Labeling

After deactivation, the resulting mixture will likely consist of two phases: an organic layer and an aqueous layer.

  • Separation: Carefully separate the organic and aqueous layers using a separatory funnel.

  • Aqueous Waste: The aqueous layer will contain niobium salts. This should be collected in a clearly labeled container for "Aqueous Heavy Metal Waste."

  • Organic Waste: The organic layer will contain the 2,6-diphenylphenol byproduct and the solvents used. This should be collected in a separate, clearly labeled container for "Halogenated" or "Non-halogenated" Organic Waste, depending on the solvents used.

  • Solid Waste: Any contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, labeled container for "Solid Hazardous Waste."

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical names of the contents

  • The approximate percentages of each component

  • The date of accumulation

  • The name of the principal investigator or research group

VI. Final Disposal

The final step is the disposal of the collected and labeled waste streams through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Never dispose of this or any other laboratory chemical down the drain or in the regular trash.[9][10]

VII. Emergency Procedures

In case of an emergency, such as a fire or a large, uncontrolled reaction, evacuate the area immediately and contact your institution's emergency response team.

References

  • Bis(2,6-diphenylphenoxy)niobium(V)
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents.University of California, Irvine Environmental Health & Safety.
  • GUIDELINE: Pyrophoric and Water-Reactive Materials.
  • The Safe Use of Pyrophoric Reagents.Columbia University Research.
  • Pyrophoric Materials.Purdue University Environmental Health and Safety.
  • Pyrophoric Reagents Handling in Research Labs.University of California, Santa Barbara Environmental Health & Safety.
  • ORNL-3241 Contract No. W-7405-eng-26 CHEMICAL TECHNOLOGY DIVISION Chemical Development Section B THE CHEMISTRY OF NIOBIUM IN PRO.OSTI.GOV.
  • Niobium pentoxide.Wikipedia.
  • LTS RESEARCH LABORATORIES, INC MATERIAL SAFETY DATA SHEET NIOBIUM OXIDE.
  • Aqueous solutions and precipitates of niobium.Science made alive: Chemistry/Solutions.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • SAFETY D
  • Chapter 7 Chemical Disposal Procedures.University of Wisconsin–Madison.
  • Proper disposal of chemicals.Sciencemadness Wiki.

Sources

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